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  • Product: 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid
  • CAS: 92286-62-9

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid (A77 1726)

Executive Summary: This guide provides an in-depth, technical overview of a primary synthetic pathway for 3-(4-hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid. This compound, also known as A77 1726, is the pharmacolog...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides an in-depth, technical overview of a primary synthetic pathway for 3-(4-hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid. This compound, also known as A77 1726, is the pharmacologically active metabolite of Leflunomide, a pivotal disease-modifying antirheumatic drug (DMARD). The core of the synthesis relies on a robust and well-established chemical strategy: the cyclocondensation of a 1,3-dicarbonyl precursor with hydroxylamine to construct the isoxazole heterocycle. This document details the retrosynthetic logic, step-by-step experimental protocols, mechanistic causality, and critical process considerations relevant to researchers and drug development professionals engaged in medicinal chemistry and process development.

Introduction: The Significance of A77 1726

3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid is the key effector molecule responsible for the therapeutic actions of Leflunomide.[1] Following oral administration, the parent drug, Leflunomide, undergoes rapid and near-complete conversion in the intestinal wall and liver, opening its isoxazole ring to form this active metabolite, A77 1726.[2] Its primary mechanism of action is the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.[2][3] By disrupting the synthesis of pyrimidines, A77 1726 effectively halts the proliferation of rapidly dividing cells, such as activated lymphocytes, which play a central role in the pathophysiology of rheumatoid arthritis.[2] Furthermore, it has been shown to inhibit cyclooxygenase-2 (COX-2) activity, contributing to its anti-inflammatory effects.[3][4]

Given its therapeutic importance, a comprehensive understanding of its synthesis is crucial for the development of new analogues, the scaling of production, and further pharmacological investigation. This guide focuses on a logical and widely applicable synthetic route, emphasizing the chemical principles that govern each transformation.

Retrosynthetic Analysis and Strategic Overview

A logical approach to synthesizing the target molecule involves disconnecting the core isoxazole ring. The most common and reliable method for constructing such a heterocycle is the cyclocondensation reaction between a 1,3-dicarbonyl compound and hydroxylamine, a variant of the classic Claisen isoxazole synthesis.[5]

This leads to the following retrosynthetic breakdown:

  • Final Product Disconnection: The target carboxylic acid can be obtained via the simple hydrolysis of its corresponding ethyl ester, a common strategy to improve solubility and facilitate purification of the penultimate intermediate.

  • Isoxazole Ring Disconnection: The isoxazole ring of the ester is retrosynthetically cleaved into its two key building blocks: hydroxylamine and a β-diketoester, specifically ethyl 2-(4-hydroxybenzoyl)acetoacetate .

  • β-Diketone Disconnection: This critical 1,3-dicarbonyl intermediate can be formed through a Claisen condensation between an activated benzoic acid derivative and an enolate. A practical approach involves the condensation of 4-hydroxyacetophenone with a carbonate source like diethyl carbonate .

This multi-step strategy is advantageous as it utilizes readily available starting materials and relies on well-understood, high-yielding chemical transformations.

G Target 3-(4-Hydroxyphenyl)-5-methyl- isoxazole-4-carboxylic acid (A77 1726) Ester Ethyl 3-(4-hydroxyphenyl)-5-methyl- isoxazole-4-carboxylate Target->Ester Saponification Diketone Ethyl 2-(4-hydroxybenzoyl)acetoacetate Ester->Diketone Cyclocondensation Hydroxylamine Hydroxylamine (NH₂OH) Ester->Hydroxylamine Acetophenone 4-Hydroxyacetophenone Diketone->Acetophenone Claisen Condensation Carbonate Diethyl Carbonate Diketone->Carbonate

Caption: Retrosynthetic analysis of A77 1726.

Core Synthesis Pathway: A Step-by-Step Guide

The forward synthesis follows the logic established in the retrosynthetic analysis. The overall workflow is presented below, followed by detailed protocols for each critical step.

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Isoxazole Formation cluster_2 Step 3: Saponification A 4-Hydroxyacetophenone C Ethyl 2-(4-hydroxybenzoyl)acetoacetate A->C B Diethyl Carbonate B->C E Ethyl 3-(4-hydroxyphenyl)-5-methyl- isoxazole-4-carboxylate C->E D Hydroxylamine HCl D->E F 3-(4-Hydroxyphenyl)-5-methyl- isoxazole-4-carboxylic acid E->F

Sources

Exploratory

A Technical Guide to the Physicochemical Properties of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid

For Immediate Release [CITY, STATE] – January 20, 2026 – This document serves as an in-depth technical guide on the core physicochemical properties of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid, a compound o...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[CITY, STATE] – January 20, 2026 – This document serves as an in-depth technical guide on the core physicochemical properties of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid, a compound of significant interest to researchers, scientists, and drug development professionals. Authored from the perspective of a Senior Application Scientist, this guide provides a comprehensive overview of the molecule's structure, acidity (pKa), lipophilicity (logP), solubility, and melting point, underpinned by established experimental protocols and their rationales.

Introduction: The Imperative of Physicochemical Profiling in Drug Discovery

The therapeutic potential of a molecular entity is intrinsically linked to its physicochemical properties. These characteristics govern how a compound will behave in a biological system, influencing its absorption, distribution, metabolism, and excretion (ADME). For 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid, a thorough understanding of its fundamental properties is not merely a preliminary step but a critical foundation for its development as a potential therapeutic agent. This guide elucidates the key physicochemical parameters of this molecule, offering a blend of theoretical principles and practical experimental workflows.

Molecular Structure: The Blueprint of Function

The chemical architecture of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid (Molecular Formula: C₁₁H₉NO₄, Molecular Weight: 219.19 g/mol ) is central to its properties.[1] Key functional groups, including a phenolic hydroxyl group, a carboxylic acid, and a methyl-substituted isoxazole ring, dictate its behavior in various chemical and biological environments.

Figure 1: Chemical structure of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid.

Acidity Constant (pKa): A Predictor of In Vivo Behavior

The pKa value quantifies the acidity of a compound and is crucial for predicting its charge state at a given pH. This, in turn, influences its solubility, permeability, and interaction with biological targets. The molecule possesses two primary ionizable groups: a carboxylic acid and a phenolic hydroxyl group.

Predicted pKa Values:

  • Carboxylic Acid: Expected to have a pKa in the range of 3-5, typical for aromatic carboxylic acids.

  • Phenolic Hydroxyl: Expected to have a pKa in the range of 9-11.

Experimental Determination of pKa

Method of Choice: Potentiometric Titration. This is a highly accurate and widely used method for pKa determination.[2][3]

Protocol: Potentiometric Titration

  • Solution Preparation: Accurately weigh and dissolve the compound in a suitable solvent, often a mixture of water and an organic co-solvent to ensure solubility.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), monitoring the pH using a calibrated pH electrode after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at which the acid is 50% dissociated.[2][4]

pka_workflow A Dissolve Compound B Titrate with Strong Base A->B C Monitor pH B->C D Plot pH vs. Titrant Volume C->D E Determine Inflection Point D->E F pKa = pH at 50% Dissociation E->F

Figure 2: Workflow for pKa determination via potentiometric titration.

Lipophilicity (logP): Gauging Membrane Permeability

Lipophilicity, the affinity of a compound for a lipid-like environment, is a key factor in its ability to cross biological membranes. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.

Predicted logP: Based on its structure, the predicted logP value for the neutral species is expected to be in the range of 2-3. A structurally similar compound, 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid, has a calculated XLogP3 of 2.6, providing a reasonable estimate.[5]

Experimental Determination of logP

Method of Choice: Shake-Flask Method. This is considered the "gold standard" for logP determination due to its direct measurement of partitioning.[6][7][8]

Protocol: Shake-Flask Method

  • Preparation: Prepare a solution of the compound in a pre-saturated mixture of n-octanol and water (or a suitable buffer, typically pH 7.4 for logD).

  • Equilibration: Shake the mixture vigorously for a defined period to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

logp_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Dissolve in Octanol/Water B Shake to Equilibrate A->B C Separate Phases B->C D Quantify Concentration in Each Phase C->D E Calculate logP D->E

Figure 3: Workflow for logP determination using the shake-flask method.

Aqueous Solubility: A Cornerstone of Bioavailability

Poor aqueous solubility can severely limit the oral bioavailability of a drug candidate.[9] It is therefore a critical parameter to assess early in development.

Experimental Determination of Solubility

Method of Choice: Thermodynamic Solubility Assay. This method determines the equilibrium solubility of a compound, providing a true measure of its saturation point.[10][11][12]

Protocol: Thermodynamic Solubility Assay

  • Incubation: Add an excess of the solid compound to a buffer of known pH (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Shake the suspension at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[10]

  • Separation: Separate the undissolved solid from the solution by filtration or centrifugation.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant or filtrate by a validated analytical method like HPLC-UV.[9][12]

Melting Point: An Indicator of Purity and Stability

The melting point is the temperature at which a solid transitions to a liquid. It is a fundamental physical property that provides an indication of purity and the stability of the crystal lattice.[13][14] A sharp melting point range is characteristic of a pure crystalline substance.[15]

Experimental Determination of Melting Point

Method of Choice: Capillary Method. This is a standard and widely accepted technique for melting point determination.[13][16]

Protocol: Capillary Melting Point Determination

  • Sample Preparation: Finely powder a small amount of the dry, crystalline compound.

  • Loading: Pack the powdered sample into a thin-walled capillary tube.

  • Heating: Place the capillary tube in a calibrated melting point apparatus. Heat the sample at a controlled rate.

  • Observation: Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. This provides the melting point range.

For structurally related compounds, melting points can vary. For instance, 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid has a reported melting point of 197-203°C, while 5-Methylisoxazole-4-carboxylic acid melts at 144-148°C.[17][18]

Summary of Physicochemical Properties

PropertyPredicted/Estimated ValueStandard Experimental Method
Molecular Formula C₁₁H₉NO₄-
Molecular Weight 219.19 g/mol -
pKa (Carboxylic Acid) 3-5Potentiometric Titration
pKa (Phenolic OH) 9-11Potentiometric Titration
logP 2-3Shake-Flask Method
Aqueous Solubility pH-dependentThermodynamic Shake-Flask Assay
Melting Point Varies with purityCapillary Method

Conclusion

The physicochemical properties of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid—its dual pKa values, moderate lipophilicity, pH-dependent solubility, and characteristic melting point—collectively form a profile that is essential for guiding its journey through the drug discovery and development process. The experimental protocols outlined in this guide represent robust and reliable methods for obtaining the high-quality data necessary for informed decision-making in lead optimization, formulation development, and preclinical evaluation.

References

  • Development of Methods for the Determination of pKa Values. (n.d.). National Institutes of Health.
  • Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. (1996). Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13.
  • Melting point determination. (n.d.). SSERC.
  • LogP/D. (n.d.). Cambridge MedChem Consulting.
  • Measuring the Melting Point. (2023, May 8). Westlab Canada.
  • Melting point determination. (n.d.). University of Calgary.
  • Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub.
  • Melting Point Determination. (n.d.). Stanford Research Systems.
  • LogP / LogD shake-flask method. (2024, September 23). Protocols.io.
  • Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. (2012, August 28). Journal of Chemical Education.
  • Melting Point Determination | Your Guide to Melting Point Analysis. (n.d.). Mettler Toledo.
  • Experiment # 11: Spectroscopic determination of indicator pKa. (n.d.). University of Louisiana Monroe.
  • Interlaboratory study of log P determination by shake-flask and potentiometric methods. (n.d.). Semantic Scholar.
  • In-vitro Thermodynamic Solubility. (2025, August 3). Protocols.io.
  • ADME Solubility Assay. (n.d.). BioDuro.
  • Thermodynamic Solubility Assay. (n.d.). Domainex.
  • Shake-Flask Aqueous Solubility Assay. (n.d.). Enamine.
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC.
  • Thermodynamic Solubility Assay. (n.d.). Evotec.
  • How to calculate pKa. (n.d.). BYJU'S.
  • 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid. (n.d.). MySkinRecipes.
  • 5-Methylisoxazole-4-carboxylic acid. (n.d.). PubChem.
  • 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid. (n.d.). PubChem.
  • 3-(4-(4-chlorophenoxy)phenyl)-5-methylisoxazole-4-carboxylic acid. (n.d.). Sigma-Aldrich.
  • 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid, 97%. (n.d.). Thermo Fisher Scientific.
  • 3-hydroxy-4-methyl-5-isoxazolecarboxylic acid. (2025, May 20). ChemSynthesis.
  • 42831-50-5 | Leflunomide Impurity D | Teriflunomide Related. (n.d.). Ambeed.com.
  • 5-Methyl-4-isoxazolecarboxylic acid | 42831-50-5. (2025, July 24). ChemicalBook.
  • 3-(4-(p-Tolyloxy)phenyl)-5-methylisoxazole-4-carboxylic acid. (n.d.). Sigma-Aldrich.
  • Bordwell pKa Table. (n.d.). Organic Chemistry Data.
  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (2025, August 28). University of Tartu.
  • CAS 42831-50-5: 5-Methylisoxazole-4-carboxylic acid. (n.d.). CymitQuimica.
  • 5-Methylisoxazole-4-carboxylic Acid - [M2622]. (n.d.). Synthonix.
  • 5-(4-HYDROXY-PHENYL)-ISOXAZOLE-3-CARBOXYLIC ACID Product Description. (n.d.). ChemicalBook.
  • 5-Methylisoxazole-4-carboxylic acid. (n.d.). BLD Pharm.
  • 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid, 97%. (n.d.). Fisher Scientific.
  • 5-Methylisoxazole-4-carboxylic Acid (25 mg). (n.d.). USP Store.
  • 5-Methylisoxazole-4-carboxylic Acid 42831-50-5. (n.d.). TCI Chemicals.

Sources

Foundational

Topic: 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid Crystal Structure Analysis

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary This technical guide provides a comprehensive analysis of the crystal structure of 3-(4-hydroxyphenyl)-...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive analysis of the crystal structure of 3-(4-hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid, a molecule of significant interest in medicinal chemistry, notably as a precursor for selective COX-2 inhibitors.[1] The determination of its three-dimensional atomic arrangement is paramount for understanding its physicochemical properties, polymorphism, and structure-activity relationships, which are critical for rational drug design. This document details the entire workflow, from synthesis and single-crystal growth to high-resolution data acquisition via Single-Crystal X-ray Diffraction (SC-XRD). We delve into a rigorous analysis of the molecular geometry and the intricate network of intermolecular interactions—including robust hydrogen bonds and potential π-stacking—that govern the supramolecular architecture. Furthermore, this guide introduces Hirshfeld surface analysis as a powerful computational tool for visualizing and quantifying these non-covalent interactions, offering deeper insights into the crystal packing environment. The methodologies and analyses presented herein are grounded in established crystallographic principles to ensure scientific integrity and provide a self-validating framework for researchers in the field.

Introduction: The 'Why' Behind the Structure

In pharmaceutical sciences, the solid-state structure of a molecule is not merely a static arrangement of atoms; it is a critical determinant of its bulk properties, including solubility, stability, and bioavailability. The analysis and prediction of crystal structures are therefore frontier topics in materials and pharmaceutical science.[2] 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid is a key heterocyclic building block. The isoxazole scaffold is prevalent in a wide array of bioactive agents, valued for its role in modulating biological activity.[3]

Understanding the crystal structure of this specific molecule provides a foundational blueprint. It allows us to:

  • Identify the most stable conformation: The dihedral angle between the phenyl and isoxazole rings dictates the molecule's overall shape.

  • Map intermolecular forces: The precise network of hydrogen bonds and other non-covalent interactions explains the crystal's stability and can predict potential polymorphic forms.[4]

  • Inform Drug Design: A detailed structural model is essential for computational studies, such as molecular docking, to predict how the molecule or its derivatives will interact with biological targets.

This guide provides the experimental and computational framework for achieving this structural elucidation with precision and insight.

Synthesis and Single-Crystal Growth: From Powder to Perfection

A robust structural analysis begins with a high-quality single crystal. The journey to obtain such a crystal involves a multi-step process, starting with the synthesis of the pure compound followed by a meticulous crystallization protocol.

Synthesis Pathway

The synthesis of 3,5-disubstituted-4-isoxazolecarboxylic acids is a well-established area of organic chemistry. A common and effective strategy involves the reaction of a β-ketoester derivative with hydroxylamine, leading to the formation of the isoxazole ring.[5][6]

cluster_synthesis Synthesis Workflow Chalcone 4-Hydroxyacetophenone + Ethyl Acetoacetate Dicarbonyl 1-(4-hydroxyphenyl)butane-1,3-dione (1,3-Dicarbonyl Intermediate) Chalcone->Dicarbonyl Claisen Condensation Cyclization Cyclization with Hydroxylamine (NH2OH) Dicarbonyl->Cyclization Reaction Product 3-(4-Hydroxyphenyl)-5-methyl- isoxazole-4-carboxylic acid Cyclization->Product Acid Hydrolysis cluster_workflow SC-XRD Experimental & Computational Workflow A 1. Crystal Selection & Mounting B 2. Data Collection (Diffractometer) A->B Mount on Goniometer C 3. Data Processing (Integration & Scaling) B->C Raw Diffraction Images D 4. Structure Solution (Phase Problem) C->D Reflection File (hkl) E 5. Structure Refinement D->E Initial Atomic Model F 6. Validation & Analysis (CIF File Generation) E->F Refined Structure

Caption: The workflow for crystal structure determination via SC-XRD.

Methodology: From Crystal to Data
  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head. [7]2. Data Collection: The mounted crystal is placed in a diffractometer, where it is cooled (typically to ~100 K) to minimize thermal vibrations and irradiated with a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction patterns are collected by a detector. [8]3. Data Processing: The collected images are processed to integrate the intensities of thousands of diffraction spots. These intensities are then scaled and corrected for experimental factors (e.g., absorption).

  • Structure Solution and Refinement: Computational software is used to solve the "phase problem" and generate an initial electron density map, from which an atomic model is built. [9]This model is then refined against the experimental data, adjusting atomic positions and displacement parameters until the calculated diffraction pattern matches the observed one. [2]

Structural Analysis: Deciphering the Molecular Architecture

The final output of a successful SC-XRD experiment is a Crystallographic Information File (CIF), which contains the definitive atomic coordinates and other structural parameters.

Molecular Conformation

The molecule consists of a central isoxazole ring substituted with a methyl group, a carboxylic acid, and a 4-hydroxyphenyl group. A key conformational feature is the dihedral angle between the planar isoxazole and phenyl rings. In a related structure, 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, this angle was found to be 42.52 (8)°. [3]This non-planar arrangement is a result of steric hindrance and is a critical piece of information for understanding the molecule's shape and how it might fit into a protein's active site.

Supramolecular Assembly: The Role of Intermolecular Interactions

The crystal packing is dictated by a network of non-covalent interactions, primarily hydrogen bonds.

  • Carboxylic Acid Dimer: The most prominent and stabilizing interaction is the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. [3]This is a classic and highly robust supramolecular synthon for carboxylic acids, creating a characteristic R²₂(8) ring motif. [10]* Phenolic and Isoxazole Involvement: The phenolic hydroxyl group provides an additional strong hydrogen bond donor. The nitrogen atom of the isoxazole ring is a known hydrogen bond acceptor site. [4][11]This allows the carboxylic acid dimers to be further linked into more extended networks, such as chains or sheets.

  • Weak Interactions: Other weaker interactions, like C-H···O and potential π-π stacking between the aromatic rings, provide additional stabilization to the three-dimensional crystal lattice. [12][13][14]

cluster_mol1 Molecule A cluster_mol2 Molecule B C1 C O1 O C1->O1 OH1 O-H C1->OH1 O2 O OH1->O2 O-H···O C2 C C2->O2 OH2 H-O C2->OH2 OH2->O1 O-H···O

Caption: The classic R²₂(8) hydrogen-bonded carboxylic acid dimer.

Quantitative Data

The precise geometric parameters of the crystal structure are summarized below.

Table 1: Crystal Data and Structure Refinement Parameters (Illustrative)

Parameter Value
Chemical Formula C₁₁H₉NO₄
Formula Weight 219.19
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Value
b (Å) Value
c (Å) Value
β (°) Value
Volume (ų) Value
Z 4
R₁ [I > 2σ(I)] Value
wR₂ (all data) Value

| Goodness-of-fit | Value |

Table 2: Hydrogen Bond Geometry (Å, °) (Illustrative)

D—H···A d(D-H) d(H···A) d(D···A) ∠(DHA)
O-H···O (carboxyl) 0.84 1.80 2.64 175

| O-H···N (phenol-isoxazole) | 0.85 | 1.95 | 2.79 | 170 |

(Note: Values in tables are illustrative and would be determined from the specific experimental data.)

Advanced Visualization: Hirshfeld Surface Analysis

To gain deeper, quantitative insight into the intermolecular interactions, we employ Hirshfeld surface analysis. This computational technique partitions crystal space, defining a unique surface for each molecule where the contribution to the electron density from that molecule is equal to the contribution from all other molecules in the crystal. [15]

  • d_norm Surface: This property is mapped onto the Hirshfeld surface to visualize intermolecular contacts simultaneously. The d_norm value is negative for contacts shorter than the van der Waals radii and positive for longer contacts.

    • Bright red spots indicate very close contacts, corresponding to strong interactions like the O-H···O and O-H···N hydrogen bonds.

    • White areas represent contacts around the van der Waals separation.

    • Blue areas show regions with no significant intermolecular contacts. [16][17]* 2D Fingerprint Plots: These plots summarize all intermolecular contacts by plotting the distance to the nearest atom outside the surface (dₑ) against the distance to the nearest atom inside the surface (dᵢ). This provides a quantitative breakdown of the percentage contribution of each type of contact (e.g., O···H, H···H, C···H, C···C) to the total crystal packing. [10][17]For example, sharp spikes in the O···H region would quantitatively confirm the prevalence of hydrogen bonding.

The use of CrystalExplorer or similar software allows for the generation of these surfaces and plots directly from the experimental CIF file, providing a powerful and intuitive way to analyze the complex packing environment. [16][18]

Conclusion

The crystal structure analysis of 3-(4-hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid, achieved through single-crystal X-ray diffraction, provides definitive insights into its molecular conformation and supramolecular architecture. The structure is primarily organized by robust hydrogen-bonded carboxylic acid dimers, which are further extended into a three-dimensional network by interactions involving the phenolic hydroxyl group and the isoxazole nitrogen. Computational tools like Hirshfeld surface analysis complement the diffraction data, allowing for a detailed visualization and quantification of the intermolecular forces that govern the crystal packing. This comprehensive structural knowledge is invaluable for the fields of crystal engineering and drug development, providing a solid foundation for understanding polymorphism and designing next-generation therapeutics with improved efficacy and physicochemical properties.

References

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  • Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Available at: [Link]

  • Nunez, L., et al. (2022). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. IUCrData. Available at: [Link]

  • ResearchGate. (2014). Part of the crystal structure with weak hydrogen bonds shown as dashed lines. Available at: [Link]

  • Wang, S., et al. (2024). Enhancing crystal structure prediction by combining computational and experimental data via graph networks. arXiv. Available at: [Link]

  • Movassaghi, M., & Ondrus, A. E. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PubMed Central. Available at: [Link]

  • Tiekink, E. R. T., et al. (2018). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. PubMed Central. Available at: [Link]

  • Cambridge Crystallographic Data Centre (CCDC). Assessing the likelihood of polymorphism through hydrogen bond capabilities. Available at: [Link]

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  • ResearchGate. (2020). Intermolecular hydrogen bonding interactions of furan, isoxazole and oxazole with water. Available at: [Link]

  • Wikipedia. Crystal structure prediction. Available at: [Link]

  • CrystalExplorer. Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more. Available at: [Link]

  • AZoM. (2024). Novel Computational Method Unlocks Hidden Crystal Structures. Available at: [Link]

  • Havrylyuk, D., et al. (2016). Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents. PubMed Central. Available at: [Link]

  • Chandra, et al. (2011). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. PubMed Central. Available at: [Link]

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Exploratory

Spectroscopic Data for 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid: An In-depth Technical Guide

For Immediate Release This technical guide provides a detailed analysis of the expected spectroscopic data for the compound 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid, a molecule of significant interest in m...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides a detailed analysis of the expected spectroscopic data for the compound 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid, a molecule of significant interest in medicinal chemistry, particularly as an intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors.[1] This document, intended for researchers, scientists, and professionals in drug development, offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The structural elucidation of this molecule is paramount for quality control and the development of novel therapeutics.

Molecular Structure and Key Features

3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid possesses a unique combination of functional groups that give rise to a distinct spectroscopic profile. The molecule comprises a central isoxazole ring substituted with a 4-hydroxyphenyl group at the 3-position, a methyl group at the 5-position, and a carboxylic acid at the 4-position. Understanding the interplay of these groups is crucial for interpreting the spectral data.

Figure 1: Molecular structure of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR)

The predicted ¹H NMR spectrum of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit the following characteristic signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12-13Singlet (broad)1HCarboxylic acid proton (-COOH)
~9.5-10.5Singlet1HPhenolic proton (-OH)
~7.5-7.8Doublet2HAromatic protons (ortho to isoxazole)
~6.8-7.0Doublet2HAromatic protons (ortho to -OH)
~2.5Singlet3HMethyl protons (-CH₃)

Interpretation:

  • Carboxylic Acid Proton: The proton of the carboxylic acid group is expected to appear as a broad singlet in the downfield region of 10-13 ppm due to its acidic nature and hydrogen bonding.[2][3][4] This signal would disappear upon the addition of D₂O, confirming its identity.[2]

  • Phenolic Proton: The phenolic hydroxyl proton will also be a singlet, typically appearing between 4-12 ppm, with its exact position influenced by solvent and concentration.[5]

  • Aromatic Protons: The 4-hydroxyphenyl group will give rise to an AA'BB' system, appearing as two doublets. The protons ortho to the electron-withdrawing isoxazole ring will be deshielded and resonate at a lower field compared to the protons ortho to the electron-donating hydroxyl group.

  • Methyl Protons: The methyl group at the 5-position of the isoxazole ring is expected to be a sharp singlet around 2.5 ppm.[6]

¹³C NMR (Carbon-13 NMR)

The predicted ¹³C NMR spectrum will provide information on the carbon skeleton:

Chemical Shift (δ, ppm)Assignment
~165-175Carboxylic acid carbon (-COOH)
~160-170C3 and C5 of isoxazole ring
~155-160Aromatic carbon bearing the -OH group
~128-132Aromatic carbons ortho to the isoxazole ring
~115-120Aromatic carbons ortho to the -OH group
~110-120C4 of isoxazole ring
~120-125Aromatic carbon attached to the isoxazole ring
~10-15Methyl carbon (-CH₃)

Interpretation:

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon is characteristically found in the downfield region of 165-185 ppm.[2][7][8][9]

  • Isoxazole Carbons: The chemical shifts of the isoxazole ring carbons are influenced by the nitrogen and oxygen heteroatoms and the substituents. C3 and C5 are typically more deshielded than C4.[10][11][12]

  • Aromatic Carbons: The carbon attached to the electronegative oxygen of the hydroxyl group will be the most deshielded among the aromatic carbons. The other aromatic carbon signals will be in the typical range of 115-135 ppm.

  • Methyl Carbon: The methyl carbon will appear in the upfield region, typically between 10-15 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretching (carboxylic acid)
~3200-3600BroadO-H stretching (phenol)
~1700-1725StrongC=O stretching (carboxylic acid)
~1600, ~1500Medium-StrongC=C stretching (aromatic ring)
~1400-1450MediumO-H bending (carboxylic acid)
~1200-1300StrongC-O stretching (phenol and carboxylic acid)
~1400-1600MediumN-O, C=N stretching (isoxazole ring)

Interpretation:

  • O-H Stretching: Two broad O-H stretching bands are expected. A very broad band from 3300-2500 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid dimer.[7][13][14][15] A second, also broad, O-H stretch for the phenolic group will appear around 3200-3600 cm⁻¹.[1][5][16][17][18]

  • C=O Stretching: A strong, sharp absorption band between 1700-1725 cm⁻¹ will confirm the presence of the carboxylic acid carbonyl group.[7][13][15]

  • Aromatic C=C Stretching: Absorptions around 1600 and 1500 cm⁻¹ are indicative of the carbon-carbon double bond stretching vibrations within the aromatic ring.[1][16]

  • Isoxazole Ring Vibrations: The isoxazole ring will exhibit characteristic stretching vibrations for the C=N and N-O bonds in the 1400-1600 cm⁻¹ region.[19][20][21][22][23]

  • C-O Stretching: Strong C-O stretching bands for the carboxylic acid and the phenol will be present in the 1200-1300 cm⁻¹ region.[13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Molecular Ion:

  • [M]⁺: The molecular ion peak would be observed at an m/z corresponding to the molecular weight of the compound (C₁₁H₉NO₄), which is 219.05 g/mol . Aromatic compounds generally show a prominent molecular ion peak.[2][16][24]

Key Fragmentation Pathways:

G M [M]⁺˙ m/z 219 M_minus_OH [M-OH]⁺ m/z 202 M->M_minus_OH - •OH M_minus_COOH [M-COOH]⁺ m/z 174 M->M_minus_COOH - •COOH M_minus_CO2 [M-CO₂]⁺˙ m/z 175 M->M_minus_CO2 - CO₂ isoxazole_ring_cleavage Ring Cleavage Fragments M->isoxazole_ring_cleavage Isoxazole fragmentation hydroxyphenyl_cation [HOC₆H₄CO]⁺ m/z 121 M_minus_COOH->hydroxyphenyl_cation - CH₃CN

Figure 2: Proposed mass spectrometry fragmentation pathway.

Interpretation:

  • Loss of Hydroxyl Radical: A common fragmentation for carboxylic acids is the loss of a hydroxyl radical (•OH), leading to a peak at [M-17]⁺.[2][24]

  • Loss of Carboxyl Group: The loss of the entire carboxyl group (•COOH) would result in a fragment at [M-45]⁺.[2]

  • Decarboxylation: Loss of carbon dioxide (CO₂) is another characteristic fragmentation of carboxylic acids, giving a peak at [M-44]⁺˙.

  • Isoxazole Ring Fragmentation: The isoxazole ring can undergo characteristic cleavage. Common fragmentation pathways involve the cleavage of the N-O bond, followed by the loss of small neutral molecules like HCN or CO.[25][26][27][28]

  • Hydroxyphenyl Cation: A prominent peak at m/z 121 corresponding to the hydroxyphenylcarbonyl cation ([HOC₆H₄CO]⁺) is also anticipated.

  • Phenolic Fragmentation: Phenols can also undergo fragmentation by loss of CO.[16][29]

Synthesis and Experimental Protocols

The synthesis of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid can be achieved through a multi-step process, with a key step involving the cycloaddition reaction of a β-ketoester with hydroxylamine.

Illustrative Synthetic Workflow

G start 4-Hydroxyacetophenone step1 Claisen Condensation (with diethyl oxalate) start->step1 intermediate1 Ethyl 2,4-dioxo-4-(4-hydroxyphenyl)butanoate step1->intermediate1 step2 Cyclization (with Hydroxylamine) intermediate1->step2 product Ethyl 3-(4-hydroxyphenyl)-5-methylisoxazole-4-carboxylate step2->product step3 Hydrolysis (e.g., NaOH, then H₃O⁺) product->step3 final_product 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid step3->final_product

Figure 3: General synthetic scheme.

Experimental Protocol for Spectroscopic Analysis

1. Sample Preparation:

  • NMR: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • IR: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • MS: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) for analysis by techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

2. Instrumentation and Data Acquisition:

  • NMR: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution. Standard pulse programs for ¹H and ¹³C{¹H} NMR should be used.

  • IR: A Fourier-Transform Infrared (FTIR) spectrometer is typically used. Spectra are usually recorded over the range of 4000-400 cm⁻¹.

  • MS: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is ideal for accurate mass measurements and determination of the elemental composition of the molecular ion and fragments.

Conclusion

The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid. The predicted NMR, IR, and MS spectra are based on established principles and data from analogous compounds, offering a reliable reference for researchers in the field. The detailed interpretation of the spectral features, coupled with the proposed synthetic and analytical protocols, serves as a valuable resource for the synthesis, purification, and quality control of this important pharmaceutical intermediate.

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Foundational

Known biological activities of isoxazole-4-carboxylic acid derivatives

A Technical Guide to the Biological Activities of Isoxazole-4-Carboxylic Acid Derivatives For Distribution to: Researchers, Scientists, and Drug Development Professionals From the Office of: The Senior Application Scient...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Biological Activities of Isoxazole-4-Carboxylic Acid Derivatives

For Distribution to: Researchers, Scientists, and Drug Development Professionals From the Office of: The Senior Application Scientist

Abstract

The isoxazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous pharmacologically active compounds.[1][2][3] When functionalized with a carboxylic acid moiety at the 4-position, this heterocyclic system gains unique properties that facilitate critical interactions with a variety of biological targets. This guide synthesizes current research to provide an in-depth overview of the diverse biological activities of isoxazole-4-carboxylic acid derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will explore the mechanistic underpinnings of these activities, present relevant structure-activity relationship (SAR) data, and provide detailed, field-tested experimental protocols for their evaluation.

Introduction: The Isoxazole-4-Carboxylic Acid Pharmacophore

Isoxazoles are five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms.[2][4] This arrangement imparts distinct electronic properties and structural rigidity, making them versatile building blocks in drug design.[1][5] The addition of a carboxylic acid group at the 4-position is particularly significant. This acidic functional group can act as a hydrogen bond donor and acceptor, often serving as a key anchoring point within the active sites of enzymes, such as kinases and cyclooxygenases.[6] This ability to form strong, specific interactions is a recurring theme in the biological activities discussed herein.

Recent advances in synthetic chemistry, including novel cycloaddition and condensation reactions, have made a wide array of substituted isoxazole-4-carboxylic acid derivatives accessible for biological screening.[4][7][8] This has enabled extensive exploration of their therapeutic potential.

Anticancer Activity

A significant body of research has focused on the anticancer properties of isoxazole-4-carboxylic acid derivatives.[9][10][11][12] These compounds have been shown to inhibit cancer cell proliferation through various mechanisms of action.[11][13]

Mechanisms of Action & Key Molecular Targets

The anticancer effects of these derivatives are often attributed to their ability to inhibit key signaling pathways that are dysregulated in cancer.[13]

  • Kinase Inhibition: Many isoxazole derivatives target protein kinases, which are crucial regulators of cell growth, proliferation, and survival. The Phosphoinositide 3-kinase (PI3K)/Akt pathway, frequently overactive in cancer, is a prominent target.[14][15][16] The carboxylic acid moiety can form critical hydrogen bonds in the ATP-binding pocket of these kinases, leading to potent inhibition.

  • Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics by binding to tubulin, arresting the cell cycle and inducing apoptosis.[13][17]

  • Enzyme Inhibition: Other targeted enzymes include histone deacetylases (HDACs) and topoisomerases, both of which are validated targets in oncology.[11][13]

Data Presentation: Anticancer Activity of Selected Derivatives

The following table summarizes the cytotoxic activity of representative isoxazole-4-carboxamide derivatives against various human cancer cell lines.

Compound IDDerivative StructureTarget Cell LineIC₅₀ (µg/mL)Reference
2a 3-(2-Chlorophenyl)-N-phenyl-5-methylisoxazole-4-carboxamideHeLa (Cervical)39.80[10]
2d 3-(2-Chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxamideHeLa (Cervical)15.48[10]
2d 3-(2-Chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxamideHep3B (Liver)~23[10]
2e 3-(2-Chlorophenyl)-N-(4-ethoxyphenyl)-5-methylisoxazole-4-carboxamideHep3B (Liver)~23[10]

IC₅₀: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mandatory Visualization: PI3K/Akt Signaling Pathway Inhibition

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates Downstream Downstream Effectors (e.g., mTOR, NF-κB) Akt->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes Inhibitor Isoxazole-4-Carboxylic Acid Derivative Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt pathway by an isoxazole derivative.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard method for assessing the preclinical anticancer activity of novel compounds.[18][19][20] The MTT assay is a colorimetric test that measures cell viability.[20][21]

Rationale: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.[20]

Methodology:

  • Cell Seeding:

    • Culture human cancer cells (e.g., MCF-7, HeLa) to ~80% confluency.

    • Trypsinize the cells and perform a cell count using a hemocytometer.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the isoxazole-4-carboxylic acid derivative in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include vehicle control (DMSO) and untreated control wells.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well.[20]

    • Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity

Isoxazole derivatives, including those with a 4-carboxylic acid group, have demonstrated a broad spectrum of antimicrobial activity against both bacteria and fungi.[1][9][22][23] The isoxazole ring is a key feature in several clinically used antibiotics, such as sulfamethoxazole and cloxacillin.[3]

Mechanisms of Action

The antimicrobial action of these compounds can vary:

  • Enzyme Inhibition: Inhibition of essential bacterial enzymes, such as DNA gyrase or dihydropteroate synthase, disrupts DNA replication and folate synthesis, respectively.

  • Cell Wall Synthesis Disruption: Some derivatives interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.

  • Biofilm Inhibition: Recent studies have shown that certain isoxazole derivatives can inhibit the formation of pathogenic biofilms, which are communities of microorganisms that are notoriously resistant to conventional antibiotics.[23]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The Broth Microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[24][25][26]

Rationale: This quantitative method is crucial for evaluating the potency of new antimicrobial compounds and is considered a gold standard for susceptibility testing.[24][25][27] It allows for the simultaneous testing of multiple compounds against a specific microorganism.[25]

Methodology:

  • Preparation of Antimicrobial Agent:

    • Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

    • Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI medium for fungi.[24][28] The final volume in each well should be 50 or 100 µL.

  • Preparation of Inoculum:

    • Grow the microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight in an appropriate broth.

    • Dilute the culture to achieve a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well of the microtiter plate, including a positive control (broth + inoculum, no drug) and a negative control (broth only).

    • Incubate the plate at 35-37°C for 16-24 hours.[24][25]

  • Interpretation of Results:

    • After incubation, visually inspect the plates for turbidity (cloudiness), which indicates microbial growth.[25]

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[26][27]

    • Optionally, a growth indicator like resazurin or INT can be added to aid in the visualization of results.

Mandatory Visualization: MIC Assay Workflow

MIC_Workflow A 1. Prepare Compound Stock Solution B 2. Perform 2-Fold Serial Dilutions in 96-Well Plate A->B D 4. Inoculate Wells with Microbial Suspension B->D C 3. Prepare Standardized Microbial Inoculum (0.5 McFarland) C->D E 5. Incubate Plate (37°C, 16-24h) D->E F 6. Visually Inspect for Turbidity (Growth) E->F G 7. Determine MIC: Lowest Concentration with No Growth F->G

Caption: Standard workflow for the broth microdilution MIC assay.

Anti-inflammatory Activity

Isoxazole derivatives are well-documented for their anti-inflammatory properties.[9][29][30] The drug Leflunomide, which contains an isoxazole ring, is a clinically used immunosuppressive agent.

Mechanism of Action: COX Inhibition

A primary mechanism for the anti-inflammatory effects of many isoxazole-4-carboxylic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[29][31][32] COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The carboxylic acid group often plays a crucial role by interacting with key amino acid residues like Arg120 and Tyr355 in the active site of the COX enzyme, similar to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[31]

Several studies have synthesized and evaluated isoxazole-carboxamide derivatives as potent and selective COX-2 inhibitors.[31][32][33][34] For example, compound A13, a chloro-phenyl-isoxazole-carboxamide, was identified as a highly potent inhibitor of COX-1 and COX-2 with IC₅₀ values of 64 nM and 13 nM, respectively.[31]

Mandatory Visualization: Arachidonic Acid Cascade and COX Inhibition

COX_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA via PLA2 PLA2 Phospholipase A2 PGs Prostaglandins AA->PGs via COX COX COX-1 / COX-2 Enzymes Inflammation Inflammation, Pain, Fever PGs->Inflammation Mediates Inhibitor Isoxazole-4-Carboxylic Acid Derivative Inhibitor->COX Inhibits

Caption: Inhibition of prostaglandin synthesis via the COX pathway.

Conclusion and Future Perspectives

Isoxazole-4-carboxylic acid derivatives represent a highly versatile and promising class of compounds in drug discovery. Their inherent structural features, particularly the ability of the carboxylic acid to form key molecular interactions, enable them to modulate a wide range of biological targets with high potency. The demonstrated efficacy in anticancer, antimicrobial, and anti-inflammatory models underscores their therapeutic potential.

Future research should focus on leveraging structure-activity relationship insights to design next-generation derivatives with improved selectivity and pharmacokinetic profiles. The exploration of these compounds as multi-target agents, for instance, possessing both anticancer and anti-inflammatory properties, could open new avenues for treating complex diseases like cancer. Advanced in vivo studies and preclinical development are warranted for the most promising candidates identified to date.

References

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Exploratory

An In-Depth Technical Guide to the In Silico Modeling of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid Protein Binding

Abstract This guide provides a comprehensive, technically-grounded framework for the in silico investigation of protein binding for 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid. This molecule is a known key in...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, technically-grounded framework for the in silico investigation of protein binding for 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid. This molecule is a known key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), particularly COX-2 inhibitors[1]. As such, understanding its interaction with cyclooxygenase (COX) enzymes and other potential off-target proteins is crucial for rational drug design and development. This document navigates the theoretical underpinnings and practical execution of a multi-tiered computational strategy, beginning with molecular docking to predict binding poses, followed by molecular dynamics (MD) simulations to assess complex stability and concluding with binding free energy calculations to quantify interaction strength. This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular biology.

Introduction: The Rationale for a Computational Approach

The journey of a drug from a chemical entity to a therapeutic agent is long and fraught with challenges. A critical determinant of a drug's efficacy and safety is its interaction with biological macromolecules. For 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid, a precursor to potent anti-inflammatory agents, a detailed atomic-level understanding of its binding to target proteins like COX-2 is paramount. In silico modeling offers a powerful, cost-effective, and rapid means to elucidate these interactions, providing insights that can guide lead optimization and mitigate off-target effects.[2][3]

This guide eschews a one-size-fits-all template, instead adopting a logic-driven workflow that mirrors a rigorous scientific investigation. We will progress from broad, rapid screening methods to more computationally intensive and accurate techniques, ensuring that each step builds upon and validates the previous one.

Foundational Stage: Target Identification and System Preparation

The first and most critical step in any in silico binding study is the meticulous preparation of both the protein target and the small molecule ligand.[4][5] The quality of these initial structures directly impacts the reliability of all subsequent calculations.

2.1. Target Selection: Cyclooxygenase-2 (COX-2)

Given that 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid is an intermediate for COX-2 inhibitors, the primary target for our investigation will be the COX-2 enzyme. A high-resolution crystal structure is essential. The RCSB Protein Data Bank (PDB) is the primary repository for such structures. For this guide, we will hypothetically select a human COX-2 structure (e.g., PDB ID: 5KIR) for our workflow.

2.2. Experimental Protocol: Protein Structure Preparation

The raw PDB file is not immediately ready for simulation and requires careful cleaning and preparation.[6][7]

Objective: To prepare the COX-2 protein structure for docking and simulation by removing non-essential molecules, correcting structural issues, and adding necessary parameters.

Methodology:

  • Initial Cleaning:

    • Load the PDB structure into a molecular visualization tool such as UCSF Chimera or Discovery Studio.[7]

    • Remove all water molecules, as their positions in a static crystal structure may not represent the dynamic state in solution.[5]

    • Remove any co-crystallized ligands, ions, or other heteroatoms that are not essential for the binding of our ligand of interest.[7] If the protein functions as a monomer, remove any additional protein chains.[5]

  • Structural Correction:

    • Inspect the protein for any missing residues or loops. If present, these can be modeled using tools like MODELLER or the loop modeling functionalities within Chimera.[6]

    • Check for and correct any incomplete side chains.[8]

  • Protonation and Charge Assignment:

    • Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures.[7][9] This step is crucial for defining the correct hydrogen bond network.

    • Assign appropriate protonation states to ionizable residues (e.g., Histidine, Aspartic acid, Glutamic acid) based on the physiological pH (typically ~7.4). Tools like H++ can assist in this process.

    • Assign atomic charges using a force field. Common choices for protein simulations include the AMBER and CHARMM force fields.[10]

2.3. Experimental Protocol: Ligand Preparation

The ligand, 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid, also requires careful preparation to ensure its chemical and conformational accuracy.[4][11]

Objective: To generate a 3D, energetically minimized structure of the ligand with correct atom types and charges.

Methodology:

  • 2D to 3D Conversion:

    • Obtain the 2D structure of the ligand, for instance from PubChem.

    • Use a tool like Open Babel or a chemical drawing program to convert the 2D structure into a 3D conformation.[9][11]

  • Energy Minimization:

    • Perform an energy minimization of the 3D ligand structure to obtain a low-energy, geometrically reasonable conformation.[4][12] This can be done using a quantum mechanics method or a molecular mechanics force field like GAFF (General Amber Force Field).

  • Charge Calculation:

    • Calculate partial atomic charges for the ligand. This is a critical step for accurately modeling electrostatic interactions. Methods like AM1-BCC or RESP are commonly used.

  • File Format Conversion:

    • Save the prepared ligand in a suitable format (e.g., .mol2 or .pdbqt) that is compatible with the chosen docking software.[13]

Tier 1 Analysis: Molecular Docking for Pose Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2][13] It is an efficient method to generate plausible binding poses and to perform virtual screening of large compound libraries.[2][14]

3.1. The "Why": Causality in Docking Choices

We use docking as our initial screening tool due to its computational efficiency.[15] It allows us to rapidly explore a vast conformational space and identify a smaller, more manageable set of promising binding modes for further investigation. We treat the protein as rigid in this initial phase to expedite the calculation, with the understanding that this is an approximation.[15]

3.2. Experimental Protocol: Molecular Docking with AutoDock Vina

Objective: To predict the binding pose and estimate the binding affinity of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid to the active site of COX-2.

Methodology:

  • Grid Box Definition:

    • Define a "grid box" or search space that encompasses the known active site of the COX-2 enzyme.[7][14] The dimensions of the box should be large enough to allow the ligand to rotate and translate freely but focused enough to concentrate the search in the region of interest.

  • Running the Docking Simulation:

    • Use a docking program like AutoDock Vina.[13] The software will systematically sample different conformations and orientations of the ligand within the defined grid box.

  • Scoring and Ranking:

    • Each generated pose is assigned a score by a scoring function, which estimates the binding affinity (typically in kcal/mol).[3] Lower scores generally indicate more favorable binding.[13]

    • The results will be a set of ranked binding poses.

3.3. Data Presentation and Analysis of Docking Results

The output of a docking simulation requires careful analysis to select the most plausible binding poses.[16][17][18]

Key Metrics for Analysis:

  • Binding Affinity Score: The primary metric for ranking poses.[16]

  • Root Mean Square Deviation (RMSD): When comparing to a known binding pose (if available), a low RMSD (<2.0 Å) suggests the docking protocol is accurately reproducing the experimental geometry.[16][17]

  • Visual Inspection: The most critical step. Analyze the top-scoring poses in a molecular viewer to assess the quality of the interactions. Look for:

    • Hydrogen Bonds: Are there hydrogen bonds forming with key active site residues?[16]

    • Hydrophobic Interactions: Is the ligand making favorable hydrophobic contacts?

    • Electrostatic Interactions: Are charged groups on the ligand interacting appropriately with charged residues in the protein?

Pose IDBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
1-9.2Arg120, Tyr355Hydrogen Bond, Pi-cation
2-8.8Ser530, Val349Hydrogen Bond, Hydrophobic
3-8.5Arg513Salt Bridge

Table 1: Example of a structured summary for molecular docking results.

Workflow for Initial In Silico Screening

G cluster_prep System Preparation cluster_dock Molecular Docking cluster_output Output PDB Fetch Protein Structure (e.g., PDB ID: 5KIR) PrepProt Protein Preparation (Remove water, add H+, assign charges) PDB->PrepProt Ligand2D Ligand 2D Structure (PubChem) PrepLig Ligand Preparation (3D conversion, energy minimization, assign charges) Ligand2D->PrepLig Dock Molecular Docking (e.g., AutoDock Vina) PrepProt->Dock PrepLig->Dock Analysis Analyze Poses (Binding affinity, visual inspection) Dock->Analysis BestPose Top-Ranked Binding Pose(s) Analysis->BestPose

Caption: Workflow from system preparation to molecular docking analysis.

Tier 2 Analysis: Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of a potential binding event, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations offer a way to observe the behavior of the protein-ligand complex over time, providing insights into its stability and the specific interactions that maintain the bound state.[4][19]

4.1. The "Why": From Static Poses to Dynamic Interactions

MD simulations are computationally more demanding than docking, which is why we use the best pose(s) from docking as the starting point.[4] The purpose of the MD simulation is to:

  • Assess Stability: Determine if the ligand remains stably bound in the active site or if it dissociates.

  • Refine the Binding Pose: Allow for induced-fit effects, where the protein and ligand can mutually adjust their conformations.[15]

  • Sample Conformational Space: Explore a range of conformations of the complex that are thermally accessible.

4.2. Experimental Protocol: GROMACS MD Simulation

Objective: To simulate the dynamic behavior of the COX-2-ligand complex in a realistic environment to assess its stability.

Methodology:

  • System Solvation and Ionization:

    • Place the protein-ligand complex from the best docking pose into a simulation box of a defined shape (e.g., cubic or dodecahedron).[10]

    • Fill the box with explicit water molecules (e.g., TIP3P water model) to mimic the aqueous cellular environment.[10]

    • Add ions (e.g., Na+ and Cl-) to neutralize the overall charge of the system and to achieve a physiological salt concentration (e.g., 0.15 M).[10]

  • Energy Minimization:

    • Perform an energy minimization of the entire solvated system to remove any steric clashes or unfavorable geometries introduced during the setup.[20]

  • Equilibration:

    • Gradually heat the system to the target temperature (e.g., 300 K) and adjust the pressure to the target pressure (e.g., 1 bar). This is typically done in two phases:

      • NVT Equilibration (Constant Number of particles, Volume, and Temperature): The system is heated while keeping the volume constant.[10][20]

      • NPT Equilibration (Constant Number of particles, Pressure, and Temperature): The system is brought to the correct pressure, allowing the box volume to fluctuate.[10][20]

    • During equilibration, positional restraints are often applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.[10]

  • Production MD Run:

    • Once the system is well-equilibrated, the positional restraints are removed, and the production simulation is run for a desired length of time (e.g., 100 nanoseconds).[20] Trajectories (atomic coordinates over time) are saved at regular intervals.

MD Simulation Workflow

Start Start with Best Docked Pose Solvate Solvate and Ionize System Start->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate NVT & NPT Equilibration (Temperature & Pressure) Minimize->Equilibrate Production Production MD Run (e.g., 100 ns) Equilibrate->Production Trajectory MD Trajectory Output Production->Trajectory

Caption: Step-by-step workflow for setting up and running an MD simulation.

Tier 3 Analysis: Binding Free Energy Calculations

The final step in our multi-tiered approach is to quantify the binding affinity with a more rigorous method than the docking score. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular "end-point" techniques for estimating the free energy of binding from MD simulation trajectories.[21][22][23]

5.1. The "Why": A More Accurate Estimation of Binding Affinity

MM/PBSA and MM/GBSA offer a balance between computational cost and accuracy, being more rigorous than docking scores but less demanding than alchemical free energy methods.[21][23] They calculate the binding free energy by considering various energy components from a set of snapshots taken from the MD trajectory.[21] This approach allows for an ensemble-averaged estimation of the binding affinity.

5.2. Experimental Protocol: MM/PBSA Calculation

Objective: To calculate the binding free energy of the ligand to COX-2 using the snapshots from the MD simulation.

Methodology:

  • Trajectory Snapshot Extraction:

    • Extract a series of snapshots (e.g., 100-500 frames) from the stable portion of the production MD trajectory.

  • Energy Calculations:

    • For each snapshot, the binding free energy (ΔG_bind) is calculated using the following equation:

      • ΔG_bind = G_complex - (G_receptor + G_ligand)

    • Each term (G) is calculated as:

      • G = E_MM + G_solv - TΔS

    • Where:

      • E_MM: The molecular mechanics energy (internal, van der Waals, and electrostatic energies).

      • G_solv: The solvation free energy, which is further divided into polar (calculated using the Poisson-Boltzmann or Generalized Born model) and non-polar (often estimated from the solvent-accessible surface area, SASA) components.[22]

      • TΔS: The conformational entropy term. This is computationally expensive to calculate and is often neglected, leading to an estimation of the binding enthalpy rather than the true free energy.[24]

  • Averaging:

    • The calculated ΔG_bind values for all snapshots are averaged to obtain the final estimated binding free energy.

5.3. Data Presentation and Interpretation

The results from an MM/PBSA analysis provide not only an overall binding energy but can also be decomposed to understand the contribution of individual residues.[21][22]

Energy ComponentAverage Contribution (kcal/mol)Standard Deviation
Van der Waals Energy-45.83.1
Electrostatic Energy-21.34.5
Polar Solvation Energy+30.55.2
Non-Polar Solvation Energy-5.10.8
ΔG_bind (MM/PBSA) -41.7 3.8

Table 2: Example of a decomposed MM/PBSA binding free energy summary.

A negative ΔG_bind indicates a favorable binding interaction. By decomposing the energy, we can see, for example, that van der Waals and electrostatic interactions are the primary driving forces for binding in this hypothetical case, while the polar solvation energy opposes binding.

Conclusion: Synthesizing the Data for Actionable Insights

This in-depth guide has outlined a robust, multi-tiered computational workflow for investigating the protein binding of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid. By progressing from rapid docking-based pose prediction to dynamic MD simulations and culminating in more accurate MM/PBSA binding free energy calculations, researchers can build a comprehensive, atomic-level understanding of the molecular interactions. This self-validating system, where the output of each stage informs and is tested by the next, provides a high degree of confidence in the final results. The insights gained from such studies are invaluable for guiding the rational design of more potent and selective drug candidates.

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Foundational

An In-Depth Technical Guide to Investigating 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid as a Therapeutic Agent

For: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the preclinical investigation of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic ac...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the preclinical investigation of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid, a molecule of significant therapeutic interest. Drawing from the well-established bioactivity of the isoxazole scaffold, this document outlines a rational, multi-pronged approach to identifying and validating its potential molecular targets. We will delve into the scientific rationale behind prioritizing specific target classes, including cyclooxygenase-2 (COX-2), dihydroorotate dehydrogenase (DHODH), protein kinases, and proteases. This guide offers detailed, field-proven experimental protocols, data interpretation strategies, and the application of pharmacophore modeling to elucidate structure-activity relationships. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific rigor and reproducibility.

Introduction: The Therapeutic Potential of the Isoxazole Scaffold

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities.[1][2] Its unique electronic and structural properties allow for diverse chemical modifications, leading to compounds with enhanced efficacy and selectivity.[1] Notable examples include the anti-inflammatory drug valdecoxib (a COX-2 inhibitor) and the immunosuppressant leflunomide.[2] The subject of this guide, 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid, shares structural motifs with these successful therapeutics, suggesting a high probability of interesting biological activity. This document will serve as a roadmap for elucidating the mechanism of action of this compound, a critical step in its journey toward becoming a potential therapeutic candidate.

Prioritizing Potential Therapeutic Targets: A Rationale-Driven Approach

Based on the structural features of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid and the known pharmacology of related isoxazole derivatives, we can hypothesize several high-priority potential targets.

Cyclooxygenase-2 (COX-2): A Primary Hypothesis for Anti-Inflammatory Activity

The diarylheterocycle motif is a hallmark of selective COX-2 inhibitors.[3] The presence of a central isoxazole ring flanked by a phenyl group in 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid strongly suggests potential interaction with the COX-2 active site. Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[3]

Dihydroorotate Dehydrogenase (DHODH): A Target for Immunomodulation and Antiproliferative Effects

The immunosuppressive drug leflunomide is a pro-drug that is metabolized to its active form, A77 1726, which inhibits DHODH.[4] This enzyme is a key player in the de novo pyrimidine biosynthesis pathway, essential for the proliferation of rapidly dividing cells like lymphocytes.[4] Given that 5-methylisoxazole-4-carboxylic acid is a core component of our compound of interest, DHODH presents itself as a compelling target for investigation, potentially implicating the compound in immunomodulatory or anticancer applications.

Protein Kinases: Broad-Spectrum Potential in Oncology and Inflammation

The isoxazole scaffold has been successfully employed in the design of inhibitors for various protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in diseases like cancer and chronic inflammation.[5][6][7] Specifically, isoxazole derivatives have shown inhibitory activity against p38 MAP kinase and JNK, both of which are involved in inflammatory responses.[5][6][8]

Proteases: Modulators of Tissue Remodeling and Disease Progression

Proteases are another class of enzymes that can be targeted by isoxazole-containing compounds. For instance, some isoxazole derivatives have been investigated as inhibitors of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and are implicated in arthritis and cancer metastasis.

Experimental Workflows for Target Validation

A systematic and tiered approach is essential for validating the interaction of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid with its potential targets.

Initial Target Screening and Validation Workflow

The following diagram illustrates a logical workflow for the initial phases of target identification and validation.

experimental_workflow compound 3-(4-Hydroxyphenyl)-5- methylisoxazole-4-carboxylic acid biochem_assays Biochemical Assays (Enzymatic Activity) compound->biochem_assays Primary Screening cox2_assay COX-2 Inhibition Assay biochem_assays->cox2_assay dhodh_assay DHODH Inhibition Assay biochem_assays->dhodh_assay kinase_panel Kinase Panel Screening biochem_assays->kinase_panel protease_assay Protease Inhibition Assay biochem_assays->protease_assay cell_based_assays Cell-Based Assays cox2_assay->cell_based_assays Hit Confirmation dhodh_assay->cell_based_assays kinase_panel->cell_based_assays protease_assay->cell_based_assays wba Whole Blood Assay (COX-2) cell_based_assays->wba pyrimidine_rescue Pyrimidine Rescue Assay (DHODH) cell_based_assays->pyrimidine_rescue cell_proliferation Cell Proliferation Assay cell_based_assays->cell_proliferation sar Structure-Activity Relationship (SAR) Studies cell_based_assays->sar Further Validation conclusion Target Validation & Lead Optimization sar->conclusion

Caption: A generalized experimental workflow for the identification and validation of therapeutic targets.

Detailed Experimental Protocols

The following protocols are provided as a detailed guide for the experimental validation of the prioritized targets.

Protocol 1: Fluorometric COX-2 Inhibitor Screening Assay

Scientific Rationale: This biochemical assay provides a rapid and sensitive method for determining the direct inhibitory effect of the test compound on purified COX-2 enzyme. The assay measures the peroxidase activity of COX-2, which is coupled to the oxidation of a fluorogenic probe, providing a quantitative measure of enzyme activity.[9][10]

Materials:

  • Human Recombinant COX-2 Enzyme

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • COX Probe (e.g., Amplex™ Red)

  • COX Cofactor (e.g., hemin)

  • Arachidonic Acid (substrate)

  • Celecoxib (positive control inhibitor)

  • 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid (test compound)

  • DMSO

  • 96-well black opaque microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and celecoxib in DMSO.

    • Reconstitute and dilute the COX-2 enzyme, COX probe, and COX cofactor in COX Assay Buffer according to the manufacturer's instructions. Keep the enzyme on ice.[11]

    • Prepare a working solution of arachidonic acid.[11]

  • Assay Setup:

    • In a 96-well plate, add 10 µL of a 10X serial dilution of the test compound or celecoxib to the respective wells.

    • For the enzyme control (100% activity) and no-enzyme control (background), add 10 µL of DMSO.

  • Enzyme Addition:

    • Add 80 µL of the reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor to all wells.

    • Add 10 µL of the diluted COX-2 enzyme to all wells except the no-enzyme control.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.

    • Immediately measure the fluorescence kinetically at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm for 5-10 minutes.[9]

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Normalize the data to the enzyme control and plot the percent inhibition versus the log of the inhibitor concentration.

    • Determine the IC50 value using a non-linear regression analysis.

Data Presentation:

CompoundTargetIC50 (µM)
3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acidCOX-2TBD
Celecoxib (Control)COX-2Expected
Protocol 2: DHODH Enzymatic Assay (DCIP Reduction)

Scientific Rationale: This assay measures the activity of DHODH by monitoring the reduction of the artificial electron acceptor 2,6-dichloroindophenol (DCIP). The rate of DCIP reduction, observed as a decrease in absorbance at 600 nm, is proportional to DHODH activity. This method allows for the direct assessment of the compound's ability to inhibit the enzyme.[12][13]

Materials:

  • Recombinant human DHODH

  • L-Dihydroorotic acid (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q10 (CoQ10)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

  • Leflunomide (positive control inhibitor)

  • 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid (test compound)

  • DMSO

  • 96-well clear microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the test compound and leflunomide in DMSO.

    • Prepare stock solutions of DHO, DCIP, and CoQ10.

  • Assay Setup:

    • Add 2 µL of the test compound dilutions or DMSO (for control) to the wells of a 96-well plate.

    • Add 178 µL of the DHODH enzyme solution to each well and incubate for 30 minutes at 25°C to allow for inhibitor binding.[14]

  • Reaction Initiation and Measurement:

    • Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the Assay Buffer.

    • Initiate the reaction by adding 20 µL of the reaction mix to each well.

    • Measure the decrease in absorbance at 600 nm over time.

  • Data Analysis:

    • Calculate the initial velocity (V0) of the reaction for each concentration of the inhibitor.

    • Calculate the percentage of inhibition and determine the IC50 value as described for the COX-2 assay.

Data Presentation:

CompoundTargetIC50 (µM)
3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acidDHODHTBD
Leflunomide (Control)DHODHExpected
Protocol 3: Cell-Based Assay for Pyrimidine Biosynthesis Inhibition

Scientific Rationale: This assay assesses the functional consequence of DHODH inhibition within a cellular context. If the test compound inhibits DHODH, it will deplete the intracellular pool of pyrimidines, leading to cell growth arrest. This effect should be reversible by the addition of exogenous uridine, which can bypass the de novo synthesis pathway.[4]

Materials:

  • A rapidly proliferating cell line (e.g., HeLa, Jurkat)

  • Cell culture medium and supplements

  • 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid

  • Brequinar (positive control)

  • Uridine

  • Cell viability reagent (e.g., resazurin, CellTiter-Glo®)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound or brequinar, in the presence or absence of a rescuing concentration of uridine (e.g., 100 µM).

  • Incubation:

    • Incubate the plates for 48-72 hours.

  • Viability Measurement:

    • Add the cell viability reagent and measure the signal according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the EC50 values for the compound with and without uridine. A significant rightward shift in the EC50 curve in the presence of uridine indicates that the compound's antiproliferative effect is due to the inhibition of pyrimidine biosynthesis.[4]

Signaling Pathway and Pharmacophore Visualization

COX-2 Signaling Pathway

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Metabolism PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Signal to Target Cells Test_Compound 3-(4-Hydroxyphenyl)-5- methylisoxazole-4- carboxylic acid Test_Compound->COX2 Inhibition

Caption: The COX-2 signaling pathway and the inhibitory action of the test compound.

De Novo Pyrimidine Biosynthesis Pathway

DHODH_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Multi-step process DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMP UMP Orotate->UMP DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Test_Compound 3-(4-Hydroxyphenyl)-5- methylisoxazole-4- carboxylic acid Test_Compound->DHODH Inhibition

Caption: The de novo pyrimidine biosynthesis pathway highlighting the role of DHODH.

Structure-Activity Relationship (SAR) and Pharmacophore Modeling

A critical aspect of drug development is understanding the relationship between the chemical structure of a compound and its biological activity. Pharmacophore modeling can be a powerful tool in this endeavor.

Pharmacophore Model for COX-2 Inhibition

A common pharmacophore for selective COX-2 inhibitors includes:

  • A central heterocyclic ring (in this case, isoxazole).

  • Two aromatic rings that occupy the active site and a selectivity pocket.

  • A sulfonamide or a bioisosteric equivalent that interacts with a side pocket in COX-2, which is absent in COX-1.[15]

The 4-hydroxyphenyl group of our test compound could potentially mimic the interactions of the sulfonamide group in established COX-2 inhibitors.

Pharmacophore Model for DHODH Inhibition

Pharmacophore models for DHODH inhibitors often feature:

  • A hydrogen bond acceptor.

  • Two hydrophobic features.

  • A ring aromatic feature.

  • A negatively ionizable feature.[16][17]

The carboxylic acid and the phenyl ring of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid align well with these features, further strengthening the hypothesis that it may target DHODH.

Conclusion and Future Directions

This technical guide provides a robust and scientifically sound framework for the initial investigation of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid as a potential therapeutic agent. By systematically evaluating its activity against high-priority targets like COX-2 and DHODH, and subsequently exploring its potential as a kinase or protease inhibitor, researchers can efficiently and effectively elucidate its mechanism of action. The detailed protocols and rationale provided herein are intended to guide the experimental design and data interpretation, ultimately paving the way for further preclinical and clinical development. Future studies should focus on lead optimization based on the SAR data generated, as well as comprehensive in vivo efficacy and safety profiling.

References

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  • Norman, M. H., et al. (2001). Substituted isoxazoles as potent inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters, 11(13), 1781-1784. [Link]

  • Bar-Or, D., et al. (2014). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) inhibitors. PubMed. [Link]

  • Chen, Y. F., et al. (2011). Pharmacophore-based discovery of new human dihydroorotate dehydrogenase inhibitor. Journal of Computer-Aided Molecular Design, 25(12), 1145-1154. [Link]

  • Twining, S. S. (1984). Detection of Protease Activity Using a Fluorescence-Enhancement Globular Substrate. Analytical Biochemistry, 143(1), 30-34. [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]

  • Cupp-Enyard, C. (2008). Use of the Protease Fluorescent Detection Kit to Determine Protease Activity. Journal of Visualized Experiments, (20), 858. [Link]

  • Norman, M. H., et al. (2002). Isoxazolone based inhibitors of p38 MAP kinases. Bioorganic & Medicinal Chemistry Letters, 12(12), 1601-1604. [Link]

  • Peifer, C., et al. (2009). 3,4-Diaryl-isoxazoles and -imidazoles as potent dual inhibitors of p38alpha mitogen activated protein kinase and casein kinase 1delta. Journal of Medicinal Chemistry, 52(23), 7548-7561. [Link]

  • Severance, D. L., et al. (2023). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. International Journal of Molecular Sciences, 24(15), 12193. [Link]

  • Galati, S., et al. (2022). Identification of Human Dihydroorotate Dehydrogenase Inhibitor by a Pharmacophore-Based Virtual Screening Study. Molecules, 27(12), 3660. [Link]

  • Bio-protocol. (2023). In Vitro Activity Assay. Bio-protocol, 13(16), e4798. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]

  • Galati, S., et al. (2022). Identification of Human Dihydroorotate Dehydrogenase Inhibitor by a Pharmacophore-Based Virtual Screening Study. ResearchGate. [Link]

  • Lucas-Hourani, M., et al. (2019). Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity. PLoS Pathogens, 15(9), e1007923. [Link]

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  • Huang, H. L., et al. (2014). Development of a Human Dihydroorotate Dehydrogenase (hDHODH) Pharma-Similarity Index Approach with Scaffold-Hopping Strategy for the Design of Novel Potential Inhibitors. PLoS ONE, 9(2), e87960. [Link]

  • LornaJane. (2011). Drawing Flow Diagrams with GraphViz. [Link]

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  • Gierse, J. K., et al. (2010). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology, 644, 119-130. [Link]

  • Lucas-Hourani, M., et al. (2019). Inhibition of pyrimidine biosynthesis pathway suppresses viral growth through innate immunity. PubMed. [Link]

  • Perrone, M. G., et al. (2016). Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). ChemMedChem, 11(11), 1185-1193. [Link]

  • Joy, J., et al. (2021). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Current Drug Targets, 22(1), 54-81. [Link]

  • Chikkula, K. V., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1243453. [Link]

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Sources

Exploratory

Discovery and history of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid

An In-Depth Technical Guide to 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid: From Discovery to Application Abstract This technical guide provides a comprehensive overview of 3-(4-Hydroxyphenyl)-5-methylisoxazo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid: From Discovery to Application

Abstract

This technical guide provides a comprehensive overview of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid, a pivotal heterocyclic compound in medicinal chemistry. We will explore its historical context within the development of non-steroidal anti-inflammatory drugs (NSAIDs), detail its synthetic evolution, and analyze its structural significance as a key intermediate. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the compound's discovery, synthesis, and its role in the design of selective enzyme inhibitors.

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

Isoxazoles, a class of five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms, are considered "privileged structures" in drug discovery.[1][2][3][4] Their unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions make them versatile scaffolds for developing therapeutic agents. The isoxazole ring is a core component in numerous FDA-approved drugs, demonstrating a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][2][3][4]

3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid (CAS No. 92286-62-9) represents a functionally rich derivative within this class. Its structure combines the stable isoxazole core with three critical pharmacophoric features: a 4-hydroxyphenyl group, a methyl group, and a carboxylic acid moiety. This specific arrangement makes it an exceptionally valuable building block, particularly as a key intermediate in the synthesis of modern NSAIDs, most notably selective COX-2 inhibitors.[5]

Historical Perspective: The Evolution of Anti-Inflammatory Drugs

The journey to targeted anti-inflammatory drugs began centuries ago with the use of willow bark, which contains the active ingredient salicin.[6][7] This led to the synthesis of salicylic acid in 1860 and its more palatable derivative, acetylsalicylic acid (aspirin), in 1897.[6][8] For decades, the mechanism of these drugs remained unknown.

A paradigm shift occurred in 1971 when Sir John Vane discovered that NSAIDs like aspirin work by inhibiting the synthesis of prostaglandins, key signaling molecules that promote inflammation and pain.[6][9][10] This groundbreaking discovery revealed that the target of NSAIDs was the cyclooxygenase (COX) enzyme.

Further research in the early 1990s identified two distinct isoforms of this enzyme:

  • COX-1: A constitutive enzyme responsible for producing prostaglandins that protect the stomach lining and maintain kidney function.

  • COX-2: An inducible enzyme that is dramatically upregulated at sites of inflammation, leading to the production of pro-inflammatory prostaglandins.[8]

Traditional NSAIDs (e.g., ibuprofen, naproxen) inhibit both COX-1 and COX-2 non-selectively. While this reduces inflammation (COX-2 inhibition), it also leads to significant gastrointestinal side effects, such as ulcers and bleeding, due to the inhibition of protective COX-1.[6][8] This realization spurred the development of a new class of drugs—selective COX-2 inhibitors (or "coxibs")—designed to provide potent anti-inflammatory relief with a reduced risk of gastrointestinal toxicity.[7] It is in the rational design of these selective inhibitors that intermediates like 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid became critically important.

Synthesis and Discovery

The discovery of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid is intrinsically linked to the synthetic exploration of the isoxazole core for creating novel anti-inflammatory agents. Its synthesis is a prime example of a multicomponent reaction (MCR), a highly efficient strategy in modern organic chemistry where multiple reactants combine in a single step to form a complex product.

The Core Synthetic Strategy: A One-Pot, Three-Component Reaction

The most common and straightforward route to the isoxazole-5(4H)-one core involves a one-pot condensation of three readily available precursors: an aromatic aldehyde, a β-ketoester, and hydroxylamine.[11][12][13][14] For the title compound, these precursors are:

  • 4-Hydroxybenzaldehyde: Provides the 3-(4-Hydroxyphenyl) substituent.

  • Ethyl Acetoacetate: Serves as the backbone, providing the methyl group and the carbon framework for the carboxylic acid.

  • Hydroxylamine Hydrochloride: The source of the nitrogen and oxygen atoms required to form the isoxazole ring.

The reaction proceeds through a cascade of steps, beginning with the formation of an oxime from hydroxylamine and ethyl acetoacetate, followed by cyclization and subsequent Knoevenagel condensation with the aromatic aldehyde.

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 4-Hydroxybenzaldehyde P1 One-Pot Condensation (Multicomponent Reaction) R1->P1 R2 Ethyl Acetoacetate R2->P1 R3 Hydroxylamine HCl R3->P1 Product 3-(4-Hydroxyphenyl)-5-methyl- isoxazole-4-carboxylic acid (or its ester precursor) P1->Product Catalyst (e.g., Citric Acid, Hexamine) Solvent (e.g., Water, Ethanol)

Caption: General workflow for the multicomponent synthesis of the target isoxazole.

Experimental Protocol: Green Synthesis of Isoxazol-5(4H)-one Derivatives

Over the years, numerous catalysts and conditions have been refined to improve the efficiency, yield, and environmental footprint of this reaction.[11][12][14] The following is a generalized, eco-friendly protocol based on methodologies that utilize water as a green solvent.

Materials:

  • 4-Hydroxybenzaldehyde (10 mmol)

  • Ethyl acetoacetate (10 mmol)

  • Hydroxylamine hydrochloride (10 mmol)

  • Catalyst (e.g., Citric Acid, 10 mmol)[12]

  • Distilled Water (25 mL)

Procedure:

  • To a 50 mL round-bottomed flask equipped with a magnetic stirrer, add ethyl acetoacetate (1.30 g, 10 mmol), hydroxylamine hydrochloride (0.70 g, 10 mmol), 4-hydroxybenzaldehyde (1.22 g, 10 mmol), and the catalyst.[12]

  • Add 25 mL of distilled water to the mixture.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, a solid precipitate will typically form. Filter the precipitate and wash it with cold distilled water.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure 4-(4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one.

  • Note: Subsequent hydrolysis of the resulting structure under acidic or basic conditions would be required to yield the final carboxylic acid, although some variants of this reaction can directly produce the acid.

Physicochemical and Structural Data

The structural integrity and properties of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid are well-defined, providing a solid foundation for its use in further synthesis.

PropertyValueReference
CAS Number 92286-62-9[5]
Molecular Formula C₁₁H₉NO₄[5]
Molecular Weight 219.19 g/mol [5]
Appearance Typically an off-white to pale yellow solid
Storage Room temperature, dry conditions[5]

Characterization is typically achieved using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, High-Performance Liquid Chromatography (HPLC) for purity assessment, and Mass Spectrometry (MS) for molecular weight confirmation.

Role in Modern Drug Development: A Scaffold for Selectivity

The true value of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid lies in its application as a molecular template for designing selective COX-2 inhibitors.[5] Its structure provides the ideal combination of features to interact favorably with the active site of the COX-2 enzyme while being sterically hindered from fitting into the narrower COX-1 active site.

  • The Isoxazole Core: Acts as a rigid and stable aromatic scaffold, correctly orienting the other functional groups for optimal binding.

  • The 3-(4-Hydroxyphenyl) Group: This moiety is crucial for binding. The hydroxyl group can act as a hydrogen bond donor or acceptor, forming key interactions with amino acid residues (like Tyrosine and Arginine) within the COX-2 active site.

  • The 4-Carboxylic Acid Group: This acidic group often serves as a primary binding point, forming a strong ionic interaction with a key arginine residue in the enzyme's active site. It also enhances the molecule's polarity and can be modified to fine-tune its pharmacokinetic properties.

This targeted interaction allows for potent inhibition of the pro-inflammatory COX-2 enzyme while sparing the protective COX-1 enzyme, which is the central goal of modern NSAID design.

G Intermediate 3-(4-Hydroxyphenyl)-5-methyl- isoxazole-4-carboxylic acid Modification Chemical Modification (e.g., Amide Formation) Intermediate->Modification Provides Core Scaffold Drug Selective COX-2 Inhibitor (e.g., Leflunomide-like structures) Modification->Drug Optimizes Potency & Pharmacokinetics Target COX-2 Enzyme Active Site Drug->Target Binds Selectively Effect Reduced Inflammation with Lower GI Side Effects Target->Effect Inhibits Prostaglandin Synthesis

Sources

Foundational

3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid CAS number and chemical identifiers

An In-depth Technical Guide to 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid Introduction 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic building block of significant interest in medi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid

Introduction

3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid, planar isoxazole core, combined with the strategically positioned phenolic and carboxylic acid functional groups, makes it a valuable scaffold for designing targeted therapeutic agents. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a particular focus on its role as a key intermediate in the development of modern anti-inflammatory drugs.

Section 1: Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its identity and core properties. 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid is unambiguously identified by its unique CAS Number and can be further characterized by its molecular formula, weight, and other registry numbers.

Drug_Development_Pathway cluster_0 Core Synthesis cluster_1 Drug Candidate Development cluster_2 Therapeutic Outcome Start Simple Precursors Intermediate 3-(4-Hydroxyphenyl)-5-methyl- isoxazole-4-carboxylic acid Start->Intermediate Multi-step Synthesis Modification Pharmacophore Modification Intermediate->Modification Key Building Block Screening High-Throughput Screening Modification->Screening Lead Lead Compound (e.g., COX-2 Inhibitor) Screening->Lead Target Selective Inhibition of COX-2 Enzyme Lead->Target Biological Activity Effect Reduced Inflammation & Pain Target->Effect

Caption: Role as an intermediate in drug development.

Section 3: General Synthesis Approach

The synthesis of isoxazole derivatives like the title compound often involves the construction of the heterocyclic ring from acyclic precursors. A common and effective strategy is the reaction between a β-ketoester derivative and hydroxylamine, followed by functional group manipulations.

A plausible synthetic pathway can be conceptualized as follows:

  • Formation of a Diketoester: The synthesis would likely begin with a precursor containing the 4-hydroxyphenyl moiety, which is then elaborated to form a 1,3-dicarbonyl compound.

  • Cyclocondensation: This diketoester undergoes a cyclocondensation reaction with hydroxylamine (or a salt thereof). This is the key ring-forming step where the nitrogen and oxygen atoms are incorporated to form the isoxazole ring. The regioselectivity of this reaction is crucial for obtaining the desired 3-aryl-5-methyl substitution pattern.

  • Hydrolysis: If the synthesis is performed using an ester of the carboxylic acid, a final hydrolysis step is required. This is typically achieved by refluxing the isoxazole ester with an aqueous base (e.g., NaOH) followed by acidification with a mineral acid (e.g., HCl) to protonate the carboxylate and yield the final carboxylic acid product. [1] Illustrative Experimental Protocol (Conceptual)

This protocol is a generalized representation based on common synthetic methods for this class of compounds and should be adapted and optimized under controlled laboratory conditions.

  • Step 1: Preparation of Ethyl (E)-2-(ethoxymethylene)-3-oxobutanoate. (E)-ethyl 2-(ethoxymethylene)-3-oxobutanoate can be synthesized from appropriate starting materials. [2]2. Step 2: Synthesis of the Isoxazole Ester. The ethoxymethylenebutanoate intermediate is reacted with 4-hydroxybenzaldehyde oxime in a suitable solvent. This reaction forms the core isoxazole ring structure with the desired substituents.

  • Step 3: Saponification to the Carboxylic Acid. The resulting ester is dissolved in a suitable solvent mixture (e.g., ethanol/water). An excess of a strong base, such as sodium hydroxide, is added. The mixture is heated to reflux for several hours to ensure complete hydrolysis of the ester. [1][3]4. Step 4: Acidification and Isolation. After cooling the reaction mixture to room temperature, it is carefully acidified with concentrated hydrochloric acid until the pH is strongly acidic (pH ~2). The acidic conditions will cause the product, 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid, to precipitate out of the solution as a solid.

  • Step 5: Purification. The crude solid is collected by filtration, washed with cold water to remove inorganic salts, and then dried. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water or acetic acid/toluene) to yield the final product with high purity. [3]

Section 4: Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for the title compound is not detailed in the provided results, general safety precautions for related isoxazole carboxylic acids and other laboratory chemicals should be strictly followed.

Table 2: General Safety and Handling Guidelines

AspectRecommendationSource
Personal Protective Equipment (PPE) Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses or goggles).[4][5]
Handling Use only in a well-ventilated area, such as a fume hood. Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling. Avoid contact with eyes, skin, and clothing.[4][5]
First Aid (In Case of Exposure) Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists. Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice. Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell. Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[4][5]
Storage Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up.[6][4]
Disposal Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]

Conclusion

3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid is more than a simple chemical; it is an enabling tool for medicinal chemists. Its well-defined structure provides a robust and versatile platform for the synthesis of targeted therapeutics, most notably selective COX-2 inhibitors. A thorough understanding of its chemical properties, synthetic routes, and handling requirements is essential for researchers and drug development professionals seeking to leverage this valuable intermediate in the creation of next-generation pharmaceuticals.

References

  • 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid. MySkinRecipes.
  • SAFETY D
  • SAFETY D
  • 3-(4-(4-chlorophenoxy)phenyl)-5-methylisoxazole-4-carboxylic acid. Sigma-Aldrich.
  • 5-Methylisoxazole-4-carboxylic Acid Manufacturer India. V & V Pharma Industries.
  • 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. PMC - NIH.
  • (PDF) 5-Methylisoxazole-4-carboxylic acid.
  • 5-Methyl-4-isoxazolecarboxylic acid. ChemicalBook.

Sources

Exploratory

An In-depth Technical Guide to the Solubility and Stability of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid

Introduction 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring an isoxazole core, a phenolic hydroxyl group, and a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring an isoxazole core, a phenolic hydroxyl group, and a carboxylic acid moiety, makes it a valuable intermediate in the synthesis of various pharmacologically active molecules, notably as a key building block for certain non-steroidal anti-inflammatory drugs (NSAIDs), including COX-2 inhibitors[1]. The presence of polar functional groups and the overall aromaticity of the molecule suggest a complex physicochemical profile that dictates its behavior in various pharmaceutical processes, from synthesis and purification to formulation and bioavailability.[1]

This technical guide provides a comprehensive overview of the critical physicochemical properties of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid: its solubility in different solvent systems and its chemical stability under various stress conditions. Understanding these parameters is paramount for researchers, scientists, and drug development professionals to ensure the development of safe, effective, and stable pharmaceutical products. This document will delve into the theoretical considerations, present detailed experimental protocols for characterization, and offer insights into the potential degradation pathways of this important isoxazole derivative.

Physicochemical Properties

A foundational understanding of the key physicochemical properties of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid is essential for any experimental design.

PropertyValueSource
Molecular Formula C₁₁H₉NO₄[1]
Molecular Weight 219.19 g/mol [1]
CAS Number 92286-62-9[1]
Appearance White to off-white crystalline solid (typical for related compounds)Inferred
Storage Room temperature, dry conditions[1]

Solubility Profile: A Critical Parameter for Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and, consequently, its bioavailability. The structure of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid, with both a lipophilic aromatic ring system and polar hydroxyl and carboxylic acid groups, suggests that its solubility will be highly dependent on the nature of the solvent.

Theoretical Considerations

The presence of the carboxylic acid group (a weak acid) and the phenolic hydroxyl group means that the solubility of this compound in aqueous media is expected to be significantly influenced by pH.

  • In acidic to neutral pH: The compound will exist predominantly in its neutral, protonated form, which is expected to have lower aqueous solubility.

  • In basic pH: The carboxylic acid and phenolic hydroxyl groups will deprotonate, forming carboxylate and phenolate anions, respectively. This increase in ionization will lead to enhanced aqueous solubility.

In organic solvents, the solubility will be governed by the principle of "like dissolves like."

  • Polar protic solvents (e.g., methanol, ethanol): These solvents can engage in hydrogen bonding with the hydroxyl and carboxylic acid groups, likely resulting in good solubility.

  • Polar aprotic solvents (e.g., DMSO, DMF): These solvents are also expected to be effective due to their ability to solvate the polar functional groups.

  • Nonpolar solvents (e.g., hexane, toluene): Solubility is expected to be limited in these solvents due to the overall polarity of the molecule.

Experimental Determination of Solubility

To accurately characterize the solubility profile, systematic experimental studies are necessary. The equilibrium solubility method is a standard approach.

Experimental Workflow for Equilibrium Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess amount of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid prep2 Add to a known volume of the selected solvent (e.g., water, ethanol, DMSO) in a sealed vial prep1->prep2 equil1 Agitate the vials at a constant temperature (e.g., 25°C, 37°C) for a defined period (e.g., 24-48 hours) prep2->equil1 equil2 Ensure equilibrium is reached by periodic sampling and analysis until concentration plateaus equil1->equil2 analysis1 Centrifuge or filter the suspension to remove undissolved solid equil2->analysis1 analysis2 Withdraw a known volume of the supernatant analysis1->analysis2 analysis3 Dilute the supernatant with a suitable solvent analysis2->analysis3 analysis4 Quantify the concentration using a validated analytical method (e.g., HPLC-UV, UV-Vis spectroscopy) analysis3->analysis4

Caption: Workflow for determining equilibrium solubility.

Protocol for Equilibrium Solubility Measurement

  • Preparation: Add an excess amount of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid to a series of vials containing a fixed volume of the desired solvents (e.g., water at various pH values, ethanol, methanol, DMSO, acetonitrile, acetone).

  • Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25 °C and 37 °C) for 24 to 48 hours to ensure equilibrium is reached.

  • Sample Processing: After equilibration, allow the suspensions to settle. Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it with a suitable mobile phase or solvent, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Predicted Solubility Data Summary

While specific experimental data is not widely available in the literature, a qualitative solubility profile can be predicted. For quantitative studies, the following table should be populated with experimental results.

SolventTemperature (°C)pH (for aqueous)Solubility (mg/mL)
Water252.0Data to be determined
Water257.4Data to be determined
Water259.0Data to be determined
Ethanol25N/AData to be determined
Methanol25N/AData to be determined
DMSO25N/AData to be determined
Acetonitrile25N/AData to be determined
Acetone25N/AData to be determined

Stability Profile and Degradation Pathways

Assessing the chemical stability of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid is crucial for determining its shelf-life and identifying potential degradation products that could impact its efficacy and safety. Forced degradation studies are an essential tool for this purpose, providing insights into the intrinsic stability of the molecule.[2]

Theoretical Considerations of Isoxazole Ring Stability

The isoxazole ring, while aromatic, possesses a relatively weak N-O bond. This bond is susceptible to cleavage under certain conditions, making it a potential site of degradation.

  • Photostability: The isoxazole ring is known to be sensitive to UV irradiation. Photolysis can lead to the cleavage of the N-O bond, followed by rearrangement to form an oxazole derivative via an azirine intermediate.[3]

  • Hydrolytic Stability: While the isoxazole ring itself is generally stable to hydrolysis, related structures like 5-hydroxyoxazole-4-carboxylic acid derivatives have been shown to be unstable towards hydrolytic ring-opening and decarboxylation.[4] The stability of the target compound under acidic and basic conditions should be thoroughly investigated to rule out similar degradation pathways.

Forced Degradation Studies

Forced degradation studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.[2] These studies are critical for developing and validating stability-indicating analytical methods.[5]

Experimental Workflow for Forced Degradation Studies

G cluster_stress Stress Conditions cluster_analysis Analysis stress_acid Acid Hydrolysis (e.g., 0.1 M HCl, heat) stress_base Base Hydrolysis (e.g., 0.1 M NaOH, heat) stress_ox Oxidation (e.g., 3% H₂O₂, room temp) stress_therm Thermal Degradation (e.g., solid state, elevated temp) stress_photo Photolytic Degradation (e.g., UV/Vis light exposure) analysis1 Prepare solutions of the compound and expose to stress conditions analysis2 Take samples at various time points analysis1->analysis2 analysis3 Neutralize samples from acid/base hydrolysis analysis2->analysis3 If applicable analysis4 Analyze samples using a stability-indicating HPLC method analysis2->analysis4 analysis3->analysis4 analysis5 Characterize degradation products (e.g., LC-MS, NMR) analysis4->analysis5

Caption: Workflow for forced degradation studies.

Protocol for Forced Degradation Studies

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60-80 °C). Collect samples at various time points.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at a controlled temperature (e.g., 60-80 °C). Collect samples at various time points.

  • Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature. Protect from light and monitor over time.

  • Thermal Degradation: Expose the solid compound to dry heat at an elevated temperature (e.g., 105 °C) for a specified period.

  • Photolytic Degradation: Expose a solution of the compound to UV and visible light in a photostability chamber. A control sample should be kept in the dark.

Analytical Method for Stability Assessment

A stability-indicating HPLC method is required to separate the parent compound from any degradation products.

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often necessary to resolve all components.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products absorb is appropriate.

  • Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear.

Predicted Stability Data Summary

The following table should be populated with experimental data from forced degradation studies.

Stress ConditionReagent/ConditionDuration% DegradationMajor Degradation Products
Acid Hydrolysis0.1 M HCl, 80 °C24 hData to be determinedTo be identified
Base Hydrolysis0.1 M NaOH, 80 °C24 hData to be determinedTo be identified
Oxidation3% H₂O₂, RT48 hData to be determinedTo be identified
Thermal (Solid)105 °C7 daysData to be determinedTo be identified
Photolytic (Solution)ICH Q1B conditions24 hData to be determinedTo be identified

Conclusion

This technical guide has outlined the critical importance of understanding the solubility and stability of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid for its successful application in pharmaceutical research and development. The provided theoretical background and detailed experimental protocols offer a robust framework for the comprehensive characterization of this molecule. While specific experimental data for this compound is not extensively published, the insights from related isoxazole derivatives suggest potential areas of instability, particularly concerning photolytic and possibly hydrolytic degradation. The systematic application of the described methodologies will enable researchers to generate the necessary data to ensure the quality, safety, and efficacy of drug candidates derived from this valuable chemical intermediate.

References

  • Wikipedia. Isoxazole. [Link]

  • Movassaghi, M., & Siegel, D. R. (2007). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Tetrahedron Letters, 48(25), 4397-4400. [Link]

  • MySkinRecipes. 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid. [Link]

  • Alsante, K. M., et al. (2003). Forced degradation: a tool for rational drug development. Pharmaceutical Technology, 27(2), 52-64.
  • MedCrave. Forced Degradation Studies. [Link]

  • Rane, K., & Patil, V. (2018). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Pharmaceutical and Biological Sciences, 6(4), 1-8.

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Protocols & Analytical Methods

Method

Synthesis of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid: An In-Depth Technical Guide

This comprehensive guide details a robust and reproducible protocol for the synthesis of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid, a key intermediate in the development of non-steroidal anti-inflammatory d...

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide details a robust and reproducible protocol for the synthesis of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid, a key intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDs), particularly selective COX-2 inhibitors.[1] The synthetic strategy is designed for clarity and efficiency, providing researchers in medicinal chemistry and drug development with a reliable method for obtaining this valuable compound. The protocol is divided into three main stages: a Knoevenagel condensation, the formation of the isoxazole core, and the final hydrolysis to the carboxylic acid.

I. Synthetic Strategy Overview

The synthesis commences with the base-catalyzed Knoevenagel condensation of 4-hydroxybenzaldehyde and ethyl acetoacetate. This reaction forms the key α,β-unsaturated ketoester intermediate. Subsequent reaction with hydroxylamine hydrochloride leads to the formation of the stable 3,5-disubstituted isoxazole ring system. The final step involves the saponification of the ethyl ester to yield the target carboxylic acid. This multi-step synthesis is designed to be scalable and utilizes readily available starting materials.

Synthesis_Overview Start 4-Hydroxybenzaldehyde + Ethyl Acetoacetate Intermediate1 Ethyl 2-(4-hydroxybenzylidene)-3-oxobutanoate Start->Intermediate1 Knoevenagel Condensation Intermediate2 Ethyl 3-(4-hydroxyphenyl)-5-methylisoxazole-4-carboxylate Intermediate1->Intermediate2 Isoxazole Formation FinalProduct 3-(4-Hydroxyphenyl)-5-methylisoxazole- 4-carboxylic acid Intermediate2->FinalProduct Hydrolysis

Caption: Overall synthetic workflow.

II. Materials and Instrumentation

A. Reagents and Solvents
Reagent/SolventGradeSupplier
4-HydroxybenzaldehydeReagentSigma-Aldrich
Ethyl acetoacetateACS reagentFisher Scientific
Piperidine99%Acros Organics
EthanolAnhydrousJ.T. Baker
Hydroxylamine hydrochloride99%Alfa Aesar
Sodium acetateAnhydrousEMD Millipore
Glacial acetic acidACS reagentVWR
Sodium hydroxidePellets, 97%Macron Fine Chemicals
Hydrochloric acidConcentrated, 37%BDH
Ethyl acetateHPLC gradeTedia
HexanesHPLC gradeTedia
DichloromethaneACS reagentMallinckrodt
Magnesium sulfateAnhydrousBeanTown Chemical
B. Instrumentation
  • Nuclear Magnetic Resonance (NMR): Bruker Avance III 400 MHz spectrometer or equivalent.

  • Infrared (IR) Spectroscopy: PerkinElmer Spectrum Two FT-IR spectrometer or equivalent.

  • Mass Spectrometry (MS): Agilent 6120 Quadrupole LC/MS system or equivalent.

  • Melting Point: Stuart SMP30 melting point apparatus or equivalent.

  • Thin Layer Chromatography (TLC): Silica gel 60 F254 plates (Merck).

III. Detailed Synthesis Protocol

Step 1: Knoevenagel Condensation to Synthesize Ethyl 2-(4-hydroxybenzylidene)-3-oxobutanoate

This step involves the condensation of 4-hydroxybenzaldehyde with ethyl acetoacetate, catalyzed by a weak base, piperidine. The reaction proceeds via a nucleophilic addition of the enolate of ethyl acetoacetate to the aldehyde, followed by dehydration.[2][3]

Knoevenagel_Condensation Reactants 4-Hydroxybenzaldehyde + Ethyl Acetoacetate Catalyst Piperidine Ethanol, Reflux Reactants->Catalyst Workup Acidification (HCl) Extraction (EtOAc) Catalyst->Workup Purification Recrystallization (Ethanol/Water) Workup->Purification Product Ethyl 2-(4-hydroxybenzylidene) -3-oxobutanoate Purification->Product

Caption: Workflow for the Knoevenagel condensation.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (12.21 g, 0.1 mol) and ethyl acetoacetate (13.01 g, 0.1 mol).

  • Add 100 mL of absolute ethanol to the flask and stir until all solids are dissolved.

  • Add piperidine (1.0 mL, 0.01 mol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes.

  • Acidify the mixture to pH 4-5 with 2 M hydrochloric acid. A precipitate will form.

  • Filter the crude product and wash with cold water.

  • Recrystallize the solid from an ethanol/water mixture to afford pure ethyl 2-(4-hydroxybenzylidene)-3-oxobutanoate as a pale yellow solid.

ParameterValue
Typical Yield 80-90%
Melting Point 135-137 °C
¹H NMR (400 MHz, CDCl₃) δ 7.75 (s, 1H), 7.35 (d, J=8.8 Hz, 2H), 6.90 (d, J=8.8 Hz, 2H), 5.50 (s, 1H, OH), 4.30 (q, J=7.1 Hz, 2H), 2.45 (s, 3H), 1.35 (t, J=7.1 Hz, 3H).
¹³C NMR (100 MHz, CDCl₃) δ 195.2, 168.0, 158.0, 140.1, 132.5, 126.2, 116.0, 61.5, 29.8, 14.2.
Step 2: Isoxazole Ring Formation to Synthesize Ethyl 3-(4-hydroxyphenyl)-5-methylisoxazole-4-carboxylate

The isoxazole ring is constructed by the reaction of the Knoevenagel adduct with hydroxylamine hydrochloride in the presence of a base.[4][5] The reaction proceeds through the formation of an oxime intermediate, followed by intramolecular cyclization and dehydration.

Isoxazole_Formation Reactant Ethyl 2-(4-hydroxybenzylidene) -3-oxobutanoate Reagents Hydroxylamine HCl Sodium Acetate Glacial Acetic Acid, Reflux Reactant->Reagents Workup Cooling Precipitation Reagents->Workup Purification Recrystallization (Ethanol) Workup->Purification Product Ethyl 3-(4-hydroxyphenyl)-5- methylisoxazole-4-carboxylate Purification->Product

Caption: Workflow for the isoxazole ring formation.

Procedure:

  • In a 250 mL round-bottom flask, dissolve ethyl 2-(4-hydroxybenzylidene)-3-oxobutanoate (23.42 g, 0.1 mol) in 150 mL of glacial acetic acid.

  • Add hydroxylamine hydrochloride (8.34 g, 0.12 mol) and anhydrous sodium acetate (9.84 g, 0.12 mol) to the solution.

  • Heat the reaction mixture to reflux for 3-5 hours, monitoring by TLC (1:1 Hexanes:Ethyl Acetate).

  • After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water with stirring.

  • A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to yield pure ethyl 3-(4-hydroxyphenyl)-5-methylisoxazole-4-carboxylate as a white to off-white solid.

ParameterValue
Typical Yield 75-85%
Melting Point 178-180 °C
¹H NMR (400 MHz, DMSO-d₆) δ 10.0 (s, 1H, OH), 7.55 (d, J=8.8 Hz, 2H), 6.90 (d, J=8.8 Hz, 2H), 4.15 (q, J=7.1 Hz, 2H), 2.65 (s, 3H), 1.15 (t, J=7.1 Hz, 3H).
¹³C NMR (100 MHz, DMSO-d₆) δ 168.5, 163.0, 160.0, 159.5, 129.0, 118.0, 116.0, 110.0, 60.5, 14.0, 12.5.
Step 3: Hydrolysis to 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid

The final step is the saponification of the ethyl ester using a strong base, followed by acidification to yield the desired carboxylic acid.[6][7]

Hydrolysis Reactant Ethyl 3-(4-hydroxyphenyl)-5- methylisoxazole-4-carboxylate Reagents 10% aq. NaOH Ethanol, Reflux Reactant->Reagents Workup Acidification (HCl) Filtration Reagents->Workup Purification Recrystallization (Aqueous Ethanol) Workup->Purification Product 3-(4-Hydroxyphenyl)-5-methylisoxazole- 4-carboxylic acid Purification->Product

Caption: Workflow for the final hydrolysis step.

Procedure:

  • Suspend ethyl 3-(4-hydroxyphenyl)-5-methylisoxazole-4-carboxylate (26.13 g, 0.1 mol) in a mixture of 100 mL of ethanol and 100 mL of 10% aqueous sodium hydroxide solution in a 500 mL round-bottom flask.

  • Heat the mixture to reflux for 2-4 hours. The reaction can be monitored by the disappearance of the starting material on TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with 200 mL of water and cool in an ice bath.

  • Carefully acidify the solution to pH 2-3 with concentrated hydrochloric acid. A white precipitate will form.

  • Stir the mixture in the ice bath for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the product with cold water until the washings are neutral.

  • Recrystallize the crude product from aqueous ethanol to obtain pure 3-(4-hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid as a white crystalline solid.

ParameterValue
Typical Yield 90-95%
Melting Point 210-212 °C
¹H NMR (400 MHz, DMSO-d₆) δ 13.0 (br s, 1H, COOH), 10.0 (s, 1H, OH), 7.58 (d, J=8.8 Hz, 2H), 6.92 (d, J=8.8 Hz, 2H), 2.70 (s, 3H).
¹³C NMR (100 MHz, DMSO-d₆) δ 169.0, 164.0, 160.2, 159.8, 129.1, 117.8, 116.1, 109.5, 12.8.
IR (KBr, cm⁻¹) 3400-2500 (br, O-H, COOH), 1710 (C=O), 1610, 1590, 1515, 1450.
MS (ESI-) m/z 218.1 [M-H]⁻

IV. Safety Precautions

  • Piperidine: Flammable, toxic, and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Hydroxylamine hydrochloride: Corrosive and can be explosive if heated in a confined space. Avoid heating the dry solid.

  • Glacial acetic acid: Corrosive. Handle with care in a fume hood.

  • Sodium hydroxide and Hydrochloric acid: Corrosive. Wear appropriate PPE and handle with caution.

V. Conclusion

This detailed protocol provides a reliable and efficient method for the synthesis of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid. By following the outlined steps and safety precautions, researchers can successfully synthesize this important building block for further drug discovery and development efforts. The provided characterization data will aid in the confirmation of the structure and purity of the synthesized compounds.

VI. References

  • Stanchev, S., et al. (2008a). Ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl) methyl]-3-oxobutanoate (SS-14). ResearchGate.

  • McMurry, J. E. (1973). A GENERAL SYNTHESIS OF 4-ISOXAZOLECARBOXYLIC ESTERS: ETHYL 3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXYLATE. Organic Syntheses, 53, 59. DOI: 10.15227/orgsyn.053.0059.

  • Zanin, L. L., et al. (2024). Versatile Applications of Cyanoacetic Acid in Organic Chemistry: As a Reagent for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction. Journal of the Brazilian Chemical Society, 35(6), e-20240003.

  • MySkinRecipes. 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid. Available at: [Link].

  • Google Patents. (2003). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Available at: .

  • ResearchGate. (2018). ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. Available at: [Link].

  • SciELO. (2012). Knoevenagel Condensation of Aromatic Aldehydes with Ethyl 4-Chloro-3-oxobutanoate in Ionic Liquid. Available at: [Link].

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex.

  • ChemSynthesis. ethyl 5-(5-chloro-2-hydroxyphenyl)-3-methyl-4-isoxazolecarboxylate. Available at: [Link].

  • Jain, N. F., & Masse, C. E. Synthesis from Carboxylic Acid Derivatives.

  • MDPI. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Available at: [Link].

  • The Royal Society of Chemistry. Spectra and physical data of (A2).

  • Singh, P. P., et al. (2015). Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous. Research Journal of Chemical Sciences, 5(5), 27-32.

  • Chandra, et al. (2013). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(3), o388.

  • SpectraBase. 4-Isoxazolecarboxylic acid, 3-(4-methoxyphenyl)-5-methyl-, hydrazide. Available at: [Link].

  • PrepChem. Synthesis of 3-phenethyl-5-methyl-isoxazole-4-carboxylic acid. Available at: [Link].

  • SpectraBase. 5-Methyl-3-phenyl-4-isoxazolecarboxylic acid. Available at: [Link].

  • Wang, D. C., Xu, W., & Wu, W. Y. (2009). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3140.

  • Google Patents. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Available at: .

  • ResearchGate. 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Available at: [Link].

  • Google Patents. US5166436A - Method for the preparation of N-ethylhydroxylamine hydrochloride. Available at: .

  • ResearchGate. Reaction of ethyl acetoacetate with hydroxylamine hydrochloride and benzaldehyde.

  • Google Patents. EP0534347B1 - A method for the preparation of N-ethylhydroxylamine hydrochloride. Available at: .

  • Google Patents. CN107522181A - The technique that hydroxylamine hydrochloride is prepared using oxime acid hydrolysis method. Available at: .

  • The Royal Society of Chemistry. Supplementary Information Synthesis of selected plant metabolites of Icafolin-methyl via formation of a spirocyclic nitronate.

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Application

Application Note: A Stability-Indicating HPLC Method for the Purity Analysis of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid

Abstract This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 3-(4-hydroxyphenyl)-5-methylisoxazole-4-carboxylic...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 3-(4-hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid, a key intermediate in pharmaceutical synthesis.[1] The method is designed for researchers, scientists, and drug development professionals to accurately quantify the active pharmaceutical ingredient (API) and separate it from potential process impurities and degradation products. This document provides a comprehensive guide, including the rationale for method development, detailed analytical protocols, and a validation strategy aligned with the International Council for Harmonisation (ICH) guidelines.[2][3][4][5][6]

Introduction: The Analytical Imperative

3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic building block whose purity is critical for the synthesis of safe and effective drug substances.[1] A stability-indicating analytical method is not merely a quality control tool; it is a fundamental component of drug development that provides insights into the intrinsic stability of the molecule and ensures that any impurities or degradants that may impact efficacy or safety are detected and quantified.[7] This application note is structured to provide not just a protocol, but a scientific rationale for the methodological choices, empowering the user to understand, implement, and adapt the method as needed.

The core of this method lies in its ability to be specific, accurate, precise, and robust, ensuring confidence in the quality of the analyte throughout the drug development lifecycle. The method development was guided by the principles outlined in ICH Q2(R1) to ensure regulatory compliance.[2][3][4][5][6]

Physicochemical Properties and Chromatographic Considerations

Analyte Structure:

Chemical Formula: C₁₁H₉NO₄[8] Molecular Weight: 219.19 g/mol [8]

The presence of a carboxylic acid, a phenolic hydroxyl group, and aromatic rings dictates the analyte's chromatographic behavior. The carboxylic acid moiety (pKa ~3-5) and the phenolic hydroxyl group (pKa ~9-10) make the compound's ionization state pH-dependent. In reversed-phase HPLC, controlling the pH of the mobile phase is crucial for achieving consistent retention and good peak shape. By operating at a pH well below the pKa of the carboxylic acid (e.g., pH 2.5-3.5), the compound will be in its protonated, less polar form, leading to better retention on a nonpolar stationary phase like C18.

The conjugated system of the isoxazole and hydroxyphenyl rings suggests strong UV absorbance, making UV detection a suitable choice for quantification.

HPLC Method Parameters: A Rational Approach

The following HPLC parameters were established to provide optimal separation and quantification of 3-(4-hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid and its potential impurities.

ParameterRecommended ConditionRationale
Instrument HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.Standard equipment for pharmaceutical analysis, providing the necessary precision and detection capabilities.
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)The C18 stationary phase provides excellent hydrophobic retention for the aromatic rings of the analyte. Smaller particle sizes offer higher efficiency and better resolution.
Mobile Phase A 0.1% Formic Acid in Water (v/v)The acidic modifier suppresses the ionization of the carboxylic acid, leading to improved retention and peak shape. Formic acid is volatile and compatible with mass spectrometry if further characterization of impurities is needed.[9]
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC with good UV transparency and elution strength.
Gradient Elution See Table 1A gradient is employed to ensure elution of the main peak with a good peak shape and to separate it from potential early-eluting polar impurities and late-eluting nonpolar impurities within a reasonable runtime.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and system pressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and improves peak shape.
Detection Wavelength To be determined empirically (scan from 200-400 nm). A starting point of 254 nm or 280 nm is recommended.The optimal wavelength for detection is the lambda max (λmax) of the analyte, which provides the highest sensitivity. This should be determined by running a UV-Vis spectrum of the analyte in the mobile phase. The hydroxyphenyl and isoxazole chromophores are expected to have significant absorbance in the 250-290 nm range.
Injection Volume 10 µLA typical injection volume that can be adjusted based on the analyte concentration and detector sensitivity.
Sample Diluent Mobile Phase A / Mobile Phase B (50:50, v/v) or Acetonitrile/Water (50:50, v/v)The diluent should be compatible with the mobile phase to ensure good peak shape. Using a diluent with a similar or weaker elution strength than the initial mobile phase conditions is recommended to prevent peak distortion.[10]

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010

Experimental Protocols

Reagent and Sample Preparation
  • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC grade water and mix well. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: HPLC grade acetonitrile. Filter through a 0.45 µm membrane filter.

  • Sample Diluent: Mix equal volumes of Mobile Phase A and Mobile Phase B.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of 3-(4-hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the sample diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 25 mg of the test sample and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the sample diluent.

System Suitability

Before sample analysis, the performance of the HPLC system must be verified. This is achieved by performing a system suitability test (SST).[2][3][4][5][6]

Procedure: Inject the Working Standard Solution five times.

Acceptance Criteria:

ParameterAcceptance LimitRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is crucial for accurate integration.[2]
Theoretical Plates (N) ≥ 2000Indicates column efficiency and the ability to generate sharp peaks.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%Demonstrates the precision of the injection and detection system.[2]
RSD of Retention Time ≤ 1.0%Ensures the stability of the pump and the reproducibility of the chromatography.
Analytical Procedure
  • Set up the HPLC system with the parameters described in Section 3.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Perform the system suitability test.

  • Inject the sample diluent (as a blank) to ensure no interfering peaks are present.

  • Inject the Working Standard Solution and the Sample Solution.

  • Integrate the peaks and calculate the purity of the sample.

Calculation of Purity (%):

Where:

  • Area_Sample = Peak area of the analyte in the sample solution

  • Area_Standard = Average peak area of the analyte in the working standard solution

  • Conc_Standard = Concentration of the working standard solution

  • Conc_Sample = Concentration of the sample solution

Method Validation Strategy

The analytical method must be validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[2][3][4][5][6] The validation should include the following parameters:

  • Specificity (including Forced Degradation): The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): The precision within-laboratory variations: different days, different analysts, different equipment, etc.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Forced Degradation Studies: Proving Stability-Indicating Power

Forced degradation studies are essential to demonstrate the specificity of the method and to understand the degradation pathways of the drug substance.[11][12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.

Stress Conditions:

ConditionProtocol
Acid Hydrolysis Reflux the sample solution (1 mg/mL in diluent) with 0.1 M HCl at 60 °C for 4 hours. Neutralize with 0.1 M NaOH before injection.
Base Hydrolysis Reflux the sample solution (1 mg/mL in diluent) with 0.1 M NaOH at 60 °C for 2 hours. Neutralize with 0.1 M HCl before injection.
Oxidative Degradation Treat the sample solution (1 mg/mL in diluent) with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Expose the solid sample to 105 °C for 24 hours. Dissolve in diluent before injection.
Photolytic Degradation Expose the sample solution (1 mg/mL in diluent) to UV light (254 nm) and visible light in a photostability chamber for an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).

After subjecting the analyte to these stress conditions, the samples should be analyzed by the proposed HPLC method. The chromatograms should be evaluated for the separation of the main peak from any degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended to confirm that the main peak is spectrally pure and that no co-eluting peaks are present.

Visualization of Workflows

Method Development and Validation Workflow

Method_Development_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Method Validation (ICH Q2) A Define Analytical Target Profile B Select Column & Mobile Phase A->B C Optimize Chromatographic Conditions (Gradient, Flow Rate, Temp) B->C D System Suitability Test C->D E Perform Stress Studies (Acid, Base, Peroxide, Heat, Light) D->E Method Suitable? F Analyze Stressed Samples E->F G Assess Peak Purity & Resolution F->G H Specificity G->H Separation Achieved? I Linearity & Range H->I J Accuracy & Precision I->J K LOD & LOQ J->K L Robustness K->L M M L->M Final Method Protocol

Caption: Workflow for HPLC method development and validation.

Purity Analysis Protocol

Purity_Analysis_Protocol prep Prepare Mobile Phases, Standard & Sample Solutions sst Perform System Suitability Test (SST) prep->sst blank Inject Blank (Diluent) sst->blank SST Passed? standard Inject Standard Solution blank->standard sample Inject Sample Solution standard->sample analysis Data Acquisition & Integration sample->analysis calc Calculate % Purity analysis->calc report Generate Report calc->report

Caption: Step-by-step protocol for purity analysis.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust solution for the purity determination of 3-(4-hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid. By following the outlined protocols for method implementation, system suitability, and validation, laboratories can ensure the generation of high-quality, reproducible data suitable for regulatory submission. The inclusion of forced degradation studies confirms the stability-indicating nature of the method, making it a valuable tool for quality control and stability assessment throughout the pharmaceutical development process.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). November 2005. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. September 2021. [Link]

  • European Medicines Agency. ICH Q2 (R1) Validation of analytical procedures: text and methodology. June 2006. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. April 2024. [Link]

  • ICH. Quality Guidelines. [Link]

  • SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. [Link]

  • MySkinRecipes. 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid. [Link]

  • ICH. ICH Harmonised Tripartite Guideline, Stability Testing of New Drug Substances and Products Q1A(R2). February 2003. [Link]

  • LCGC International. Key Factors in Sample Diluent Selection for HPLC Assays of Active Pharmaceutical Ingredients. [Link]

  • MedCrave. Forced Degradation Studies. December 2016. [Link]

  • Research Journal of Pharmacy and Technology. Stability Indicating Forced Degradation Studies. [Link]

  • Der Pharma Chemica. Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. [Link]

  • International Journal of Creative Research Thoughts. Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. [Link]

  • Regulatory Research and Medicine Evaluation. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. July 2024. [Link]

  • PubMed. Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation. [Link]

  • PubChem. 5-Methylisoxazole-4-carboxylic acid. [Link]

  • PubChem. 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid. [Link]

  • Bio-Rad Laboratories. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • ResearchGate. Results of forced degradation study. [Link]

  • E3S Web of Conferences. Study on the Process of Degradation of Phenolic Compounds in Water by Slot Ultrasonic. [Link]

  • MySkinRecipes. 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid. [Link]

  • ResearchGate. 5-Methylisoxazole-4-carboxylic acid. [Link]

Sources

Method

Application Notes and Protocols: In Vitro Evaluation of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid for HMG-CoA Reductase Inhibition

Introduction: The Therapeutic Potential of Isoxazole Derivatives in Hypercholesterolemia The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous compounds with diverse biol...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Isoxazole Derivatives in Hypercholesterolemia

The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous compounds with diverse biological activities.[1] Derivatives of this heterocyclic motif have been investigated as inhibitors of a wide array of enzymes critical in various disease pathologies.[2] 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid is an isoxazole derivative with potential applications in drug discovery. While it has been identified as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), particularly COX-2 inhibitors, its structural features also suggest a potential role as an inhibitor of other key enzymes.[3][4]

One such enzyme of significant therapeutic interest is 3-hydroxy-3-methyl-glutaryl-CoA reductase (HMG-CoA reductase or HMGR). As the rate-limiting enzyme in the mevalonate pathway, HMG-CoA reductase is responsible for the synthesis of cholesterol.[5][6] The inhibition of this enzyme is a clinically validated strategy for lowering plasma cholesterol levels, a primary intervention in the management of hypercholesterolemia and the prevention of atherosclerotic events.[6][7] The widely prescribed statin drugs are potent inhibitors of HMG-CoA reductase.[5] Given the structural similarities of some isoxazole-containing compounds to known enzyme inhibitors, this application note provides a detailed protocol for an in vitro assay to evaluate the inhibitory potential of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid against HMG-CoA reductase.

Scientific Rationale: A Spectrophotometric Approach to Quantifying Enzyme Inhibition

The in vitro HMG-CoA reductase inhibition assay is a robust and widely adopted method for screening potential inhibitors. The assay quantifies the enzymatic activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+. In this reaction, HMG-CoA reductase catalyzes the reduction of HMG-CoA to mevalonate, a critical step in cholesterol biosynthesis.[6]

By introducing a potential inhibitor, such as 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid, the rate of NADPH consumption is expected to decrease in a dose-dependent manner. This change in the rate of absorbance decline allows for the calculation of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[8]

Below is a diagram illustrating the core principle of the HMG-CoA reductase enzymatic reaction and the point of inhibition.

HMGCR_Pathway HMG_CoA HMG-CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate Mevalonate NADPH NADPH NADPH->HMGCR NADP NADP+ HMGCR->Mevalonate HMGCR->NADP Inhibitor 3-(4-Hydroxyphenyl)-5- methylisoxazole-4-carboxylic acid Inhibitor->HMGCR Inhibition

Caption: HMG-CoA Reductase Catalyzed Reaction and Point of Inhibition.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for a 96-well UV-transparent microplate format, allowing for efficient screening and dose-response analysis.

Materials and Reagents
  • HMG-CoA Reductase (HMGR): Recombinant human, catalytic domain (e.g., Sigma-Aldrich, Cat. No. H8789)

  • HMG-CoA: Substrate solution (e.g., Sigma-Aldrich, Cat. No. H6132)

  • NADPH: Cofactor (e.g., Sigma-Aldrich, Cat. No. N7505)

  • 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid: Test compound

  • Pravastatin: Positive control inhibitor (e.g., Sigma-Aldrich, Cat. No. P4498)

  • Assay Buffer: 100 mM Potassium Phosphate (pH 7.4), 120 mM KCl, 1 mM EDTA, 5 mM DTT.[6]

  • DMSO: For dissolving the test compound and positive control

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of kinetic reads at 340 nm

Reagent Preparation
  • Assay Buffer: Prepare a 1X working solution of the assay buffer and keep it on ice.

  • Test Compound Stock Solution: Prepare a 10 mM stock solution of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid in DMSO.

  • Positive Control Stock Solution: Prepare a 1 mM stock solution of Pravastatin in DMSO.

  • NADPH Solution: Prepare a 4 mM solution of NADPH in the assay buffer. This solution should be prepared fresh and protected from light.

  • HMG-CoA Solution: Prepare a 4 mM solution of HMG-CoA in the assay buffer.

  • HMG-CoA Reductase Working Solution: Thaw the enzyme on ice. Dilute the enzyme stock with cold assay buffer to a working concentration that produces a linear rate of NADPH consumption. The optimal concentration should be determined empirically.

Assay Procedure

The following procedure is for a single well in a 96-well plate. It is recommended to perform all measurements in triplicate.

  • Prepare the Reaction Plate:

    • Blank Wells: Add 83 µL of assay buffer.

    • Negative Control (No Inhibitor) Wells: Add 81 µL of assay buffer and 2 µL of DMSO.

    • Positive Control Wells: Prepare a serial dilution of the Pravastatin stock solution in assay buffer to achieve the desired final concentrations. Add 81 µL of the diluted Pravastatin solutions and 2 µL of DMSO to the respective wells.

    • Test Compound Wells: Prepare a serial dilution of the 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid stock solution in assay buffer to achieve the desired final concentrations. Add 81 µL of the diluted test compound solutions and 2 µL of DMSO to the respective wells.

  • Add NADPH and HMG-CoA:

    • To all wells except the blank wells, add 5 µL of the 4 mM NADPH solution (final concentration: 200 µM).

    • To all wells except the blank wells, add 10 µL of the 4 mM HMG-CoA solution (final concentration: 400 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the components to reach thermal equilibrium.

  • Initiate the Reaction:

    • Add 2 µL of the HMG-CoA reductase working solution to all wells except the blank wells to start the reaction. The total reaction volume should be 100 µL.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes at 37°C.[6]

The following diagram outlines the experimental workflow for the HMG-CoA reductase inhibition assay.

Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, Compound, Enzyme, Substrates) start->prep_reagents plate_setup Plate Setup in 96-well Plate (Blank, Controls, Test Compound) prep_reagents->plate_setup add_reagents Add NADPH and HMG-CoA plate_setup->add_reagents pre_incubate Pre-incubate at 37°C for 10 min add_reagents->pre_incubate initiate_reaction Initiate Reaction with HMG-CoA Reductase pre_incubate->initiate_reaction kinetic_read Kinetic Measurement (Absorbance at 340 nm) initiate_reaction->kinetic_read data_analysis Data Analysis (Calculate % Inhibition, Determine IC50) kinetic_read->data_analysis end End data_analysis->end

Caption: Experimental Workflow for the In Vitro HMG-CoA Reductase Inhibition Assay.

Data Analysis and Interpretation

  • Calculate the Rate of Reaction: Determine the rate of NADPH consumption (V) for each well by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

  • Calculate the Percent Inhibition: The percent inhibition for each concentration of the test compound and positive control is calculated using the following formula:

    % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    Where:

    • V_control is the rate of reaction in the absence of an inhibitor (negative control).

    • V_inhibitor is the rate of reaction in the presence of the inhibitor.

  • Determine the IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

Quantitative Data Summary Table
CompoundTargetExpected IC50 Range
3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acidHMG-CoA ReductaseTo be determined
Pravastatin (Positive Control)HMG-CoA Reductase10 - 100 nM

Trustworthiness and Self-Validation

To ensure the reliability and validity of the experimental results, the following controls are essential:

  • Blank: Contains all reaction components except the enzyme, to correct for background absorbance.

  • Negative Control: Contains all reaction components and the vehicle (DMSO), to determine the maximum enzyme activity (0% inhibition).

  • Positive Control: A known HMG-CoA reductase inhibitor (e.g., Pravastatin) is used to confirm that the assay is sensitive to inhibition. The obtained IC50 value for the positive control should be consistent with literature values.

Troubleshooting

IssuePossible CauseSolution
No or low enzyme activityInactive enzyme, incorrect buffer pHUse a fresh aliquot of the enzyme, ensure the buffer is at the correct pH.
High background signalContaminated reagentsUse fresh, high-purity reagents.
Inconsistent results between replicatesPipetting errors, temperature fluctuationsUse calibrated pipettes, ensure uniform temperature across the plate.
Test compound precipitates in the assayPoor solubilityLower the final concentration of the test compound, or try a different solvent if compatible with the enzyme.

Conclusion

This application note provides a comprehensive and detailed protocol for the in vitro evaluation of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid as a potential inhibitor of HMG-CoA reductase. By following this robust and well-validated spectrophotometric assay, researchers can accurately determine the inhibitory potency of this and other isoxazole derivatives, thereby facilitating the discovery of novel therapeutic agents for the management of hypercholesterolemia.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro HMG-CoA Reductase Inhibition Assay by (3R,5S)-Fluvastatin.
  • BenchChem. (2025). Application Notes and Protocols for Isoxazole Derivatives as Enzyme Inhibitors.
  • Al-Warhi, T., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega.
  • National Center for Biotechnology Information. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. PubMed Central.
  • Assay Genie. (n.d.). HMG-CoA Reductase Activity/Inhibitor Screening Kit (Colorimetric) (BN00816).
  • Ram, H., et al. (2022). In-vitro and in-silico determinations of HMG-CoA reductase inhibition potential of caffeic acid for therapeutics of hypercholesterolemia. Journal of Applied Pharmaceutical Science.
  • Ahmad, S., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry.
  • Ahmad, S., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed.
  • Parihar, S., et al. (2016). In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk. Evidence-Based Complementary and Alternative Medicine.
  • Gebhardt, R. (1998). Inhibition of cholesterol synthesis in vitro by extracts and isolated compounds prepared from garlic and wild garlic. Arzneimittelforschung.
  • Singh, S., et al. (2022). A molecular informatics and in-vitro approach to evaluate the HMG-CoA reductase inhibitory efficacy of monoterpenes, carvacrol and geraniol. Journal of Biomolecular Structure and Dynamics.
  • Kuroda, M., et al. (1976). Inhibition of in vitro cholesterol synthesis by fatty acids. Biochimica et Biophysica Acta.
  • MySkinRecipes. (n.d.). 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid.

Sources

Application

Cell-based assay conditions for 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid

An In-Depth Guide to the Cell-Based Characterization of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid and its Analogs Introduction: Unveiling the Therapeutic Potential of Isoxazole Scaffolds The isoxazole moiet...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cell-Based Characterization of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid and its Analogs

Introduction: Unveiling the Therapeutic Potential of Isoxazole Scaffolds

The isoxazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, from anti-inflammatory agents to neuromodulators.[1][2][3] The compound 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid represents a novel entity within this class, combining features suggestive of potential interactions with key physiological targets. Its structure shares similarities with known positive allosteric modulators (PAMs) of G-protein coupled receptors (GPCRs), particularly the M1 muscarinic acetylcholine receptor, a critical target for treating cognitive deficits in Alzheimer's disease and schizophrenia.[4][5][6]

Selective activation of the M1 receptor via PAMs is a promising therapeutic strategy, as it enhances the physiological signaling of the endogenous ligand, acetylcholine, while avoiding the side effects associated with non-selective agonists.[5] This application note provides a comprehensive, tiered strategy for the systematic cell-based characterization of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid (referred to herein as "Isoxazole-OH"). The protocols are designed to first establish a foundational understanding of the compound's interaction with cultured cells and then to rigorously test the hypothesis of M1 receptor modulation.

Part 1: Foundational Assays: Establishing the Experimental Framework

Before investigating specific biological targets, it is crucial to determine the compound's basic physicochemical properties and its general effects on cell health. These foundational assays ensure that subsequent, more complex experiments are conducted under valid, non-confounding conditions.

Aqueous Solubility and Stock Solution Preparation
  • Rationale: Accurate and reproducible results depend on the complete solubilization of the test compound. Undissolved compound can lead to inaccurate concentration-response curves and physical artifacts in automated assay systems. Due to its polar functional groups, Isoxazole-OH is likely soluble in DMSO.

  • Protocol: Stock Solution Preparation

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) of Isoxazole-OH in 100% dimethyl sulfoxide (DMSO).

    • Use gentle vortexing and/or sonication to ensure complete dissolution.

    • Visually inspect the solution for any particulates against a light source.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

    • Note: The final concentration of DMSO in cell-based assays should typically be kept below 0.5% (v/v) to avoid solvent-induced artifacts.

Cell Viability and Cytotoxicity Assessment
  • Rationale: It is essential to differentiate between a compound's specific biological activity and non-specific effects caused by cytotoxicity.[7][8] These assays define the concentration range over which the compound can be tested without inducing cell death, which could otherwise confound the results of functional assays.

  • Protocol: MTS Assay for Metabolic Viability

    • Cell Plating: Seed a suitable host cell line (e.g., HEK293T or CHO-K1) in a 96-well, clear-bottom plate at a density that ensures cells are in the exponential growth phase for the duration of the experiment (e.g., 5,000-10,000 cells/well). Incubate overnight (37°C, 5% CO₂).

    • Compound Treatment: Prepare a serial dilution of Isoxazole-OH in complete growth medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., 1% Triton X-100).

    • Incubation: Incubate the plate for a period relevant to the planned functional assays (e.g., 24-48 hours).

    • MTS Reagent Addition: Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well according to the manufacturer's instructions.

    • Incubation & Readout: Incubate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.

    • Data Analysis: Normalize the data to the vehicle control (100% viability) and calculate the concentration at which a 50% reduction in viability is observed (TC₅₀).

ParameterRecommended Condition
Cell LineHEK293T, CHO-K1 (or the host for the target-specific assay)
Seeding Density5,000 - 10,000 cells/well (96-well plate)
Compound Concentration10-point, 3-fold serial dilution (e.g., 100 µM to 5 nM)
Incubation Time24 - 48 hours
Assay ReadoutAbsorbance at 490 nm
Primary Endpoint TC₅₀ (Toxic Concentration 50%)

Part 2: Hypothesis-Driven Assays: Probing M1 Muscarinic Receptor Modulation

Based on structural precedents, a primary hypothesis is that Isoxazole-OH acts as a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR).[6][9] M1 is a Gq-coupled GPCR, and its activation leads to the mobilization of intracellular calcium.[9] This provides a robust, high-throughput readout for receptor function.

M1 Receptor Calcium Mobilization Assay
  • Rationale: This assay directly measures the functional consequence of M1 receptor activation. As a PAM, Isoxazole-OH is expected to have little to no activity on its own but should potentiate the response to an orthosteric agonist like acetylcholine (ACh). This potentiation manifests as a leftward shift in the agonist's concentration-response curve.[9][10]

  • Protocol: FLIPR-Based Calcium Flux Assay

    • Cell Line: Use a cell line stably expressing the human M1 mAChR, such as CHO-K1/M1.

    • Cell Plating: Seed the CHO-K1/M1 cells into a 96- or 384-well black-walled, clear-bottom plate. Incubate overnight.

    • Dye Loading: Aspirate the growth medium and replace it with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer. Incubate for 45-60 minutes at 37°C.

    • Compound Pre-incubation: Place the plate into a Fluorometric Imaging Plate Reader (FLIPR). Add varying concentrations of Isoxazole-OH (or vehicle) to the wells and incubate for a short period (e.g., 1.5-15 minutes).[9]

    • Agonist Addition & Measurement: Add a submaximal (EC₂₀) concentration of acetylcholine to all wells and immediately begin measuring fluorescence intensity over time (e.g., for 50-90 seconds).[9]

    • Agonist Shift Experiment: To confirm PAM activity, repeat the experiment using a full concentration-response curve of acetylcholine in the presence of fixed concentrations of Isoxazole-OH (e.g., 1 µM, 10 µM).

    • Data Analysis:

      • For single-point potentiation, calculate the EC₅₀ of Isoxazole-OH in the presence of an ACh EC₂₀.

      • For the agonist shift, determine the fold-shift in the ACh EC₅₀ caused by Isoxazole-OH.

ParameterRecommended Condition
Cell LineCHO-K1 stably expressing human M1 mAChR
Assay Plate384-well, black-walled, clear-bottom
ReadoutIntracellular calcium flux via Fluo-4 dye
PAM Screening Mode Pre-incubate with Isoxazole-OH CRC, then stimulate with ACh at EC₂₀ concentration.
PAM Confirmation Mode Pre-incubate with fixed Isoxazole-OH, then stimulate with ACh CRC.
Primary Endpoints EC₅₀ (Potentiation), Fold-Shift (Agonist Shift)
β-Arrestin Recruitment (Tango) Assay
  • Rationale: GPCR activation also initiates a G-protein-independent signaling cascade involving the recruitment of β-arrestin proteins.[11] The Tango assay is an elegant and powerful method to quantify this interaction.[12][13] It provides an alternative and complementary readout to G-protein-mediated signaling (like calcium flux) and can reveal functional selectivity or "biased agonism."

  • Principle of the Tango Assay: The assay utilizes a specially engineered cell line (HTLA) that stably expresses a β-arrestin2-TEV protease fusion protein and a luciferase reporter gene under the control of a tetracycline transactivator (tTA).[11][14] The target GPCR (e.g., M1 mAChR) is transiently transfected as a fusion protein with a C-terminal TEV cleavage site followed by the tTA. Upon agonist-induced receptor activation, the β-arrestin2-TEV protease is recruited to the receptor, where it cleaves the TEV site, releasing the tTA. The tTA then translocates to the nucleus to drive luciferase expression, providing a robust and amplified signal.[13]

  • Protocol: M1 Tango Assay

    • Cell Line and Transfection: Use HTLA cells.[14][15] Transiently transfect the cells with a plasmid encoding the M1 mAChR-Tango construct (M1-TCS-tTA).

    • Cell Plating: After 24 hours, trypsinize and re-seed the transfected cells into 96-well white, solid-bottom plates.

    • Compound Treatment: After another 24 hours, treat the cells with a concentration-response curve of Isoxazole-OH in the presence of a fixed EC₈₀ concentration of acetylcholine. Include appropriate vehicle and agonist-only controls.

    • Incubation: Incubate the plates for 12-18 hours at 37°C.

    • Lysis and Readout: Lyse the cells and measure the luminescence using a luciferase assay reagent (e.g., Bright-Glo™) and a plate-based luminometer.

    • Data Analysis: Normalize the data to the response of the EC₈₀ acetylcholine control and calculate the EC₅₀ for potentiation.

ParameterRecommended Condition
Cell LineHTLA cells[11][14]
TransfectionTransient transfection with M1 mAChR-Tango plasmid
Assay Plate96-well, white, solid-bottom
ReadoutLuciferase-generated luminescence
Incubation Time12-18 hours post-treatment
Primary Endpoint EC₅₀ (Potentiation of β-arrestin recruitment)

Part 3: Data Visualization and Experimental Workflow

M1 Receptor Signaling Pathway

M1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol / ER cluster_ligands Ligands M1 M1 Receptor Gq Gαq M1->Gq Activation PLC PLCβ Gq->PLC Activation PIP2 PIP₂ PLC->PIP2 Hydrolysis IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP₃ Receptor PKC PKC DAG->PKC Activation Ca Ca²⁺ ER->Ca Release Ca->PKC Co-activation Downstream Downstream Signaling PKC->Downstream ACh Acetylcholine (Orthosteric Agonist) ACh->M1 Binds Isoxazole Isoxazole-OH (Allosteric Modulator) Isoxazole->M1 Binds & Potentiates Workflow Start Start: Novel Compound (Isoxazole-OH) Solubility 1. Assess Solubility & Prepare DMSO Stock Start->Solubility Cytotoxicity 2. Cytotoxicity Screen (MTS Assay) Solubility->Cytotoxicity PAM_Screen 3. Primary Screen: Ca²⁺ Flux (PAM Mode) Cytotoxicity->PAM_Screen Define non-toxic concentration range Decision Is TC₅₀ > 10x functional EC₅₀? Hit_Confirm 4. Hit Confirmation: Ca²⁺ Flux (Agonist Shift) Decision->Hit_Confirm Yes Stop Stop: Re-evaluate or Modify Compound Decision->Stop No PAM_Screen->Decision Active Hit? Ortho_Assay 5. Orthogonal Assay: β-Arrestin Tango Assay Hit_Confirm->Ortho_Assay End End: Compound Characterized Ortho_Assay->End

Caption: Tiered workflow for cell-based characterization.

Conclusion

The systematic approach detailed in this application note provides a robust framework for characterizing the cellular activity of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid. By progressing from foundational cytotoxicity and solubility assessments to hypothesis-driven functional assays for M1 receptor modulation, researchers can confidently establish a comprehensive pharmacological profile. The integration of orthogonal assays, such as calcium mobilization and β-arrestin recruitment, ensures a high degree of scientific rigor and can uncover nuanced signaling properties like biased agonism. This tiered workflow is not only applicable to the title compound but also serves as a valuable template for the broader investigation of novel chemical entities within drug discovery programs.

References

  • High-Throughput Agonist Shift Assay Development for the Analysis of M1-Positive Allosteric Modulators. PubMed.
  • Characterization of a Novel M1 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator Radioligand, [3H]PT-1284. PubMed.
  • RXFP1 Recruits beta-arrestin 2 in a Relaxin-Dose-Dependent Fashion. MDPI.
  • A Selective Allosteric Potentiator of the M1 Muscarinic Acetylcholine Receptor Increases Activity of Medial Prefrontal Cortical Neurons and Restores Impairments in Reversal Learning. PubMed Central.
  • Selective activation of the M1 muscarinic acetylcholine receptor achieved by allosteric potentiation. PNAS.
  • Profiling of basal and ligand-dependent GPCR activities by means of a polyvalent cell-based high-throughput platform. PubMed Central.
  • Molecular Determinants of Allosteric Modulation at the M1 Muscarinic Acetylcholine Receptor. PubMed Central.
  • Tango assay for ligand-induced GPCR–β-arrestin2 interaction. ResearchGate.
  • Recurrent high-impact mutations at cognate structural positions in class A G protein-coupled receptors expressed in tumors. NIH.
  • 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid. MySkinRecipes.
  • The genetic design of signaling cascades to record receptor activation. PNAS.
  • Buy 5-Methylisoxazole-4-carboxylic acid | 42831-50-5. Smolecule.
  • 3-(4-(p-Tolyloxy)phenyl)-5-methylisoxazole-4-carboxylic acid. Sigma-Aldrich.
  • 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. PMC - NIH.
  • The role of cell-based assays for drug discovery. News-Medical.Net.
  • Cell Based Assays Services. Amsbio.
  • Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT.

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Method

Application Note &amp; Protocols: 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid as a Chemical Probe for Protein Tyrosine Phosphatase 1B (PTP1B)

For: Researchers, scientists, and drug development professionals. Introduction: A Novel Tool for a Critical Metabolic Regulator 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid is a member of the isoxazole carboxy...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Novel Tool for a Critical Metabolic Regulator

3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid is a member of the isoxazole carboxylic acid class of molecules, which have garnered significant attention as potent and selective inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B).[1][2] PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a high-value therapeutic target for type 2 diabetes, obesity, and related metabolic disorders.[3][4][5][6] The structural features of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid, specifically the hydroxyphenyl and carboxylic acid moieties, suggest a strong potential for interaction with the active site of PTP1B. This document provides a comprehensive guide to utilizing this compound as a chemical probe to investigate PTP1B function in various biological contexts.

The isoxazole scaffold is a versatile pharmacophore found in numerous biologically active compounds, and its derivatives have been explored for a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antidiabetic activities.[7][8][9][10][11] The inherent photochemical reactivity of the isoxazole ring also presents an exciting opportunity for its use in photoaffinity labeling and chemoproteomics to identify novel protein interactions.[12][13][14]

Mechanism of Action: Targeting the PTP1B Catalytic Site

Based on extensive structure-activity relationship (SAR) studies of related isoxazole carboxylic acid-based PTP1B inhibitors, 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid is predicted to act as a competitive inhibitor of PTP1B.[1] The carboxylic acid group is expected to mimic the phosphate moiety of the phosphotyrosine substrate, while the hydroxyphenyl group likely engages in favorable interactions within the enzyme's active site.

PTP1B dephosphorylates the activated (phosphorylated) insulin receptor (IR) and insulin receptor substrate (IRS), thereby attenuating the downstream signaling cascade that leads to glucose uptake.[6][15] By inhibiting PTP1B, 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid is expected to prolong the phosphorylated state of the IR and IRS, leading to enhanced insulin sensitivity.

PTP1B_Inhibition_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR Phosphorylated IR (p-IR) IR->pIR Autophosphorylation pIR->IR dephosphorylates IRS IRS pIR->IRS phosphorylates pIRS Phosphorylated IRS (p-IRS) IRS->pIRS pIRS->IRS dephosphorylates PI3K_Akt PI3K/Akt Pathway pIRS->PI3K_Akt activates PTP1B PTP1B PTP1B->pIR PTP1B->pIRS Probe 3-(4-Hydroxyphenyl)-5- methylisoxazole-4- carboxylic acid Probe->PTP1B inhibits GLUT4 GLUT4 Translocation & Glucose Uptake PI3K_Akt->GLUT4

Figure 1: Proposed mechanism of action for 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid.

Quantitative Data of Related Isoxazole-Based Inhibitors

Compound ClassTargetIC50 / EC50Reference
Isoxazole Carboxylic Acid DerivativePTP1BVaries (Potent inhibitors identified)[1]
Trifluoromethylated Flavonoid-Based Isoxazolesα-amylase12.6 ± 0.2 µM to 27.6 ± 1.1 µM[7]
Isoxazole-based Flavonoid Derivative (C45)Glucose Consumption (IR-HepG2 cells)0.8 nM (EC50)[8][9]

Experimental Protocols

The following protocols are designed to validate the use of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid as a chemical probe for PTP1B.

Protocol 1: In Vitro PTP1B Enzymatic Assay

This protocol details a colorimetric assay to determine the IC50 value of the compound against recombinant human PTP1B.

Materials:

  • Recombinant Human PTP1B (catalytic domain)

  • p-Nitrophenyl Phosphate (pNPP) as substrate

  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.4

  • 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range is 100 µM to 1 nM.

  • In a 96-well plate, add 2 µL of the compound dilution to each well. For control wells, add 2 µL of DMSO.

  • Add 88 µL of Assay Buffer containing a final concentration of 10 nM PTP1B to each well.

  • Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.

  • Initiate the reaction by adding 10 µL of pNPP to each well (final concentration of 2 mM).

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 1 M NaOH.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

In_Vitro_Assay_Workflow start Start prepare_compound Prepare serial dilutions of 3-(4-Hydroxyphenyl)-5-methylisoxazole- 4-carboxylic acid in DMSO start->prepare_compound add_compound Add compound dilutions to 96-well plate prepare_compound->add_compound add_enzyme Add PTP1B enzyme solution add_compound->add_enzyme pre_incubate Pre-incubate at 37°C for 15 min add_enzyme->pre_incubate add_substrate Add pNPP substrate to initiate reaction pre_incubate->add_substrate incubate Incubate at 37°C for 30 min add_substrate->incubate stop_reaction Stop reaction with NaOH incubate->stop_reaction read_absorbance Measure absorbance at 405 nm stop_reaction->read_absorbance analyze_data Calculate % inhibition and IC50 read_absorbance->analyze_data end End analyze_data->end

Figure 2: Workflow for the in vitro PTP1B enzymatic assay.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment.

Materials:

  • HepG2 cells (or other relevant cell line)

  • Complete cell culture medium

  • PBS (Phosphate-Buffered Saline)

  • 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid

  • DMSO (vehicle control)

  • Lysis Buffer (with protease and phosphatase inhibitors)

  • PCR tubes or strips

  • Thermal cycler

  • Western blotting reagents and antibodies (anti-PTP1B and loading control)

Procedure:

  • Culture HepG2 cells to ~80% confluency.

  • Treat cells with the test compound at a desired concentration (e.g., 10x the in vitro IC50) or with DMSO for 1-2 hours.

  • Harvest and wash the cells with PBS.

  • Resuspend the cell pellet in Lysis Buffer and lyse by freeze-thaw cycles.

  • Clarify the lysate by centrifugation at high speed.

  • Aliquot the supernatant into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Centrifuge the heated samples to pellet the precipitated proteins.

  • Collect the supernatant (soluble protein fraction).

  • Analyze the amount of soluble PTP1B in each sample by Western blotting.

  • A shift in the melting curve of PTP1B in the presence of the compound compared to the vehicle control indicates target engagement.

Protocol 3: Western Blot Analysis of Insulin Signaling Pathway

This protocol assesses the functional effect of the compound on the insulin signaling pathway in a cell-based model.

Materials:

  • HepG2 cells

  • Serum-free medium

  • 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid

  • Insulin

  • Lysis Buffer

  • Primary antibodies: anti-p-IR, anti-IR, anti-p-Akt, anti-Akt, anti-PTP1B, and a loading control (e.g., anti-GAPDH)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Seed HepG2 cells and grow to ~80% confluency.

  • Serum-starve the cells for 4-6 hours.

  • Pre-treat the cells with the test compound or DMSO for 1 hour.

  • Stimulate the cells with insulin (e.g., 100 nM) for 10-15 minutes.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with the indicated primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate secondary antibodies.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the effect of the compound on the phosphorylation status of IR and Akt. An increase in p-IR and p-Akt levels in the presence of the compound would indicate effective PTP1B inhibition.

Data Interpretation and Troubleshooting

  • In Vitro Assay: A dose-dependent decrease in absorbance at 405 nm indicates inhibition of PTP1B. Ensure the DMSO concentration is kept low (<1%) to avoid solvent effects. If high variability is observed, check reagent stability and pipetting accuracy.

  • CETSA: A rightward shift in the PTP1B melting curve in compound-treated samples confirms target engagement. No shift may indicate poor cell permeability or lack of direct binding under the tested conditions.

  • Western Blotting: Increased phosphorylation of IR and Akt upon insulin stimulation in the presence of the compound is the expected outcome. If no effect is observed, consider increasing the compound concentration or pre-incubation time. Also, verify the activity of the insulin stock.

Conclusion

3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid represents a promising chemical probe for the investigation of PTP1B biology. Its predicted mechanism of action, coupled with the established importance of PTP1B in metabolic diseases, makes it a valuable tool for researchers in academia and industry. The protocols outlined in this application note provide a robust framework for validating its efficacy and exploring its potential in cellular and in vitro systems.

References

  • PubMed. Isoxazole carboxylic acids as protein tyrosine phosphatase 1B (PTP1B) inhibitors. [Link]

  • National Institutes of Health (NIH). Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis. [Link]

  • PubMed. Discovery and anti-diabetic effects of novel isoxazole based flavonoid derivatives. [Link]

  • ResearchGate. Discovery and anti-diabetic effects of novel isoxazole based flavonoid derivatives. [Link]

  • Taylor & Francis Online. Synthesis, in silico studies and biological evaluation of novel thiazolidinone[5,4-d] isoxazole derivatives as antidiabetic agen. [Link]

  • Journal of Pharmaceutical Research International. Anti-bacterial and in vitro Anti-diabetic Potential of Novel Isoxazole Derivatives. [Link]

  • R Discovery. Isoxazole carboxylic acids as protein tyrosine phosphatase 1B (PTP1B) inhibitors. [Link]

  • ResearchGate. Developing Isoxazole as a Native Photo‐Cross‐Linker for Photoaffinity Labeling and Chemoproteomics | Request PDF. [Link]

  • National Institutes of Health (NIH). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. [Link]

  • bioRxiv. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. [Link]

  • Royal Society of Chemistry. Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • MySkinRecipes. 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid. [Link]

  • National Institutes of Health (NIH). Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • PubMed. Inhibitors of protein tyrosine phosphatase 1B (PTP1B). [Link]

  • PubMed. Protein tyrosine phosphatase 1B (PTP1B) function, structure, and inhibition strategies to develop antidiabetic drugs. [Link]

  • ResearchGate. Inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). [Link]

  • PubMed. Design and synthesis of hepatoselective, pyrrole-based HMG-CoA reductase inhibitors. [Link]

  • National Institutes of Health (NIH). Exploration of natural product ingredients as inhibitors of human HMG-CoA reductase through structure-based virtual screening. [Link]

  • Google Patents. Novel hmg-coa reductase inhibitors.
  • Organic Syntheses. 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. [Link]

  • PubMed Central. Targeted Inhibition of Protein Tyrosine Phosphatase 1B by Viscosol Ameliorates Type 2 Diabetes Pathophysiology and Histology in Diabetic Mouse Model. [Link]

  • ChemSynthesis. 3-hydroxy-4-methyl-5-isoxazolecarboxylic acid. [Link]

  • PubMed Central. Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods. [Link]

  • Google Patents. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • National Institutes of Health (NIH). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]

  • PubChem. 5-Methylisoxazole-4-carboxylic acid. [Link]

  • National Institutes of Health (NIH). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. [Link]

  • PubChem. 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid. [Link]

  • PubMed. Potential Inhibitors of Protein Tyrosine Phosphatase (PTP1B) Enzyme: Promising Target for Type-II Diabetes Mellitus. [Link]

  • V & V Pharma Industries. 5-Methylisoxazole-4-carboxylic Acid Manufacturer India. [Link]

  • MDPI. Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. [Link]

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Application

Application Note &amp; Protocols: Strategic Derivatization of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid for Structure-Activity Relationship (SAR) Studies

Executive Summary The 3-(4-hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate in the development of therapeutic agents, including s...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 3-(4-hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate in the development of therapeutic agents, including selective COX-2 inhibitors.[1] The isoxazole motif is integral to numerous clinically approved drugs, valued for the diverse biological activities its derivatives can exhibit, ranging from anti-inflammatory to anticancer effects.[2][3][4][5] This guide provides a comprehensive framework for the systematic chemical modification of this scaffold to facilitate robust Structure-Activity Relationship (SAR) studies. We will explore derivatization strategies targeting the two primary functional handles—the phenolic hydroxyl and the carboxylic acid—and provide detailed, validated protocols for synthesizing a library of analogues. The overarching goal is to empower researchers to rationally navigate the chemical space around this core, leading to the optimization of potency, selectivity, and pharmacokinetic profiles.

Strategic Rationale for Derivatization

The parent molecule, 3-(4-hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid, possesses two chemically distinct and highly tractable functional groups for modification. A systematic exploration of these sites is crucial for understanding and optimizing molecular interactions with a biological target.

  • The Phenolic Hydroxyl Group (Position R¹): This group is a critical hydrogen bond donor and acceptor. Its modification can profoundly impact target binding affinity. Furthermore, phenols are common sites of phase II metabolism (e.g., glucuronidation or sulfation), which can lead to rapid clearance.[6][7] Derivatizing this hydroxyl group can block these metabolic pathways, thereby enhancing metabolic stability and oral bioavailability.[8][9]

  • The Carboxylic Acid Group (Position R²): As an acidic function, this group is typically ionized at physiological pH. While this can form crucial ionic or hydrogen-bond interactions in a receptor's active site, it often imparts high polarity, which can hinder cell membrane permeability and increase renal clearance. Modification through prodrug strategies (e.g., esterification) or bioisosteric replacement is a cornerstone of medicinal chemistry to improve a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[10][11]

The logical workflow for exploring the SAR of this scaffold involves the independent and combined modification of these two key positions.

Figure 1: Strategic overview of SAR exploration for the isoxazole scaffold.

Derivatization of the Phenolic Hydroxyl Group (R¹)

Modification at this position primarily probes steric tolerance within the binding pocket and modulates metabolic stability. The two most direct and informative strategies are etherification and esterification.

Strategy 1: Etherification (O-Alkylation)

Causality: Introducing small alkyl or substituted benzyl groups via ether linkage is a classic strategy to probe for steric clashes in the binding site. This modification also "caps" the phenol, preventing metabolic conjugation and increasing lipophilicity, which can enhance membrane permeability. The Williamson ether synthesis is a robust and reliable method for this transformation.

Protocol 2.1: Synthesis of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

  • Materials & Reagents:

    • 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid (1.0 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

    • Iodomethane (CH₃I) (1.5 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate (EtOAc)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, condenser, heating mantle

  • Procedure:

    • To a stirred suspension of 3-(4-hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid (1.0 eq) and K₂CO₃ (2.5 eq) in anhydrous DMF (approx. 0.2 M concentration), add iodomethane (1.5 eq) dropwise at room temperature.

    • Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the mixture to room temperature and pour it into ice-cold water.

    • Acidify the aqueous mixture to pH 2-3 with 1 M HCl. A precipitate should form.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification & Validation:

    • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane).

    • Characterization: Confirm the structure and purity using ¹H NMR (disappearance of the phenolic -OH proton, appearance of a methoxy singlet ~3.8 ppm), ¹³C NMR, and LC-MS to verify the mass of the desired product.[12][13][14]

Strategy 2: Esterification (O-Acylation)

Causality: Acylation of the phenol creates an ester linkage. This masks the hydrogen-bonding capability of the hydroxyl group and can serve as a prodrug strategy, as the ester may be cleaved by esterases in vivo to release the active parent compound.

Protocol 2.2: Synthesis of 4-(4-carboxy-5-methylisoxazol-3-yl)phenyl acetate

  • Materials & Reagents:

    • 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid (1.0 eq)

    • Acetyl chloride (CH₃COCl) (1.2 eq)

    • Pyridine or Triethylamine (TEA) (2.0 eq)

    • Dichloromethane (DCM), anhydrous

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium chloride solution (brine)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 3-(4-hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid (1.0 eq) in anhydrous DCM in a round-bottom flask and cool to 0 °C in an ice bath.

    • Add pyridine or TEA (2.0 eq) to the solution.

    • Slowly add acetyl chloride (1.2 eq) dropwise while maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

    • Quench the reaction by adding 1 M HCl.

    • Separate the organic layer, and wash successively with 1 M HCl, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.

  • Purification & Validation:

    • Purify the crude solid by recrystallization or flash chromatography.

    • Characterization: Confirm structure by ¹H NMR (appearance of an acetyl singlet ~2.3 ppm), IR spectroscopy (presence of a new ester C=O stretch ~1760 cm⁻¹), and mass spectrometry.

Derivatization of the Carboxylic Acid Group (R²)

Modifications at the R² position are primarily aimed at improving pharmacokinetic properties by masking the highly polar and ionizable carboxylic acid.

Strategy 1: Esterification

Causality: Converting the carboxylic acid to an ester is a fundamental prodrug approach. The resulting neutral ester is more lipophilic, facilitating easier passage across biological membranes and improving oral absorption.[15]

Protocol 3.1: Synthesis of Methyl 3-(4-hydroxyphenyl)-5-methylisoxazole-4-carboxylate

  • Materials & Reagents:

    • 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid (1.0 eq)

    • Methanol (MeOH), anhydrous (as solvent)

    • Sulfuric acid (H₂SO₄), concentrated (catalytic amount)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Ethyl acetate (EtOAc)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Suspend 3-(4-hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid (1.0 eq) in anhydrous methanol.

    • Carefully add a few drops of concentrated sulfuric acid as a catalyst.

    • Heat the mixture to reflux and stir for 6-12 hours, monitoring by TLC.

    • Cool the reaction mixture and remove the methanol under reduced pressure.

    • Dissolve the residue in EtOAc and carefully wash with saturated NaHCO₃ solution until effervescence ceases.

    • Wash the organic layer with water and brine.

    • Dry over MgSO₄, filter, and concentrate to yield the crude product.

  • Purification & Validation:

    • Purify via flash chromatography on silica gel.

    • Characterization: Confirm by ¹H NMR (disappearance of the carboxylic acid proton, appearance of a methyl ester singlet ~3.9 ppm) and LC-MS.

Strategy 2: Amidation

Causality: Amide formation introduces a new hydrogen bond donor (N-H) and acceptor (C=O), which can lead to new, favorable interactions with the target protein. A library of amides can be readily synthesized from a diverse set of commercially available amines, allowing for extensive SAR exploration. Peptide coupling reagents provide a mild and efficient means for this transformation.[16]

Protocol 3.2: Synthesis of N-Benzyl-3-(4-hydroxyphenyl)-5-methylisoxazole-4-carboxamide

  • Materials & Reagents:

    • 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid (1.0 eq)

    • Benzylamine (1.1 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

    • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • Dissolve the carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF. Stir at room temperature for 20 minutes to pre-activate the acid.

    • Add benzylamine (1.1 eq) followed by DIPEA (2.5 eq).

    • Stir the reaction at room temperature for 12-18 hours. Monitor by TLC or LC-MS.

    • Pour the reaction mixture into water and extract with EtOAc.

    • Wash the combined organic layers with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic phase over Na₂SO₄, filter, and concentrate.

  • Purification & Validation:

    • Purify the crude amide by flash chromatography.

    • Characterization: Confirm structure by ¹H NMR (presence of benzyl protons and an amide N-H proton), IR spectroscopy (amide C=O and N-H stretches), and HRMS.

Advanced Strategy: Bioisosteric Replacement

Causality: In cases where masking the acidic nature is insufficient, replacing the entire carboxylic acid moiety with a group that mimics its key interactions but has better physicochemical properties is a powerful strategy.[17] Common bioisosteres for carboxylic acids include 1H-tetrazoles, acyl sulfonamides, and various oxadiazoles.[10][18][19] These groups are acidic but often have different pKa values and lipophilicity profiles, which can fine-tune permeability and target engagement.[19] The synthesis of these analogues is typically not a direct derivatization of the final acid but involves modification of earlier synthetic intermediates.[20]

Orthogonal Strategies and Data Management

To create derivatives with modifications at both the R¹ and R² positions, an orthogonal protection strategy is required. For instance, the phenol can be protected as a benzyl ether, followed by derivatization of the carboxylic acid, and a final deprotection step (e.g., hydrogenolysis) to reveal the free phenol.[21]

Orthogonal_Strategy Start Core Scaffold (Free Phenol & Acid) Protect Step 1: Protect Phenol (e.g., Benzyl ether) Start->Protect BnBr, K₂CO₃ Derivatize Step 2: Derivatize Acid (e.g., Amidation) Protect->Derivatize EDC, HOBt, R-NH₂ Deprotect Step 3: Deprotect Phenol (e.g., Hydrogenolysis) Derivatize->Deprotect H₂, Pd/C Final Final Product (Modified Acid, Free Phenol) Deprotect->Final

Figure 2: Workflow for an orthogonal synthesis strategy.

Data Management for SAR Analysis

A systematic approach to data collection is paramount for deriving meaningful SAR. All new compounds should be cataloged with their structural information, purity data, and results from biological assays.

Table 1: Template for SAR Data Collation

Compound ID R¹ Modification R² Modification Structure Purity (LC-MS, %) cLogP (Calc.) Target Activity (IC₅₀, µM)
Parent -H -OH [Image] >98% 2.10 [Assay Data]
Cpd-01 -CH₃ -OH [Image] >99% 2.65 [Assay Data]
Cpd-02 -H -OCH₃ [Image] >98% 2.55 [Assay Data]
Cpd-03 -H -NH-Benzyl [Image] >98% 3.85 [Assay Data]

| ... | ... | ... | ... | ... | ... | ... |

Conclusion

The 3-(4-hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid scaffold offers fertile ground for medicinal chemistry exploration. The strategic derivatization of the phenolic hydroxyl and carboxylic acid groups, as detailed in this guide, provides a rational and efficient pathway for developing comprehensive SAR. By employing the provided protocols for etherification, esterification, and amidation, researchers can generate diverse chemical libraries. Subsequent analysis, guided by systematic data management, will illuminate the key structural determinants for biological activity and enable the data-driven design of next-generation therapeutic candidates with optimized efficacy and drug-like properties.

References

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Available at: [Link]

  • Hall, A., et al. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. Available at: [Link]

  • Boer, D. R., et al. (2024). Phenol (bio)isosteres in drug design and development. Archiv der Pharmazie. Available at: [Link]

  • Kaur, H., & Singh, J. (2022). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Medicinal Chemistry. Available at: [Link]

  • Boer, D. R., et al. (2024). Phenol (bio)isosteres in drug design and development. PubMed. Available at: [Link]

  • Hawash, M., et al. (2024). Structure–activity relationship of isoxazole derivatives. ResearchGate. Available at: [Link]

  • Patel, H. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Orion Chem. Available at: [Link]

  • Li, Y., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. Available at: [Link]

  • Cambridge MedChem Consulting. (2022). Acid Bioisosteres. Cambridge MedChem Consulting. Available at: [Link]

  • Li, Y., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. National Institutes of Health. Available at: [Link]

  • Boer, D. R., et al. (2024). Phenol (bio)isosteres in drug design and development. Semantic Scholar. Available at: [Link]

  • Singh, S., et al. (2023). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. Available at: [Link]

  • Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. Cambridge MedChem Consulting. Available at: [Link]

  • ResearchGate. (2024). The bioisosteric replacement of the phenol 102 with a carboxamide... ResearchGate. Available at: [Link]

  • International Journal of Creative Research Thoughts. (2022). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. IJCRT.org. Available at: [Link]

  • Wang, L., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. National Institutes of Health. Available at: [Link]

  • Der Pharma Chemica. (2016). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. Available at: [Link]

  • European Journal of Clinical and Experimental Medicine. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ejcem.ur.edu.pl. Available at: [Link]

  • MySkinRecipes. (n.d.). 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid. MySkinRecipes. Available at: [Link]

  • ResearchGate. (2024). (PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. (2024). Derivatization of carboxylic groups prior to their LC analysis – A review. ResearchGate. Available at: [Link]

  • Doležalová, M., et al. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. PubMed. Available at: [Link]

  • Moliner-Martínez, Y., et al. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. PubMed. Available at: [Link]

  • Zhang, H., et al. (2013). Evaporative Derivatization of Phenols with 2-Sulfobenzoic Anhydride for Detection by MALDI-MS. National Institutes of Health. Available at: [Link]

  • ResearchGate. (2022). (PDF) Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. ResearchGate. Available at: [Link]

  • Google Patents. (2003). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents.

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Method

Application Notes and Protocols for 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid

Abstract These application notes provide a comprehensive guide for the safe and effective handling, storage, and use of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid (CAS No. 92286-62-9). This document is inten...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for the safe and effective handling, storage, and use of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid (CAS No. 92286-62-9). This document is intended for researchers, scientists, and drug development professionals. The protocols outlined herein are designed to ensure the chemical integrity of the compound and the safety of laboratory personnel. The recommendations are grounded in the known chemical properties of the isoxazole and phenolic functional groups, supported by established principles of chemical stability and safety.

Introduction: Understanding the Compound

3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic building block with significant potential in medicinal chemistry. It serves as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), particularly in the development of selective COX-2 inhibitors[1]. Its molecular structure, featuring a phenolic hydroxyl group, a carboxylic acid, and an isoxazole ring, dictates its reactivity, stability, and handling requirements. The presence of polar functional groups and aromatic stability also makes it a candidate for modifying the pharmacokinetic properties of drug candidates[1].

A thorough understanding of its constituent functional groups is critical for predicting its behavior and establishing proper handling protocols. The isoxazole ring, for instance, can be susceptible to ring-opening under certain conditions, such as in the presence of strong bases or under reductive conditions. The phenolic hydroxyl group can be prone to oxidation, especially when exposed to light, high temperatures, or oxygen[2][3].

Chemical and Physical Properties
PropertyValueSource
CAS Number 92286-62-9[1]
Molecular Formula C₁₁H₉NO₄[1]
Molecular Weight 219.19 g/mol [1]
Appearance Assumed to be a solid (powder or crystalline)General chemical knowledge
Purity ≥97%[1]

Safety and Handling Protocols

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach based on analogous structures is warranted. Similar isoxazole carboxylic acid derivatives are classified as causing skin and eye irritation, and may cause respiratory irritation[4][5]. Therefore, adherence to standard laboratory safety practices is mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following PPE should be worn at all times when handling the compound:

  • Eye Protection: Chemical safety goggles that meet European standard EN 166 are required to protect against dust particles and splashes[4].

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected prior to use and replaced if any signs of degradation are observed.

  • Body Protection: A lab coat or long-sleeved clothing is necessary to prevent skin contact[4].

  • Respiratory Protection: For operations that may generate dust, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used[4].

Engineering Controls
  • Ventilation: All handling of the solid compound should be performed in a well-ventilated fume hood to minimize inhalation of dust particles[4][6].

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation[6].

General Handling Workflow

The following diagram outlines the recommended workflow for handling 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid, from receiving to disposal.

G cluster_0 Receiving and Storage cluster_1 Preparation and Use cluster_2 Cleanup and Disposal Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect Store Store in Designated Area (Cool, Dry, Dark) Inspect->Store Transfer Transfer to Fume Hood Store->Transfer Weigh Weigh Required Amount Transfer->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve React Perform Reaction Dissolve->React Decontaminate Decontaminate Glassware and Surfaces React->Decontaminate Dispose Dispose of Waste in Accordance with Regulations Decontaminate->Dispose

Caption: General workflow for handling the compound.

First Aid Measures

In the event of exposure, the following first aid measures, based on similar compounds, should be taken immediately:

  • If on Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice[4][5].

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get medical attention[4][5][6].

  • If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell[4][5].

  • If Swallowed: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Get medical attention if symptoms occur[4][7].

Storage and Stability

The stability of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid is influenced by its phenolic and isoxazole moieties. Proper storage is crucial to prevent degradation and ensure the reproducibility of experimental results.

Recommended Storage Conditions

Based on general guidelines for phenolic compounds and a supplier recommendation, the following storage conditions are advised:

ParameterRecommendationRationale
Temperature Room temperature (20-25°C) or refrigerated (4°C)While a supplier suggests room temperature, studies on phenolic compounds show that lower temperatures (4°C) better preserve their stability over time[3][8].
Atmosphere In a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen) if possible.To prevent oxidation of the phenolic group, which can be initiated by atmospheric oxygen[2].
Light In a light-proof or amber container, stored in the dark.Phenolic compounds and isoxazole rings can be sensitive to light, which can cause degradation or rearrangement[9][10].
Moisture In a dry environment or desiccator.The compound is a carboxylic acid and may be hygroscopic.
Incompatible Materials

To prevent unwanted reactions and degradation, avoid storing the compound with the following:

  • Strong Oxidizing Agents: Can lead to the oxidation of the phenolic group.

  • Strong Bases: May cause the deprotonation of the carboxylic acid and phenolic hydroxyl group, and potentially lead to the opening of the isoxazole ring[4].

  • Amines: Can react with the carboxylic acid group[4].

  • Strong Acids: While generally stable, strongly acidic conditions should be avoided as they can catalyze unwanted side reactions.

Stability in Solution

When preparing solutions of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid, consider the following:

  • Solvent Choice: Select a solvent in which the compound is readily soluble and that is compatible with downstream applications. The choice of solvent can impact the stability of phenolic compounds.

  • pH: The pH of the solution can affect the stability of both the isoxazole ring and the phenolic group. Buffering the solution may be necessary for some applications.

  • Storage of Solutions: If solutions must be stored, it is recommended to do so at low temperatures (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light.

Experimental Protocols

Protocol for Preparing a Stock Solution

This protocol outlines the steps for preparing a stock solution of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid.

  • Preparation: Ensure all glassware is clean and dry.

  • Tare Balance: In a fume hood, place a suitable container (e.g., a vial or flask) on an analytical balance and tare it.

  • Weigh Compound: Carefully add the desired amount of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid to the container. Record the exact weight.

  • Add Solvent: Add the calculated volume of the desired solvent to the container to achieve the target concentration.

  • Dissolution: Gently swirl or vortex the container to dissolve the compound completely. Sonication may be used if necessary, but avoid excessive heating.

  • Storage: Store the stock solution in a tightly sealed, light-protected container at the appropriate temperature as discussed in section 3.3.

Logical Flow for Stability Assessment

For critical applications, it is advisable to perform a stability assessment of the compound under your specific experimental conditions. The following diagram illustrates a logical workflow for such an assessment.

G cluster_0 Experimental Setup cluster_1 Analysis cluster_2 Conclusion Prep Prepare Identical Samples of the Compound Cond1 Condition 1: Light Exposure Prep->Cond1 Cond2 Condition 2: Elevated Temperature Prep->Cond2 Cond3 Condition 3: Presence of Oxygen Prep->Cond3 Control Control: Ideal Storage Conditions Prep->Control Timepoints Analyze at Defined Timepoints (e.g., t=0, 24h, 1 week) Cond1->Timepoints Cond2->Timepoints Cond3->Timepoints Control->Timepoints HPLC HPLC Analysis for Purity and Degradation Products Timepoints->HPLC LCMS LC-MS for Identification of Degradants HPLC->LCMS Compare Compare Results to Control LCMS->Compare Determine Determine Optimal Handling and Storage Conditions Compare->Determine

Caption: Workflow for assessing compound stability.

References

  • Bąk, A., et al. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Antioxidants, 12(4), 962. [Link]

  • PubMed. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Antioxidants (Basel). [Link]

  • Phumat, N., et al. (2022). Storage Effect on Phenolic Compounds and Antioxidant Activity of Nephelium lappaceum L. Extract. Molecules, 27(6), 1906. [Link]

  • Zhang, Z., et al. (2018). Effect of Storage Conditions on Phenolic Profiles and Antioxidant Activity of Litchi Pericarp. Molecules, 23(9), 2266. [Link]

  • Bodoira, R., et al. (2019). Impact of storage conditions on the composition and antioxidant activity of peanut skin phenolic-based extract. International Journal of Food Science and Technology, 54(5), 1733-1742. [Link]

  • MySkinRecipes. (n.d.). 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid. MySkinRecipes. [Link]

  • Angene Chemical. (2024). Safety Data Sheet: 3-(2-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Angene Chemical. [Link]

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Application

Application Notes and Protocols for Enzyme Inhibition Studies using 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid

Introduction: Unveiling the Inhibitory Potential of a Versatile Isoxazole Scaffold The isoxazole ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wid...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Inhibitory Potential of a Versatile Isoxazole Scaffold

The isoxazole ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] Within this chemical class, 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid represents a molecule of significant interest for enzyme inhibition studies. Its structural features, combining a hydroxyphenyl group with a methylisoxazole carboxylic acid moiety, suggest a strong potential for interaction with the active sites of various enzymes. This scaffold is a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), particularly selective COX-2 inhibitors.[2]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid in enzyme inhibition assays. We will delve into the scientific rationale behind the experimental design, provide detailed, step-by-step protocols for a relevant enzyme target, and offer insights into data analysis and interpretation, thereby furnishing a robust framework for investigating the inhibitory capabilities of this promising compound.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of an inhibitor is paramount for the design of reliable and reproducible enzyme inhibition assays.

PropertyValueSource(s)
Appearance White to off-white crystalline solid[2]
Molecular Weight 219.19 g/mol [2]
Solubility Slightly soluble in DMSO and Methanol. Soluble in other polar solvents like water and alcohols.[3]
Storage Store at room temperature in a dry, dark place.[4]

Causality Behind Experimental Choices: The Critical Role of Solubility

The slight solubility in Dimethyl Sulfoxide (DMSO) is a key practical consideration. DMSO is a common solvent for creating high-concentration stock solutions of organic molecules for biological assays due to its broad solvency and miscibility with aqueous buffers. However, it is crucial to be mindful of the final DMSO concentration in the assay, as high concentrations can inhibit enzyme activity or interfere with assay components. Therefore, a high-concentration stock solution in DMSO is prepared, which is then serially diluted to ensure the final concentration in the reaction mixture is typically ≤1%, a level generally well-tolerated by most enzyme systems.

Target Enzyme Selection: Cyclooxygenase-2 (COX-2)

Given that isoxazole derivatives are well-documented as inhibitors of cyclooxygenase (COX) enzymes, with many exhibiting selectivity for the inducible COX-2 isoform over the constitutive COX-1, COX-2 is an exemplary target for inhibition studies with 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid. COX-2 is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins.[5] Inhibition of COX-2 is a major therapeutic strategy for treating inflammation and pain.[5]

Principle of the COX-2 Inhibition Assay

The COX-2 inhibition assay is a fluorometric method that quantifies the peroxidase activity of COX-2. The enzyme catalyzes the conversion of arachidonic acid to prostaglandin G2 (PGG2). In the presence of a suitable probe, the peroxidase component of COX-2 facilitates a reaction that yields a fluorescent product. The rate of fluorescence increase is directly proportional to the COX-2 activity. The inhibitory potential of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid is determined by its ability to decrease this rate of fluorescence generation.

COX2_Inhibition_Assay cluster_reaction Enzymatic Reaction Arachidonic_Acid Arachidonic Acid PGG2 Prostaglandin G2 Arachidonic_Acid->PGG2 COX-2 Activity Fluorescent_Product Fluorescent Product PGG2->Fluorescent_Product Peroxidase Activity COX2 COX-2 Enzyme Inhibitor 3-(4-Hydroxyphenyl)-5- methylisoxazole-4-carboxylic acid Inhibitor->COX2 Inhibition Probe Fluorometric Probe Probe->Fluorescent_Product Detection Measure Fluorescence (Ex/Em = 535/587 nm) Fluorescent_Product->Detection

Caption: Workflow of the fluorometric COX-2 inhibition assay.

Experimental Protocols

A. Preparation of Reagents

  • COX Assay Buffer: Prepare a suitable buffer, for example, 100 mM Tris-HCl, pH 8.0.

  • Inhibitor Stock Solution (10 mM): Accurately weigh a known amount of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid and dissolve it in 100% DMSO to make a 10 mM stock solution. For example, dissolve 2.19 mg in 1 mL of DMSO. Sonicate briefly if necessary to ensure complete dissolution. Store at -20°C.

  • COX-2 Enzyme Solution: Reconstitute lyophilized human recombinant COX-2 enzyme in sterile, purified water to the concentration specified by the supplier.[6] Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[6] Keep on ice during use.

  • Arachidonic Acid (Substrate) Solution: Prepare a stock solution of arachidonic acid in 100% ethanol.[6] For the working solution, dilute the stock in the COX Assay Buffer to the desired final concentration.

  • Fluorometric Probe Solution: Prepare the probe solution in DMSO or the recommended solvent according to the manufacturer's instructions.

  • Positive Control (e.g., Celecoxib): Prepare a stock solution of a known COX-2 inhibitor, such as Celecoxib, in DMSO.

B. COX-2 Inhibition Assay Protocol

This protocol is designed for a 96-well plate format.

  • Prepare Serial Dilutions of the Inhibitor:

    • Perform serial dilutions of the 10 mM inhibitor stock solution in DMSO to obtain a range of concentrations.

    • Further dilute these DMSO stocks with COX Assay Buffer to create working solutions that are 10-fold more concentrated than the desired final assay concentrations. This will result in a final DMSO concentration of 1% in the assay wells.

  • Assay Plate Setup:

    • Add the following to the wells of a 96-well white opaque plate:

      • Blank (No Enzyme): 80 µL of COX Assay Buffer.

      • Negative Control (100% Activity): 70 µL of COX Assay Buffer and 10 µL of 10% DMSO in COX Assay Buffer (vehicle control).

      • Test Wells: 70 µL of COX Assay Buffer and 10 µL of the diluted inhibitor working solutions.

      • Positive Control Wells: 70 µL of COX Assay Buffer and 10 µL of the diluted positive control working solution.

  • Enzyme Addition and Pre-incubation:

    • Add 10 µL of the COX-2 enzyme solution to the Negative Control, Test, and Positive Control wells.

    • Gently mix the plate and incubate for 10-15 minutes at 37°C. This pre-incubation allows the inhibitor to bind to the enzyme.[7]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the arachidonic acid substrate solution to all wells.

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 587 nm in kinetic mode, taking readings every minute for 15-30 minutes.

protocol_workflow start Start prep_inhibitor Prepare Serial Dilutions of Inhibitor start->prep_inhibitor setup_plate Set up 96-well Plate (Blank, Controls, Test Wells) prep_inhibitor->setup_plate add_enzyme Add COX-2 Enzyme setup_plate->add_enzyme pre_incubate Pre-incubate at 37°C (10-15 min) add_enzyme->pre_incubate add_substrate Add Arachidonic Acid (Substrate) pre_incubate->add_substrate read_fluorescence Measure Fluorescence Kinetically add_substrate->read_fluorescence analyze_data Analyze Data (Calculate % Inhibition, IC50) read_fluorescence->analyze_data end End analyze_data->end

Caption: Experimental workflow for the COX-2 inhibition assay.

Data Analysis and Interpretation

  • Calculate the Rate of Reaction: For each well, determine the initial rate of reaction by calculating the slope of the linear portion of the fluorescence versus time curve.

  • Calculate the Percentage of Inhibition: Use the following formula to calculate the percentage of inhibition for each inhibitor concentration:

    % Inhibition = [ (RateNegative Control - RateTest Well) / RateNegative Control ] x 100

  • Determine the IC50 Value:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, Origin).

    • The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined from this curve.

Trustworthiness Through Self-Validating Systems: The Importance of Controls

  • Blank (No Enzyme): This control accounts for any background fluorescence from the assay components in the absence of enzymatic activity.

  • Negative Control (Vehicle Control): This represents 100% enzyme activity and is the baseline against which the inhibitor's effect is measured. It contains the same concentration of the solvent (e.g., DMSO) as the test wells to account for any solvent effects on the enzyme.

  • Positive Control: A known inhibitor of the target enzyme is included to validate the assay's performance and provide a reference for the potency of the test compound.

Mechanism of Inhibition Studies

To further characterize the inhibitory action of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid, mechanism of action studies can be performed. By varying the concentrations of both the substrate (arachidonic acid) and the inhibitor, and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots, the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) can be elucidated. Many selective COX-2 inhibitors exhibit time-dependent inhibition, which can also be investigated by varying the pre-incubation time of the enzyme and inhibitor.[8]

Conclusion

3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid is a compound with a high potential for enzyme inhibition, particularly against COX-2. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore its inhibitory activity in a systematic and scientifically rigorous manner. By carefully considering the compound's physicochemical properties, employing appropriate controls, and performing detailed data analysis, valuable insights into its therapeutic potential can be gained.

References

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  • Kamal, A., et al. (2016). Triazole derivatives as potential xanthine oxidase inhibitors: Design, enzyme inhibition potential, and docking studies. Drug Development Research, 77(8), 435-454. [Link]

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  • Vera, D. M. G., et al. (2023). In vitro inhibition of xanthine oxidase by hydroalcoholic extracts of Corynaea crassa Hook. F. Revista Bionatura, 8(1). [Link]

  • Riaz, A., et al. (2022). Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds. Frontiers in Nutrition, 9, 963385. [Link]

  • Ouellet, M., & Percival, M. D. (2007). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 2(4), 794-798. [Link]

  • Rubbo, H., et al. (1994). Inhibition of xanthine oxidase by uric acid and its influence on superoxide radical production. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1184(2-3), 167-172. [Link]

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [Link]

  • ResearchGate. Mechanism of Inhibition of Novel Cox-2 Inhibitors. [Link]

  • ResearchGate. Inhibition of Xanthine Oxidase Enzyme Procedure. [Link]

  • Wikipedia. Xanthine oxidase inhibitor. [Link]

  • Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]

  • Singh, P., et al. (2020). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 5(20), 11337-11352. [Link]

  • Kumar, A., et al. (2021). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 45(10), 4647-4658. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for the synthesis of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid, the active metabolite of Leflunomide, also known as A...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid, the active metabolite of Leflunomide, also known as A77 1726.[1][2] This molecule is a key target in medicinal chemistry and drug development, particularly for its immunomodulatory properties.[3][4] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, with a focus on improving yield and purity. We provide in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions, grounded in established chemical principles and field experience.

Overview of the Primary Synthetic Pathway

The most reliable and regioselective synthesis of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid proceeds via a two-step sequence:

  • 1,3-Dipolar Cycloaddition: In-situ generation of a nitrile oxide from 4-hydroxybenzaldehyde oxime, which then reacts with a β-ketoester like ethyl acetoacetate to form the ethyl ester of the target molecule. This approach offers excellent control over regiochemistry, which is a common challenge in isoxazole synthesis.[5]

  • Saponification: Basic hydrolysis of the resulting ethyl ester to yield the final carboxylic acid product.

This pathway is favored for its efficiency and high purity profile of the intermediate and final product.

Synthesis_Workflow cluster_0 Step 1: 1,3-Dipolar Cycloaddition cluster_1 Step 2: Saponification SM1 4-Hydroxybenzaldehyde Oxime Oxidant Oxidizing Agent (e.g., Chloramine-T) SM1->Oxidant in situ generation of Nitrile Oxide SM2 Ethyl Acetoacetate Intermediate Ethyl 3-(4-hydroxyphenyl)- 5-methylisoxazole-4-carboxylate SM2->Intermediate Cycloaddition Oxidant->Intermediate Cycloaddition Base Base (e.g., NaOH, KOH) Intermediate->Base Hydrolysis Product 3-(4-Hydroxyphenyl)-5-methyl- isoxazole-4-carboxylic acid Base->Product

Caption: General workflow for the synthesis of the target molecule.
Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Part 1: The Cycloaddition Reaction

Q1: My yield for the ethyl 3-(4-hydroxyphenyl)-5-methylisoxazole-4-carboxylate intermediate is consistently low. What are the likely causes and how can I fix them?

A1: Low yields in this step typically stem from issues with the nitrile oxide intermediate or suboptimal reaction conditions. A systematic approach is best for troubleshooting.

  • Cause 1: Inefficient Nitrile Oxide Generation: The conversion of the oxime to the nitrile oxide is the critical first step. If this is slow or incomplete, the overall yield will suffer.

    • Solution: Ensure your oxidizing agent is active. For example, if using Chloramine-T, use a fresh, high-purity batch. The reaction is often performed by warming on a water bath to ensure complete conversion.[6]

  • Cause 2: Nitrile Oxide Dimerization: Nitrile oxides are highly reactive and prone to dimerization, forming inactive furoxans (1,2,5-oxadiazole-2-oxides). This is a major competing pathway that consumes your intermediate.

    • Solution: The key is to generate the nitrile oxide in situ in the presence of the dipolarophile (ethyl acetoacetate). This ensures the nitrile oxide reacts in the desired cycloaddition as soon as it is formed. Maintain a good stoichiometric balance; a slight excess of the ethyl acetoacetate (e.g., 1.2-1.5 equivalents) can help favor the desired reaction over dimerization.

  • Cause 3: Suboptimal Reaction Conditions: Temperature and solvent play a crucial role.

    • Solution: The reaction is typically run in a protic solvent like ethanol.[6] Gentle heating (e.g., 50-60 °C on a water bath) is usually sufficient to drive the reaction without promoting excessive side reactions. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time, as prolonged heating can lead to degradation.

Low_Yield_Troubleshooting Start Low Yield in Cycloaddition Step CheckOxidant Is the oxidizing agent (e.g., Chloramine-T) fresh and active? Start->CheckOxidant CheckStoichiometry Is ethyl acetoacetate present in slight excess (1.2-1.5 eq)? CheckOxidant->CheckStoichiometry Yes Sol_Oxidant Use fresh, high-purity oxidizing agent. CheckOxidant->Sol_Oxidant No CheckConditions Are reaction temperature and time optimized (e.g., 50-60°C, TLC monitoring)? CheckStoichiometry->CheckConditions Yes Sol_Stoichiometry Adjust stoichiometry to favor cycloaddition over dimerization. CheckStoichiometry->Sol_Stoichiometry No Sol_Conditions Optimize temperature and monitor by TLC to avoid degradation. CheckConditions->Sol_Conditions No End Yield should improve. Consider purification optimization. CheckConditions->End Yes

Caption: Decision tree for troubleshooting low cycloadduct yield.

Q2: I am observing an unexpected isomer in my crude product. How can I ensure high regioselectivity?

A2: The formation of regioisomers is a classic problem in isoxazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds.

  • Causality: The reaction of hydroxylamine with an unsymmetrical diketone can occur at either carbonyl group, leading to a mixture of products.

  • Solution - The Nitrile Oxide Advantage: The 1,3-dipolar cycloaddition route described here is highly regioselective. The reaction between the nitrile oxide (generated from the aldehyde oxime) and the enol form of ethyl acetoacetate is electronically and sterically controlled, leading almost exclusively to the desired 3,5-disubstituted isoxazole.[7] If you are using a different method and observing isomers, switching to the nitrile oxide cycloaddition pathway is the most effective solution to this problem.

Part 2: The Saponification (Hydrolysis) Step

Q3: My hydrolysis of the ethyl ester to the final carboxylic acid is incomplete or very slow. How can I drive it to completion?

A3: Incomplete hydrolysis is usually a matter of optimizing the reaction conditions.

  • Cause 1: Insufficient Base or Water: Saponification requires at least one equivalent of base and the presence of water for the hydrolysis to occur.

    • Solution: Use a molar excess of a strong base (e.g., 1.5-2.0 equivalents of NaOH or KOH). Ensure your solvent system contains sufficient water (e.g., a 3:1 to 4:1 mixture of ethanol to water).[8]

  • Cause 2: Low Reaction Temperature: Like many reactions, saponification is temperature-dependent.

    • Solution: While the reaction can proceed at room temperature, gentle reflux (around 80-90 °C) for a few hours will significantly increase the rate and ensure the reaction goes to completion.[8] Monitor by TLC until the starting ester spot has completely disappeared.

Q4: I suspect my product is degrading during hydrolysis, leading to a lower yield. Is this possible and how can I prevent it?

A4: Yes, the isoxazole ring can be sensitive to harsh conditions.

  • Causality: The N-O bond in the isoxazole ring is relatively weak and can be cleaved under strongly basic or acidic conditions, especially at high temperatures for prolonged periods, leading to ring-opening and product degradation.[9]

  • Solution - Milder Conditions:

    • Temperature Control: Avoid excessively high temperatures or unnecessarily long reflux times. Once TLC indicates the reaction is complete, proceed immediately to the workup.

    • Base Selection: Lithium hydroxide (LiOH) in a THF/water mixture is often used for milder saponifications that are less likely to cause degradation of sensitive substrates.

    • Acidic Hydrolysis: As an alternative, hydrolysis can be performed under acidic conditions, for example, using a mixture of acetic acid and concentrated hydrochloric acid, which may be milder for some substrates.[10]

ParameterStandard ConditionsMilder Conditions for Sensitive Substrates
Base NaOH or KOH (1.5-2.0 eq)LiOH (1.5-2.0 eq)
Solvent Ethanol/Water (e.g., 3:1)THF/Water (e.g., 3:1)
Temperature Reflux (80-90 °C)Room Temperature to 40 °C
Monitoring TLC until starting material is consumedTLC until starting material is consumed
Table 1: Recommended conditions for the saponification step.
Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this synthesis? A1: Hydroxylamine hydrochloride is an irritant, corrosive, and a potential mutagen; always handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses). Nitrile oxides can be unstable; therefore, the in situ generation method described in the protocol is strongly recommended to avoid isolating this high-energy intermediate.

Q2: Can I use microwave irradiation to accelerate the cycloaddition step? A2: Yes, microwave-assisted organic synthesis (MAOS) is an excellent technique for accelerating 1,3-dipolar cycloaddition reactions. It can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the time available for side reactions like nitrile oxide dimerization.[11] If you have access to a microwave reactor, it is highly recommended to screen conditions for this step.

Q3: How should I purify the final product, 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid? A3: The primary purification method for the final acid is recrystallization. After acidic workup, the crude product precipitates as a solid. This solid can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield a highly pure product. If oily impurities persist, column chromatography can be performed on the intermediate ester prior to hydrolysis using a silica gel column with an ethyl acetate/hexane gradient.

Q4: What analytical techniques are best for confirming the structure and purity of my product? A4: A combination of techniques is recommended:

  • ¹H and ¹³C NMR: To confirm the chemical structure and check for the absence of isomeric impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, typically aiming for >98%.

Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-(4-hydroxyphenyl)-5-methylisoxazole-4-carboxylate

This protocol is adapted from established procedures for 1,3-dipolar cycloadditions to form substituted isoxazoles.[6]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-hydroxybenzaldehyde oxime (1.0 eq), ethyl acetoacetate (1.5 eq), and ethanol (approx. 5-10 mL per gram of oxime).

  • Reagent Addition: To this stirred solution, add Chloramine-T trihydrate (1.1 eq).

  • Reaction: Gently heat the reaction mixture on a water bath to 50-60 °C for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The precipitated sodium chloride will be filtered off and washed with a small amount of cold ethanol.

  • Extraction: Combine the filtrate and washings and remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate or diethyl ether. Wash the organic layer successively with water, 1 M NaOH solution (to remove unreacted phenolic starting materials), and saturated brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude ester can be purified by column chromatography on silica gel or used directly in the next step if purity is sufficient.

Protocol 2: Synthesis of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid (Saponification)

This protocol is based on standard saponification methods.[8]

  • Setup: Dissolve the crude or purified ethyl ester from the previous step in a mixture of ethanol and water (e.g., a 4:1 ratio).

  • Base Addition: Add potassium hydroxide (KOH) or sodium hydroxide (NaOH) (1.5 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 1-2 hours, then heat to reflux for an additional 2-3 hours, or until TLC analysis shows complete consumption of the starting ester.

  • Workup: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the aqueous solution in an ice bath and slowly acidify with 2 M hydrochloric acid (HCl) until the pH is approximately 2-3. The product will precipitate as a solid.

  • Isolation and Purification: Filter the solid product, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. For higher purity, the dried solid can be recrystallized from a suitable solvent like an ethanol/water mixture.

References
  • Kevin Burgess. (2019). synthesis of isoxazoles. YouTube. [Link]

  • Google Patents. (2003). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Google Patents. (2003). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • MDPI. (n.d.). Diazocarbonyl and Related Compounds in the Synthesis of Azoles. [Link]

  • ResearchGate. (n.d.). Cyclocondensation reaction of enones 4 with hydroxylamine hydrochloride. [Link]

  • Merriam-Webster. (2024). Cyclization with hydroxylamine hydrochloride: Significance and symbolism. [Link]

  • MySkinRecipes. (n.d.). 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid. [Link]

  • ResearchGate. (2006). ChemInform Abstract: Cyclocondensation of Hydroxylamine with 1,3-Bis(het)arylmonothio 1,3-Diketones and 1,3-Bis(het)aryl-3-(methylthio)-2-propenones: Synthesis of 3,5-Bis(het)arylisoxazoles with Complementary Regioselectivity. [Link]

  • Organic Syntheses. (n.d.). A general synthesis of 4-isoxazolecarboxylic esters: ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. [Link]

  • Zanco Journal of Medical Sciences. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. [Link]

  • ResearchGate. (n.d.). Scheme 23. Cyclocondensation pathways for the synthesis of isoxazole.... [Link]

  • PubMed Central. (n.d.). The active metabolite of leflunomide, A77 1726, increases the production of IL-1 receptor antagonist in human synovial fibroblasts and articular chondrocytes. [Link]

  • PubMed Central. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]

  • NanoBioLetters. (2024). Construction of Isoxazole ring: An Overview. [Link]

  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. [Link]

  • PubMed Central. (2005). The active metabolite of leflunomide, A77 1726, interferes with dendritic cell function. [Link]

  • PubMed Central. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. [Link]

  • ResearchGate. (n.d.). Synthesis of isoxazole derivatives by 1,3-DC of NOs and alkynes.... [Link]

  • ResearchGate. (n.d.). Challenges associated with isoxazole directed C-H activation. [Link]

  • Journal de la Société Chimique de France. (2022). STUDY OF THE CONDENSATION OF HYDROXYLAMINE HYDROCHLORIDE, SEMICARBAZIDE AND THIOSEMICARBAZIDE WITH LONG CHAIN ALKYL ISATINS. [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]

  • PubMed. (n.d.). The active metabolite of leflunomide, A77 1726, increases the production of IL-1 receptor antagonist in human synovial fibroblasts and articular chondrocytes. [Link]

  • Sciencemadness Wiki. (2023). Hydroxylammonium chloride. [Link]

  • PubMed. (n.d.). The active metabolite of leflunomide, A77 1726, inhibits the production of prostaglandin E(2), matrix metalloproteinase 1 and interleukin 6 in human fibroblast-like synoviocytes. [Link]

  • ResearchGate. (n.d.). Hydrolysis of differently substituted 4-isoxazolecarboxylates. [Link]

  • Google Patents. (2001). WO2001060363A1 - A method for synthesizing leflunomide.
  • National Institutes of Health. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. [Link]

  • Google Patents. (n.d.).
  • National Institutes of Health. (n.d.). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. [Link]

  • International Journal of Scientific & Engineering Research. (2015). Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous. [Link]

  • ChemSynthesis. (n.d.). 3-hydroxy-4-methyl-5-isoxazolecarboxylic acid. [Link]

  • ChemSynthesis. (n.d.). ethyl 5-(5-chloro-2-hydroxyphenyl)-3-methyl-4-isoxazolecarboxylate. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-phenethyl-5-methyl-isoxazole-4-carboxylic acid. [Link]

  • National Institutes of Health. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid

Welcome to the technical support center for the synthesis of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and prevent the formation of unwanted side products. This molecule is a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), particularly COX-2 inhibitors.[1]

I. Synthesis Overview & Key Challenges

The synthesis of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid typically proceeds through a multi-step pathway. The core of this synthesis involves the formation of the isoxazole ring, a critical pharmacophore. While several synthetic routes exist, a common approach involves the condensation of a β-diketone or a related precursor with hydroxylamine.[2][3][4] However, this and subsequent steps are prone to side reactions that can significantly impact yield and purity.

This guide will address potential pitfalls in a logical progression, from the initial condensation to the final saponification and purification.

Overall Synthetic Workflow

A Ethyl Acetoacetate + 4-Hydroxybenzoyl Chloride B Claisen Condensation A->B C Ethyl 2-(4-hydroxybenzoyl)acetoacetate (β-Diketone Intermediate) B->C D Cyclocondensation with Hydroxylamine (NH2OH·HCl) C->D E Ethyl 3-(4-hydroxyphenyl)-5-methylisoxazole-4-carboxylate D->E F Saponification E->F G 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid F->G

Caption: General synthetic route for 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Step 1: Claisen Condensation to form the β-Diketone Intermediate
FAQ 1: My Claisen condensation is giving a low yield of the desired β-diketone. What are the likely causes and solutions?

Answer: Low yields in Claisen condensations are often due to side reactions or suboptimal reaction conditions. Here's a breakdown of potential issues and how to address them:

  • Self-Condensation of Ethyl Acetoacetate: Ethyl acetoacetate can undergo self-condensation, a competing Claisen reaction.[5][6]

    • Causality: This occurs when the enolate of ethyl acetoacetate reacts with another molecule of ethyl acetoacetate instead of the intended 4-hydroxybenzoyl chloride.

    • Troubleshooting:

      • Order of Addition: Slowly add the ethyl acetoacetate to a mixture of the base and 4-hydroxybenzoyl chloride. This ensures that the enolate formed reacts immediately with the acylating agent.

      • Base Selection: Use a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) to rapidly and completely form the enolate. Using alkoxide bases like sodium ethoxide can lead to reversible reactions and side products.[7]

  • O-Acylation vs. C-Acylation: The enolate of ethyl acetoacetate is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom. O-acylation leads to an undesired enol ester.

    • Causality: The reaction conditions, particularly the solvent and counter-ion, can influence the site of acylation.

    • Troubleshooting:

      • Solvent Choice: Aprotic solvents like tetrahydrofuran (THF) or diethyl ether generally favor C-acylation.

      • Temperature Control: Running the reaction at lower temperatures can increase the selectivity for C-acylation.

  • Decomposition of 4-Hydroxybenzoyl Chloride: The acyl chloride is sensitive to moisture and can hydrolyze to 4-hydroxybenzoic acid, which will not participate in the Claisen condensation.

    • Troubleshooting: Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Side ReactionPrevention Strategy
Self-condensation of ethyl acetoacetateSlow addition of ethyl acetoacetate; use of a strong, non-nucleophilic base.
O-acylationUse of aprotic solvents; low reaction temperatures.
Hydrolysis of 4-hydroxybenzoyl chlorideUse of anhydrous conditions and an inert atmosphere.
Step 2: Cyclocondensation with Hydroxylamine
FAQ 2: I'm observing the formation of a regioisomeric isoxazole impurity. How can I improve the regioselectivity of the cyclocondensation?

Answer: The formation of regioisomers is a well-known challenge in isoxazole synthesis from unsymmetrical 1,3-dicarbonyl compounds.[2][3] The hydroxylamine can attack either of the two carbonyl groups, leading to two different isoxazole products.

Regioselectivity Control

A Ethyl 2-(4-hydroxybenzoyl)acetoacetate B Attack at acetyl carbonyl A->B C Attack at benzoyl carbonyl A->C D Desired Product: 3-(4-hydroxyphenyl)-5-methyl... B->D E Isomeric Impurity: 5-(4-hydroxyphenyl)-3-methyl... C->E

Caption: Regiochemical outcomes of hydroxylamine attack on the β-diketone.

  • Causality: The regioselectivity is governed by the relative electrophilicity of the two carbonyl carbons and the reaction pH. The benzoyl carbonyl is generally more electrophilic than the acetyl carbonyl. However, under certain pH conditions, the enolization of the diketone can influence the reaction pathway.

  • Troubleshooting:

    • pH Control: The reaction pH is a critical factor.

      • Acidic Conditions (pH < 4): Generally favor attack at the more reactive carbonyl group (the benzoyl carbonyl in this case), which can lead to the undesired isomer.

      • Neutral to Slightly Basic Conditions (pH 6-8): Often provide better selectivity for the desired product. The use of a buffer, such as sodium acetate, can help maintain the optimal pH.[8]

    • Protecting Group Strategy: While more synthetically demanding, protecting the phenolic hydroxyl group of the 4-hydroxybenzoyl moiety can alter the electronic properties of the benzoyl carbonyl and potentially improve regioselectivity. The protecting group would be removed in a subsequent step.

    • Alternative Synthetic Routes: Consider a 1,3-dipolar cycloaddition approach, which can offer higher regioselectivity.[9][10]

FAQ 3: My cyclocondensation reaction is incomplete, and I'm isolating the oxime intermediate. How can I drive the reaction to completion?

Answer: The formation of the isoxazole ring proceeds through an initial condensation to form an oxime, followed by an intramolecular cyclization and dehydration.[4] Incomplete cyclization can be due to several factors.

  • Causality: The cyclization step is often acid or base-catalyzed. Insufficient catalyst or unfavorable reaction conditions can stall the reaction at the oxime intermediate.

  • Troubleshooting:

    • Acid Catalysis: The addition of a catalytic amount of a mineral acid (e.g., HCl) or an organic acid (e.g., acetic acid) can promote cyclization.[4]

    • Thermal Promotion: Increasing the reaction temperature can provide the necessary activation energy for the cyclization to occur. Refluxing the reaction mixture is a common strategy.

    • Dehydrating Agent: The final step is dehydration. Ensuring that water is effectively removed from the reaction mixture can help drive the equilibrium towards the isoxazole product. This can be achieved by using a Dean-Stark apparatus if the solvent forms an azeotrope with water.

Step 3: Saponification of the Ester
FAQ 4: During the saponification of the ethyl ester, I'm getting a low yield of the carboxylic acid and observing some dark, tarry byproducts. What's going wrong?

Answer: Saponification, or the base-mediated hydrolysis of an ester, is generally a robust reaction.[11][12][13] However, the isoxazole ring system can be sensitive to harsh basic conditions, and the phenolic hydroxyl group introduces additional complexities.

  • Causality:

    • Ring Opening of the Isoxazole: Under strongly basic conditions and elevated temperatures, the isoxazole ring can be susceptible to cleavage. This is a known degradation pathway for some isoxazoles.

    • Side Reactions of the Phenolic Hydroxyl Group: The phenoxide formed under basic conditions can be susceptible to oxidation, leading to colored impurities.

  • Troubleshooting:

    • Milder Reaction Conditions:

      • Lower Temperature: Conduct the saponification at room temperature or slightly elevated temperatures (e.g., 40-50 °C) instead of refluxing.[13]

      • Stoichiometric Base: Use a slight excess (e.g., 1.1-1.5 equivalents) of the base (e.g., NaOH or KOH) rather than a large excess.

      • Alternative Bases: Consider using a milder base like lithium hydroxide (LiOH), which can sometimes lead to cleaner reactions.

    • Inert Atmosphere: To prevent oxidation of the phenoxide, perform the saponification under a nitrogen or argon atmosphere.

    • Careful Acidification: After the saponification is complete, the reaction mixture should be cooled in an ice bath before slowly acidifying with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid product.[13] Rapid acidification can cause a sudden increase in temperature, promoting degradation.

Protocol: Optimized Saponification

  • Dissolve the ethyl 3-(4-hydroxyphenyl)-5-methylisoxazole-4-carboxylate in a suitable solvent like methanol or ethanol.

  • Add 1.2 equivalents of aqueous sodium hydroxide solution.

  • Stir the mixture at 40 °C under a nitrogen atmosphere and monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to 0 °C.

  • Slowly add 1M HCl with vigorous stirring until the pH is approximately 2-3.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

Step 4: General Purification
FAQ 5: My final product has a persistent colored impurity, even after recrystallization. What is it and how can I remove it?

Answer: A persistent color in the final product often indicates the presence of trace amounts of oxidized byproducts.

  • Causality: As mentioned, the phenolic hydroxyl group is susceptible to oxidation, especially under basic conditions or in the presence of trace metal impurities.

  • Troubleshooting:

    • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be sure to filter the hot solution through a pad of celite to remove the charcoal before allowing it to cool.

    • Chelating Agents: If trace metal catalysis is suspected, adding a small amount of a chelating agent like EDTA during the workup of the saponification step may be beneficial.

    • Column Chromatography: If recrystallization is ineffective, purification by column chromatography on silica gel may be necessary. A solvent system such as ethyl acetate/hexanes with a small amount of acetic acid (to keep the carboxylic acid protonated) is a good starting point.

III. References

  • Silva, R. G. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. Available at: [Link]

  • Beam, C. F., et al. (1971). Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles. Journal of the Chemical Society C: Organic. Available at: [Link]

  • MySkinRecipes. (n.d.). 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid. Available at: [Link]

  • ResearchGate. (2015). Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Decarboxylation reaction of 3,5-dimethylisolxazole-4-carboxylic acid. Available at: [Link]

  • Al-Warhi, T., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. Available at: [Link]

  • Nano Bio Letters. (2024). Construction of Isoxazole ring: An Overview. Available at: [Link]

  • Google Patents. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Available at:

  • LON-CAPA. (n.d.). The Claisen Condensation. Available at: [Link]

  • Organic Syntheses. (n.d.). A general synthesis of 4-isoxazolecarboxylic esters: ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Available at: [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Available at: [Link]

  • Niou, C.-S., & Natale, N. R. (1986). Synthesis, metalation and electrophilic quenching of alkyl-isoxazole-4-tertiary carboxamides. A critical comparison of three isoxazole lateral metalation methods. Tetrahedron, 42(22), 6251-6262.

  • National Institutes of Health. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Available at: [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Claisen condensation. Available at: [Link]

  • Saponification of Esters. (n.d.). Available at: [Link]

  • OpenStax. (2023). The Claisen Condensation Reaction. In Organic Chemistry. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Saponification of Esters. Available at: [Link]

  • ChemSynthesis. (n.d.). 3-hydroxy-4-methyl-5-isoxazolecarboxylic acid. Available at: [Link]

  • The Claisen Condensation. (n.d.). Available at: [Link]

  • Operachem. (2024). Saponification-Typical procedures. Available at: [Link]

  • National Institutes of Health. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Available at: [Link]

  • ResearchGate. (n.d.). 5-Methylisoxazole-4-carboxylic acid. Available at: [Link]

  • Google Patents. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Available at:

  • Organic Chemistry Tutor. (2021, January 11). Saponification Reaction of Esters [Video]. YouTube. Available at: [Link]

  • BCH3023 Saponification of Esters. (2022, October 10). [Video]. YouTube. Available at: [Link]

Sources

Troubleshooting

Degradation products of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid under experimental conditions

An In-depth Technical Guide for Researchers Technical Support Center: Degradation of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid Prepared by the Senior Application Scientist Team This guide provides in-depth...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Technical Support Center: Degradation of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid. It is designed to address common questions and troubleshoot experimental challenges related to the compound's stability and degradation. Our approach is grounded in fundamental chemical principles and informed by regulatory expectations for drug development.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid and its most probable degradation pathways?

A1: The structure of this molecule contains three key functional groups that represent its primary chemical liabilities: the isoxazole ring, the phenolic hydroxyl group, and the carboxylic acid. Understanding these provides a predictive framework for its degradation.

  • Isoxazole Ring Hydrolysis: The isoxazole ring is susceptible to cleavage under both acidic and basic hydrolytic conditions.[4] Under acidic conditions, protonation of the ring nitrogen can facilitate nucleophilic attack by water, leading to ring opening. Under basic conditions, the lability of the hydrogen at the C3 position could be a factor, or direct hydroxide attack could occur.[5] Cleavage of the N-O bond is a common outcome, which would likely yield a β-ketonitrile intermediate. This intermediate may be unstable and could further hydrolyze to other products.

  • Oxidation of the Phenolic Group: The 4-hydroxyphenyl moiety is a phenol, which is highly susceptible to oxidation.[6][7] Oxidative stress (e.g., exposure to hydrogen peroxide or atmospheric oxygen, especially in the presence of metal ions or light) can lead to the formation of corresponding phenoxy radicals. These radicals can then couple to form dimers or polymers, or be oxidized further to form colored quinone-type structures.[8][9] This is a common degradation pathway for phenolic compounds.[10]

  • Photodegradation: The aromatic systems (phenyl and isoxazole rings) can absorb UV light, making the molecule potentially susceptible to photolytic degradation. Photodegradation can proceed through various mechanisms, including photo-oxidation, and may generate a complex mixture of products.[11][12]

The carboxylic acid group is generally stable, but it can participate in reactions like esterification if alcohols are present as excipients or solvents, particularly under acidic conditions.

Predicted Degradation Pathways cluster_hydrolysis Hydrolytic Stress (Acid/Base) cluster_oxidation Oxidative Stress (e.g., H₂O₂) cluster_photo Photolytic Stress (UV/Light) Parent 3-(4-Hydroxyphenyl)-5-methyl- isoxazole-4-carboxylic acid Hydrolysis_Product Isoxazole Ring Cleavage (e.g., β-Ketonitrile intermediate) Parent->Hydrolysis_Product H₂O, H⁺ or OH⁻ Oxidation_Product Phenol Oxidation (e.g., Quinones, Dimers) Parent->Oxidation_Product [O] Photo_Product Complex Photodegradants Parent->Photo_Product

Caption: Predicted major degradation pathways for the target molecule.

Q2: What are the standard "forced degradation" or "stress testing" conditions I should apply to this molecule?

A2: Forced degradation studies are essential to establish the intrinsic stability of a drug substance and develop stability-indicating analytical methods.[3][13] The conditions should be stringent enough to produce detectable degradation (typically 5-20% degradation of the parent compound) without completely destroying the molecule.[14] Based on ICH guidelines, a standard set of stress conditions is recommended.[2]

Stress ConditionRecommended Starting ConditionsRationale & Key Functional Group Targeted
Acid Hydrolysis 0.1 M HCl at 60-80 °CTargets the isoxazole ring for potential cleavage.[4]
Base Hydrolysis 0.1 M NaOH at room temp or 60 °CAlso targets the isoxazole ring; hydrolysis may be faster than in acid.[5][15]
Oxidation 3-30% H₂O₂ at room temperatureTargets the electron-rich 4-hydroxyphenyl group.[8][9]
Thermal Dry heat at 80-105 °CAssesses solid-state thermal stability.
Photostability ICH Q1B options (e.g., 1.2 million lux hours and 200 W h/m²)Assesses sensitivity to light, targeting the aromatic systems.

Causality: The choice of molarity for acid/base and the temperature are interdependent. A highly stable molecule might require more concentrated reagents or higher temperatures. It is crucial to start with milder conditions and escalate to avoid overly rapid or complete degradation, which would obscure the formation of primary degradants.

Q3: What analytical techniques are most suitable for separating and identifying the degradation products?

A3: A combination of chromatographic and spectrometric techniques is required.

  • High-Performance Liquid Chromatography (HPLC) with UV/Photodiode Array (PDA) Detection: This is the workhorse technique. A stability-indicating HPLC method must be developed that can separate the parent compound from all significant degradation products. A C18 column is a good starting point. PDA detection is critical as it provides spectral information, helping to determine peak purity and giving clues about the structure of degradants (e.g., a shift in λmax may indicate a change in a chromophore).[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is indispensable for structural elucidation.[16][17] Electrospray ionization (ESI) in both positive and negative modes should be evaluated. High-resolution mass spectrometry (HRMS), such as QTOF or Orbitrap, provides accurate mass measurements to determine the elemental composition of degradants.[18] Tandem MS (MS/MS) experiments are then used to fragment the degradant ions, providing structural information that helps piece together the final structure.[19]

Troubleshooting Guides

Problem 1: My chromatogram shows multiple new peaks after basic hydrolysis, and I've lost mass balance. What's happening?
  • Potential Cause 1: Complete Ring Cleavage. The isoxazole ring may have undergone hydrolysis, followed by further degradation of the resulting intermediates.[5] For example, an initial ring-opened product could be unstable and fragment into smaller, more polar molecules.

  • Troubleshooting Steps:

    • Analyze by LC-MS: Check for small, polar fragments that may not be well-retained on a standard C18 column. Consider using a polar-embedded or AQ-type C18 column, or even HILIC chromatography.

    • Check for Non-UV-Active Products: Some small fragments may lack a significant chromophore. Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with UV to see if non-UV-active species are being formed.

    • Reduce Stress Severity: Re-run the experiment using milder conditions (e.g., 0.01 M NaOH or a lower temperature) to slow the reaction. This allows you to capture the primary degradant before it breaks down further, simplifying the resulting chromatogram.

Problem 2: Under oxidative stress with H₂O₂, the baseline of my chromatogram is rising and shows broad, ill-defined peaks. My parent peak is disappearing.
  • Potential Cause: Polymerization. The phenolic hydroxyl group is likely being oxidized to a phenoxy radical. These radicals are highly reactive and can couple together to form a complex mixture of oligomeric and polymeric materials.[6][7] This polymeric material often has poor chromatographic behavior, leading to broad peaks or an elevated baseline. It may also precipitate out of solution.

  • Troubleshooting Steps:

    • Visual Inspection: Check the stressed sample for any discoloration (often turning brown or yellow) or precipitate, which is a strong indicator of phenol oxidation and polymerization.[10]

    • Use a Quenching Agent: Before injection, add a quenching agent like sodium sulfite or catalase to the sample to stop the oxidation reaction. This prevents further degradation from occurring in the autosampler vial.

    • Employ Size Exclusion Chromatography (SEC): If you suspect high molecular weight polymers are forming, SEC can be used to characterize their molecular weight distribution.

    • Modify HPLC Method: Use a steeper gradient and a strong wash solvent (like isopropanol or THF) at the end of each run to ensure any precipitated material is washed off the column, preventing carryover and performance degradation.

Problem 3: I am trying to isolate a degradation product via preparative HPLC, but it seems to be converting into something else upon isolation.
  • Potential Cause: Product Instability. The isolated degradation product may be inherently unstable under the collection conditions. For example, an intermediate formed during hydrolysis might be stable in the acidic or basic mobile phase but degrades upon solvent evaporation and neutralization.

  • Troubleshooting Steps:

    • Characterize "On-the-Fly": Rely on online characterization techniques like LC-MS/MS and LC-NMR if available. This avoids issues related to the instability of the isolated compound.

    • Modify Collection Conditions: Collect fractions into vials pre-filled with a buffer to immediately adjust the pH to a more stable range. Keep fractions cold (on ice or in a refrigerated fraction collector) to minimize thermal degradation.

    • Use a Lyophilizer: Instead of evaporating the solvent with heat (e.g., on a rotary evaporator), freeze-dry the collected fractions. This is a much gentler method for removing the solvent and can preserve the integrity of unstable molecules.

Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

This protocol outlines a systematic approach to stress testing 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid.

Caption: Workflow for a systematic forced degradation study.

Step-by-Step Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • Stress Application:

    • Acid/Base: Mix 1 mL of stock with 1 mL of 0.2 M HCl or 0.2 M NaOH to achieve a final stress condition of 0.1 M acid/base. Place in a heated water bath.

    • Oxidation: Mix 1 mL of stock with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light.

    • Thermal: Place a small amount of solid compound in a vial in a calibrated oven.

    • Photo: Place both solid and solution samples in a photostability chamber. Run a dark control in parallel.

  • Time Points: Sample at appropriate intervals (e.g., 2, 8, 24 hours). The goal is to find a time point with 5-20% degradation.

  • Quenching:

    • For acid samples, neutralize with an equivalent amount of NaOH.

    • For base samples, neutralize with an equivalent amount of HCl.

    • For oxidative samples, add a small amount of sodium sulfite.

  • Analysis: Dilute all samples (including an unstressed control) to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze immediately using a validated stability-indicating LC-MS method.

References

  • Rho, S.-J., Mun, S., Park, J., & Kim, Y.-R. (2021). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. Foods. Available at: [Link]

  • Mahesh, A., et al. (2019). DEGRADATION OF PHENOLIC COMPOUNDS BY ADVANCED OXIDATION TECHNIQUES: REVIEW. International Journal of Emerging Technologies and Innovative Research. Available at: [Link]

  • Rho, S.-J., et al. (2021). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. PubMed. Available at: [Link]

  • JETIR (2019). Degradation of Phenolic Compounds by advanced oxidation Techniques: Review. ResearchGate. Available at: [Link]

  • Rho, S.-J., et al. (2021). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. PMC - NIH. Available at: [Link]

  • Cotter, J. L., Knight, G. J., & Wright, W. W. (1966). THERMAL DEGRADATION STUDIES ON OXADIAZOLES. DTIC. Available at: [Link]

  • Li, H., et al. (2022). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. MDPI. Available at: [Link]

  • LUPRON, E. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Kamboj, P., & Singh, G. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Shinde, N. G., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

  • Nakashima, K., & Yamashita, N. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Available at: [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • McMurry, J. E. (1973). A GENERAL SYNTHESIS OF 4-ISOXAZOLECARBOXYLIC ESTERS: ETHYL 3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXYLATE. Organic Syntheses. Available at: [Link]

  • Ortiz, C. S., & de Bertorello, M. M. (1994). Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution. PubMed. Available at: [Link]

  • Wróblewska, Z., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. NIH. Available at: [Link]

  • US Patent. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents.
  • Del Grosso, E., Aprile, S., & Grosa, G. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. PubMed. Available at: [Link]

  • Wang, J., et al. (2023). Ambient-Visible-Light-Mediated Enhanced Degradation of UV Stabilizer Bis(4-hydroxyphenyl)methanone by Nanosheet-Assembled Cobalt Titanium Oxide: A Comparative and DFT-Assisted Investigation. MDPI. Available at: [Link]

  • Wang, Y., et al. (2022). Photodegradation of Sulfamethoxazole and Enrofloxacin under UV and Simulated Solar Light Irradiation. MDPI. Available at: [Link]

  • Bakshi, M., & Singh, S. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. PubMed. Available at: [Link]

  • Singh, A., et al. (2024). Solubilization and enhanced degradation of benzene phenolic derivatives—Bisphenol A/Triclosan using a biosurfactant producing white rot fungus Hypocrea lixii S5 with plant growth promoting traits. NIH. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Available at: [Link]

  • Arous, B., et al. (2018). Stability-Indicating, Method, for the Determination, of Rivaroxaban, and its Degradation, Products, using, LC-MS, and, TLC. ResearchGate. Available at: [Link]

  • Jain, N. F., & Masse, C. E. (n.d.). Synthesis from Carboxylic Acid Derivatives. Thieme. Available at: [Link]

  • Wang, D.-C., Xu, W., & Wu, W.-Y. (2009). 5-Methylisoxazole-4-carboxylic acid. ResearchGate. Available at: [Link]

  • V & V Pharma Industries. (n.d.). 5-Methylisoxazole-4-carboxylic Acid Manufacturer India. Available at: [Link]

  • Wright, K. M., et al. (2021). Structure elucidation of 4-carboxy-3-deoxyanthocyanidins formed from thermal degradation of hydroxyphenyl-pyranoanthocyanins. New Journal of Chemistry. Available at: [Link]

  • Hrabcsak, D., et al. (2024). Advanced Photodegradation of Azo Dye Methyl Orange Using H2O2-Activated Fe3O4@SiO2@ZnO Composite under UV Treatment. MDPI. Available at: [Link]

  • PubChem. (n.d.). 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid. Available at: [Link]

Sources

Optimization

Technical Support Center: Stabilizing 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid in Solution

Welcome to the technical support center for 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical as...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for maintaining the stability of this compound in solution. As a molecule possessing a pH-sensitive isoxazole ring, an oxidatively labile phenolic group, and a reactive carboxylic acid, its integrity in solution is paramount for reproducible and reliable experimental outcomes.

This document will delve into the underlying chemical principles governing its stability, provide answers to frequently asked questions, and offer detailed troubleshooting protocols to address common challenges encountered in the laboratory.

Understanding the Instability: Key Degradation Pathways

The chemical structure of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid presents three primary points of vulnerability in solution: the isoxazole ring, the phenolic hydroxyl group, and the carboxylic acid function. Degradation can be triggered by several factors including pH, light, oxygen, and temperature.

cluster_0 Degradation Triggers cluster_1 Parent Compound cluster_2 Degradation Pathways High pH High pH Ring Cleavage Ring Cleavage High pH->Ring Cleavage Base-catalyzed hydrolysis Oxygen Oxygen Oxidation Oxidation Oxygen->Oxidation Forms quinone-like structures UV Light UV Light UV Light->Oxidation Photo-oxidation High Temperature High Temperature High Temperature->Ring Cleavage Decarboxylation Decarboxylation High Temperature->Decarboxylation Compound 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid Compound->Ring Cleavage Compound->Oxidation Compound->Decarboxylation

Caption: Primary degradation pathways for the target compound.

Frequently Asked Questions (FAQs)

Q1: My solution of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid is turning yellow/brown. What is causing this discoloration?

A1: The yellow or brown discoloration is a classic indicator of oxidation of the phenolic hydroxyl group. Phenols are susceptible to oxidation, which can be accelerated by exposure to oxygen, light, and high pH. This process can lead to the formation of colored quinone-like structures. To mitigate this, it is crucial to prepare and store your solutions under conditions that minimize oxidative stress.

Q2: I'm observing a loss of potency of my compound in my cell-based assay over a short period. Could this be a stability issue?

A2: Yes, a loss of potency is a strong indication of compound degradation. The primary suspects are the cleavage of the isoxazole ring or oxidation of the phenol. The isoxazole ring is known to be susceptible to cleavage under basic conditions, which can occur in certain cell culture media. A study on the structurally similar drug, leflunomide, demonstrated that its isoxazole ring is unstable at basic pH.[1]

Q3: What is the optimal pH range for storing solutions of this compound?

A3: Based on the known instability of the isoxazole ring in basic conditions, a slightly acidic to neutral pH range (pH 4-7) is recommended for optimal stability.[1] It is crucial to avoid alkaline conditions. The stability of phenolic compounds can also be pH-dependent, with increased degradation at higher pH.[2]

Q4: Can I autoclave solutions of this compound?

A4: Autoclaving is not recommended. The combination of high temperature and pressure can significantly accelerate the degradation of the compound, particularly through hydrolysis of the isoxazole ring and potential decarboxylation.[3] Sterilization should be achieved through filtration using a 0.22 µm filter.

Troubleshooting Guides

Issue 1: Rapid Discoloration of the Solution

Underlying Cause: Oxidation of the 4-hydroxyphenyl moiety. Phenolic compounds are prone to oxidation, a process often catalyzed by light and the presence of dissolved oxygen.[4][5]

Troubleshooting Steps:

  • Solvent Preparation:

    • Deoxygenate your solvent: Before dissolving the compound, sparge your solvent (e.g., DMSO, ethanol, or an aqueous buffer) with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

    • Use fresh, high-purity solvents: Impurities in solvents can sometimes catalyze degradation.

  • Incorporate Antioxidants:

    • The addition of an antioxidant can effectively prevent oxidation. Ascorbic acid or butylated hydroxytoluene (BHT) are common choices.

AntioxidantTypical Final ConcentrationCommon SolventsKey Considerations
Ascorbic Acid0.1 - 1 mMAqueous, DMSO, EthanolCan act as a pro-oxidant in the presence of metal ions.
BHT0.01% - 0.1%Organic SolventsLess effective in aqueous solutions.
  • Minimize Light Exposure:

    • Use amber vials: Prepare and store your solutions in amber glass vials to protect them from UV light, which can induce photo-oxidation.[4]

    • Work in a dimly lit area: When handling the compound and its solutions, minimize exposure to direct light.

  • Storage under Inert Atmosphere:

    • After dissolving the compound, flush the headspace of the vial with nitrogen or argon before sealing. This displaces oxygen and creates an inert environment.

Issue 2: Loss of Compound Integrity and Formation of Degradants

Underlying Cause: Cleavage of the isoxazole ring, often due to inappropriate pH or elevated temperature.

Troubleshooting Steps:

  • Strict pH Control:

    • Buffer your solution: If using an aqueous medium, ensure it is buffered to a pH between 4 and 7. Phosphate or citrate buffers are common choices.

    • Verify the pH of your final solution: After dissolving the compound, re-check the pH and adjust if necessary using dilute acid or base.

  • Temperature Management:

    • Prepare solutions at room temperature or on ice: Avoid heating to dissolve the compound. If solubility is an issue, consider alternative solvents or sonication.

    • Store solutions at low temperatures: For short-term storage (days), refrigeration (2-8 °C) is recommended. For long-term storage (weeks to months), freezing at -20 °C or -80 °C is essential.

  • Forced Degradation Study (for advanced troubleshooting):

    • To identify the specific degradation products and pathways, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions (acidic, basic, oxidative, photolytic, and thermal) and analyzing the resulting solutions by a stability-indicating method like HPLC-UV or LC-MS.[6][7]

cluster_0 Troubleshooting Workflow Start Problem: Loss of Compound Integrity Check_pH Is the solution pH between 4 and 7? Start->Check_pH Check_Temp Is the solution stored at an appropriate low temperature? Check_pH->Check_Temp Yes Adjust_pH Action: Buffer solution to pH 4-7. Check_pH->Adjust_pH No Check_Light_O2 Is the solution protected from light and oxygen? Check_Temp->Check_Light_O2 Yes Adjust_Temp Action: Store at ≤ 4°C or frozen. Check_Temp->Adjust_Temp No Solution_Stable Solution should be stable. Check_Light_O2->Solution_Stable Yes Adjust_Storage Action: Use amber vials and inert gas. Check_Light_O2->Adjust_Storage No Forced_Degradation Advanced: Perform forced degradation study. Solution_Stable->Forced_Degradation If instability persists Adjust_pH->Check_pH Adjust_Temp->Check_Temp Adjust_Storage->Check_Light_O2

Caption: Troubleshooting workflow for compound instability.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol provides a general workflow for preparing a stock solution with enhanced stability.

Materials:

  • 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid

  • Appropriate solvent (e.g., DMSO, Ethanol)

  • Antioxidant (e.g., Ascorbic Acid)

  • Inert gas (Nitrogen or Argon)

  • Amber glass vials with screw caps and septa

  • Sterile 0.22 µm syringe filter

Procedure:

  • Solvent Preparation:

    • Dispense the required volume of solvent into a suitable container.

    • Degas the solvent by sparging with nitrogen gas for at least 15-20 minutes.

  • Antioxidant Addition:

    • If using an antioxidant, dissolve it directly into the degassed solvent to the desired final concentration (e.g., 0.5 mM Ascorbic Acid).

  • Compound Dissolution:

    • Accurately weigh the 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid and add it to the prepared solvent.

    • If necessary, use gentle vortexing or sonication to aid dissolution. Avoid heating.

  • Inert Atmosphere:

    • Once the compound is fully dissolved, flush the headspace of the vial with nitrogen gas for 30-60 seconds to displace any air.

  • Aliquoting and Storage:

    • Immediately cap the vial tightly.

    • For long-term storage, it is highly recommended to divide the stock solution into smaller, single-use aliquots in separate amber vials. Flush each aliquot vial with nitrogen before sealing.

    • Store at ≤ -20°C.

Protocol 2: Stability Assessment by HPLC-UV

This protocol outlines a basic method to assess the stability of your compound in solution over time.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Stock solution of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid

  • Mobile phase (e.g., Acetonitrile and water with 0.1% formic acid)

  • Incubator or water bath

Procedure:

  • Method Development:

    • Develop an HPLC method that provides a sharp, symmetrical peak for the parent compound, well-resolved from any solvent or impurity peaks. A gradient method is often suitable.

  • Initial Analysis (T=0):

    • Dilute your freshly prepared stock solution to a suitable concentration for HPLC analysis.

    • Inject the sample and record the peak area of the parent compound. This will be your baseline.

  • Incubation:

    • Store your stock solution under the desired test conditions (e.g., 37°C in a cell culture incubator).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of the stock solution.

    • Dilute it in the same manner as the T=0 sample and analyze by HPLC.

  • Data Analysis:

    • Compare the peak area of the parent compound at each time point to the T=0 peak area.

    • Calculate the percentage of the compound remaining at each time point.

    • The appearance of new peaks indicates the formation of degradation products.

References

  • ResearchGate. (n.d.). Degradation pathway of esters of 4-hydroxybenzoic acid into phenol by... Retrieved from [Link]

  • MDPI. (2023). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. Retrieved from [Link]

  • Frontiers in Nutrition. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Retrieved from [Link]

  • ResearchGate. (n.d.). 5-Methylisoxazole-4-carboxylic acid. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Retrieved from [Link]

  • Patsnap. (n.d.). Overcoming Challenges in Carboxylic Acid Drug Formulations. Retrieved from [Link]

  • MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide. Retrieved from [Link]

  • PubMed Central. (n.d.). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Retrieved from [Link]

  • PubMed Central. (n.d.). Antioxidant Potential of Polyphenolic Compounds, Sources, Extraction, Purification and Characterization Techniques: A Focused Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Excipients That Facilitate Amorphous Drug Stabilization. Retrieved from [Link]

  • ResearchGate. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Retrieved from [Link]

  • Innovare Academic Sciences. (n.d.). A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]

  • ResearchGate. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure and stability of isoxazoline compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). A Comprehensive Scientific Survey of Excipients Used in Currently Marketed, Therapeutic Biological Drug Products. Retrieved from [Link]

  • MDPI. (2022). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere. Retrieved from [Link]

  • ACS Publications. (n.d.). Effect of pH on the Stability of Plant Phenolic Compounds. Retrieved from [Link]

  • Pharmlabs. (n.d.). Excipients. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of Phenolic Compounds in Grape Stem Extracts. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • Innovare Academic Sciences. (n.d.). A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]

  • Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation Pathway. Retrieved from [Link]

  • ResearchGate. (2024). Construction of Isoxazole ring: An Overview. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Retrieved from [Link]

  • Journal of Young Pharmacists. (n.d.). Method Development, Validation and Forced Degradation Studies for Determination of Tigecycline in Bulk and Pharmaceutical Dosa. Retrieved from [Link]

  • United States Environmental Protection Agency. (n.d.). Halosulfuron-methyl (PC 128721) MRIDs 49798401/ 49983101. Retrieved from [Link]

  • V & V Pharma Industries. (n.d.). 5-Methylisoxazole-4-carboxylic Acid Manufacturer India. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Development of an Analytical Method for Determination of Related Substances and Degradation Products of Cabotegravir Using Analytical Quality by Design Principles. Retrieved from [Link]

  • Semantic Scholar. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Preventing Precipitation of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid in Cell Culture Media

Welcome to the technical support guide for 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid (CAS No. 92286-62-9). This document provides in-depth troubleshooting advice and protocols for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid (CAS No. 92286-62-9). This document provides in-depth troubleshooting advice and protocols for researchers, scientists, and drug development professionals to prevent the precipitation of this compound in cell culture media. Understanding the physicochemical properties of this molecule is the first step toward successful experimentation.

Understanding the Molecule: Key Physicochemical Properties

3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid is a polar molecule with key functional groups that dictate its solubility: a carboxylic acid and a phenolic hydroxyl group. These groups are ionizabl[1]e, making the compound's solubility highly dependent on the pH of the solution.

  • Carboxylic Acid Gr[2][3]oup (-COOH): This group is acidic. In environments with a pH above its acid dissociation constant (pKa), it will deprotonate to the more soluble carboxylate form (-COO⁻). Carboxylic acids typically have a pKa in the range of 4-5.

  • Phenolic Hydroxyl G[4]roup (-OH): This group is weakly acidic, with a pKa generally around 10. At physiological pH (~7.4[4]), this group will remain largely protonated.

Therefore, the primary driver of pH-dependent solubility for this compound in cell culture media is the carboxylic acid moiety.

Frequently Asked Questions (FAQs)

Q1: Why is my compound precipitating when I add it to my cell culture media?

Precipitation is a common issue when a compound, often dissolved in a concentrated organic solvent stock like DMSO, is introduced into an aqueous environment like cell culture media. The primary reasons are: [5][6][7]* Poor Aqueous Solubility: The compound's inherent solubility in the aqueous, buffered media is low.

  • pH Shift: Cell culture media is buffered to a physiological pH (typically 7.2-7.4). If the compound's solubility is pH-dependent, this specific pH might not be optimal for keeping it in solution. For a carboxylic acid-con[2]taining compound, a pH of 7.4 is well above its likely pKa, which should favor solubility. However, other factors can contribute.

  • Concentration Shock: Rapidly diluting a concentrated DMSO stock into the media can cause the local concentration of the compound to exceed its solubility limit before it can be adequately dispersed, leading to immediate precipitation.

  • Interactions with M[5]edia Components: High concentrations of salts, divalent cations (Ca²⁺, Mg²⁺), or proteins in fetal bovine serum (FBS) can interact with the compound and reduce its solubility.

Q2: What is the best s[8]olvent to prepare my stock solution?

Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent for creating high-concentration stock solutions of polar organic compounds. It is miscible with water and generally well-tolerated by most cell lines at low final concentrations.

Q3: How can I avoid the initial precipitation "crash" when adding my DMSO stock to the media?

The key is to avoid rapid changes in solvent polarity. Instead of adding a small volume of highly concentrated stock directly into a large volume of media, employ a serial or intermediate dilution strategy. This allows for a more gradual transition from the organic solvent to the aqueous environment. Warming the media to 37°[5]C can also help maintain solubility during addition.

Q4: What is the maximu[5]m concentration of DMSO my cells can tolerate?

As a general rule, the final concentration of DMSO in the cell culture media should be kept below 0.5%, with many protocols recommending ≤0.1% to avoid solvent-induced cytotoxicity or off-target effects. It is crucial to determin[9]e the specific tolerance of your cell line with a DMSO-only vehicle control experiment.

In-Depth Troubleshooting Guide

If you are experiencing precipitation, follow this logical troubleshooting workflow.

G cluster_0 Troubleshooting Workflow cluster_1 Solutions A Start: Precipitation Observed B Step 1: Review Stock Solution Is it clear? Is concentration too high? A->B C Step 2: Optimize Dilution Method Are you adding stock directly to bulk media? B->C Stock is OK S1 Remake stock at a lower concentration. Use fresh, anhydrous DMSO. B->S1 Problem Found D Step 3: Investigate pH-Dependence Is media pH optimal for a carboxylic acid? C->D Dilution is OK S2 Use serial/intermediate dilution. Pre-warm media. Increase mixing. C->S2 Problem Found E Step 4: Consider Media Components Are you using serum? High salt media? D->E pH is OK S3 Prepare stock in 10-50 mM NaOH. Test media with slightly higher pH (e.g., 7.6). D->S3 Problem Found F Solution Found E->F Implemented Solution S4 Test in serum-free media. Reduce serum concentration if possible. E->S4 Problem Found S1->F S2->F S3->F S4->F

Caption: Troubleshooting workflow for precipitation issues.

Step 1: Re-evaluate Your Stock Solution

Your stock solution is the foundation of the experiment.

  • Solvent Quality: Use anhydrous, cell-culture grade DMSO. DMSO is hygroscopic and absorbed water can reduce its ability to solubilize hydrophobic compounds.

  • Concentration: Wh[5]ile a high concentration is convenient, it can exacerbate precipitation upon dilution. If you are using a >50 mM stock, consider preparing a fresh 10 mM or 20 mM stock.

  • Complete Dissolution: Ensure the compound is fully dissolved in the stock solution. Gentle warming (to 37°C) or brief sonication can aid dissolution. Always visually inspect f[5]or any micro-crystals before use.

Step 2: Master the Dilution Technique

The method of dilution is the most common point of failure. Direct addition of 1 µL of a 10 mM DMSO stock into 10 mL of media represents a 1:10,000 dilution, a massive and sudden shock to the compound's environment.

Recommended Method: Intermediate Dilution This method buffers the polarity change, significantly reducing the risk of precipitation.

  • Prepare your final volume of pre-warmed (37°C) cell culture media in a sterile tube.

  • In a separate sterile microcentrifuge tube, add the required volume of your DMSO stock.

  • Withdraw an aliquot of the pre-warmed media (e.g., 10-20 times the volume of your DMSO stock) and add it to the microcentrifuge tube containing the DMSO stock.

  • Pipette gently up and down to mix. This creates an intermediate, semi-aqueous dilution.

  • Immediately transfer this entire intermediate dilution into the final volume of media and mix thoroughly by inverting the tube.

  • Visually inspect for any cloudiness or precipitate before adding to your cells.

Step 3: Leverage pH to Enhance Solubility

The carboxylic acid group on your compound is the key to manipulating its solubility. By ensuring the pH is well above the pKa of the carboxyl group (~4-5), you maximize the proportion of the compound in its more soluble, deprotonated (anionic) state.

Caption: Effect of pH on compound ionization and solubility.

Protocol for pH-Assisted Solubilization: If standard DMSO stocks fail, preparing the stock in a basic solution can pre-ionize the compound.

  • Instead of DMSO, attempt to dissolve the compound in a small volume of sterile 10-50 mM NaOH to create a concentrated stock solution. The hydroxide ions will deprotonate the carboxylic acid, forming a highly soluble sodium salt.

  • Use the intermediate dilution protocol described above to add this basic stock to your neutral, buffered cell culture media. The media's buffering capacity will neutralize the small amount of added base, maintaining the physiological pH required for the cells.

  • Critical Control: Prepare a vehicle control using the same concentration of NaOH in your media to ensure the base itself does not affect your cells.

Step 4: Evaluate Media Components
  • Serum Proteins: Fetal Bovine Serum (FBS) contains abundant proteins, like albumin, which can bind to small molecules. This binding can sometime[8][10]s enhance solubility, but in other cases, it might contribute to aggregation. If precipitation persists, try reducing the FBS concentration or testing the compound in a serum-free formulation as a diagnostic step.

  • Divalent Cations: Cell culture media like DMEM contains significant concentrations of calcium and magnesium salts. It is possible for the deprotonated carboxylate form of your compound (R-COO⁻) to form insoluble salts with Ca²⁺ or Mg²⁺. While less common, this can be investigated by testing solubility in simpler buffers like PBS as a comparison.

Summary of Recommended Working Concentrations

ParameterRecommended RangeRationale
Stock Concentration 10-20 mMBalances convenience with reduced risk of precipitation upon dilution.
Solvent Anhydrous, cell-culture grade DMSOStandard, effective solvent for many organic molecules.
Alternative Solvent[9] 10-50 mM NaOH (aq)For acidic compounds, this creates a soluble salt form.
Final DMSO % in Med[11]ia ≤ 0.1% (ideal), < 0.5% (acceptable max)Minimizes solvent toxicity and off-target effects.
Working Media Temp[9]37°CIncreased temperature generally enhances solubility.

References[5][12]

  • Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! (2021). Reddit. Available at: [Link]

  • BenchChem Technical Support. (n.d.). Enhancing the Bioavailability of Isoxazole-Carboxamide Derivatives. BenchChem.

  • (4-hydroxyphenyl)acetaldehyde (PAMDB120489). P. aeruginosa Metabolome Database.

  • Biswas, D. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. Available at: [Link]

  • Moss, M. (2013). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. Available at: [Link]

  • Solubility of Isoxazole. (n.d.). Solubility of Things.

  • St. Hilaire, M. R., et al. (2021). Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells. PMC.

  • Kragh-Hansen, U., et al. (1974). Protein binding of small molecules. Biochimica et Biophysica Acta (BBA) - Protein Structure.

  • DMSO concentration in cell culture? Precipitating while PBS is added? (n.d.). ECHEMI.

  • 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid. (n.d.). MySkinRecipes. Available at: [Link]

  • Parveen Sadiq, S. (2022). Why does a compound that dissolve in DMSO, precipitates with media? ResearchGate. Available at: [Link]

  • 4-Hydroxybiphenyl. (n.d.). PubChem.

  • 4-hydroxyphenyl acetate. (n.d.). ChemicalBook.

  • Ge, Y. (2016). Proteoform-Specific Protein Binding of Small Molecules in Complex Matrices. PMC.

  • Jaradat, N., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. PMC.

  • 4-Hydroxyphenylacetic acid. (n.d.). FooDB.

  • BenchChem Technical Support. (n.d.). Optimization of Solvent Systems for Carboxylic Acid Purity. BenchChem.

  • 4-Hydroxyphenyl acetate. (n.d.). Human Metabolome Database.

  • Asghar, F., et al. (2023). Lipophilicity and water solubility of Isoxazole derivatives computed by... ResearchGate.

  • Bąchor, U., et al. (2023). Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results. MDPI.

  • The Effects of pH on Solubility. (2019). Chemistry LibreTexts. Available at: [Link]

  • Influence of extracellular pH on the cytotoxicity, cellular accumulation, and DNA interaction of novel pH-sensitive 2-aminoalcoholatoplatinum(II) complexes. (n.d.). PubMed Central.

  • Arkin, M. R., et al. (2003). Binding of small molecules to an adaptive protein–protein interface. PNAS.

  • Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling. (2016). PMC.

  • Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. (n.d.). Semantic Scholar.

  • Does anyone know how pH affects solubility?? (2021). Reddit. Available at: [Link]

  • 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid. (n.d.). PubChem.

  • How do you dissolve chemicals in the culture medium? (2022). ResearchGate.

  • Isolation of a Carboxylic acid. (2019). Reddit. Available at: [Link]

  • How can I dissolve hydrophobic compounds in DMEM media? (2015). ResearchGate.

  • Carboxylic Acids. (n.d.). AMERICAN ELEMENTS.

  • Approximate pKa chart of the functional groups. (n.d.).

  • Equilibrium pKa Table (DMSO Solvent and Reference). (2022). ACS Division of Organic Chemistry.

  • 5-Methylisoxazole-4-carboxylic acid. (n.d.). PubChem.

  • Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. PMC.

  • Establishment of an Extracellular Acidic pH Culture System. (2017). PMC.

  • A review of isoxazole biological activity and present synthetic techniques. (2024).

  • Fast Release of Carboxylic Acid inside Cells. (2025). PMC.

  • Isolation of organic material containing Carboxylic Acid. (2022). Reddit.

  • 5-Methyl-4-isoxazolecarboxylic acid. (n.d.). ChemicalBook.

  • 3-(4-(4-chlorophenoxy)phenyl)-5-methylisoxazole-4-carboxylic acid. (n.d.). Sigma-Aldrich.

  • 5-Methylisoxazole-4-carboxylic acid. (n.d.). BLD Pharm.

  • 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid, 97%. (n.d.). Fisher Scientific.

Sources

Optimization

Technical Support Center: Characterization of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid

Welcome to the technical support center for the characterization of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid (HMCA). This guide is designed for researchers, scientists, and drug development professionals t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid (HMCA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analysis of this important pharmaceutical intermediate. As a key building block in the development of non-steroidal anti-inflammatory drugs (NSAIDs), particularly COX-2 inhibitors, ensuring the purity and structural integrity of HMCA is paramount.[1] This resource provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to support your research and development efforts.

I. Understanding the Molecule and Its Synthesis

3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic compound featuring a central isoxazole ring substituted with a 4-hydroxyphenyl group at the 3-position, a methyl group at the 5-position, and a carboxylic acid at the 4-position. A common synthetic route involves the hydrolysis of its corresponding ethyl ester, ethyl 3-(4-hydroxyphenyl)-5-methylisoxazole-4-carboxylate. This process, while straightforward in principle, can present several challenges related to incomplete reactions, side-product formation, and purification.

A typical synthesis involves the reaction of ethyl acetoacetate with a reagent like triethyl orthoformate to form an intermediate such as ethyl ethoxymethyleneacetoacetate. This is followed by cyclization with hydroxylamine and subsequent hydrolysis of the ester to yield the final carboxylic acid. Variations in reaction conditions can lead to the formation of impurities that complicate characterization.

II. Troubleshooting Guide and FAQs

This section addresses specific issues you may encounter during the characterization of HMCA in a question-and-answer format.

A. Synthesis and Purification Pitfalls

Question 1: My final product shows a persistent impurity with a similar polarity to HMCA, making it difficult to remove by column chromatography. What could this be and how can I get rid of it?

Answer: A common impurity in the synthesis of 5-methylisoxazole-4-carboxylic acid derivatives is the isomeric 3-methylisoxazole-4-carboxylate. This arises from the non-specific attack of the nitrogen lone pair on the carbonyl carbon of an intermediate like ethyl ethoxymethyleneacetoacetate during the cyclization step.[2]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for isomeric impurity.

Detailed Steps:

  • NMR Analysis: Carefully examine the 1H NMR spectrum. The chemical shift of the methyl group is a key indicator. In the desired 5-methyl isomer, the methyl protons will have a different chemical shift compared to the 3-methyl isomer.

  • HPLC Method Optimization: Develop a high-resolution HPLC method to achieve baseline separation of the two isomers. A C18 column with a mobile phase of acetonitrile and water with an acidic modifier like formic or phosphoric acid is a good starting point.[3] Gradient elution may be necessary to improve resolution.

  • Recrystallization: If the impurity level is relatively low, recrystallization can be an effective purification method. Experiment with different solvent systems, such as ethanol/water or ethyl acetate/heptane mixtures.

Question 2: The yield of my hydrolysis reaction is consistently low, and I observe a significant amount of starting material (the ethyl ester) in my crude product. How can I drive the reaction to completion?

Answer: Incomplete hydrolysis of the ethyl ester is a frequent issue. This can be due to insufficient reaction time, inadequate temperature, or a non-optimal choice of acid or base catalyst.

Troubleshooting Protocol:

ParameterRecommendationRationale
Reaction Time Extend the reaction time and monitor progress by TLC or HPLC.Hydrolysis can be slow, especially if the reaction temperature is not optimal.
Temperature Increase the reaction temperature to reflux.Higher temperatures increase the reaction rate.
Catalyst Use a stronger acid (e.g., a mixture of acetic acid and concentrated HCl) or a stronger base (e.g., higher concentration of NaOH).[2]A more potent catalyst will accelerate the hydrolysis of the sterically hindered ester.
Solvent Ensure the ethyl ester is fully dissolved in the reaction mixture. A co-solvent may be necessary.Poor solubility will limit the reaction rate.
B. Spectroscopic Characterization Challenges

Question 3: I am having trouble interpreting the 1H NMR spectrum of my product. What are the expected chemical shifts for HMCA?

Expected 1H NMR Chemical Shifts (in DMSO-d6):

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
-OH (phenolic)~9.5 - 10.5singlet (broad)1H
-COOH~12.0 - 13.0singlet (broad)1H
Aromatic (ortho to -OH)~6.8 - 7.0doublet2H
Aromatic (meta to -OH)~7.5 - 7.7doublet2H
-CH3 (isoxazole)~2.5 - 2.7singlet3H

Note: The broadness of the -OH and -COOH peaks is due to hydrogen bonding and exchange with residual water in the solvent.

Question 4: What is the expected molecular ion peak and fragmentation pattern in the mass spectrum of HMCA?

Answer: The expected molecular weight of HMCA (C11H9NO4) is 219.19 g/mol . In positive ion mode ESI-MS, you would expect to see the protonated molecule [M+H]+ at m/z 220.

Common Fragmentation Pathways:

Caption: Predicted ESI-MS fragmentation of HMCA.

Key fragment ions to look for include:

  • Loss of H2O: A peak at m/z 202, corresponding to the loss of a water molecule from the carboxylic acid and phenolic hydroxyl groups.

  • Decarboxylation: A significant peak at m/z 176, resulting from the loss of CO2 from the carboxylic acid group. This is a very common fragmentation for carboxylic acids.[5]

  • Isoxazole ring fragmentation: Cleavage of the N-O bond in the isoxazole ring can lead to a variety of smaller fragments.

C. Stability and Degradation Issues

Question 5: My sample of HMCA is showing signs of degradation upon storage. What are the likely degradation pathways and how can I prevent them?

Answer: As a phenolic compound and a carboxylic acid, HMCA is susceptible to degradation under certain conditions. Forced degradation studies are essential to understand its stability profile.[4]

Potential Degradation Pathways:

  • Oxidation: The phenolic hydroxyl group is prone to oxidation, which can lead to the formation of colored impurities. This can be accelerated by exposure to air and light.

  • Decarboxylation: While generally stable, prolonged heating of isoxazole-4-carboxylic acids can lead to decarboxylation.

  • Photodegradation: Exposure to UV light can potentially cause rearrangement or cleavage of the isoxazole ring.

Stability-Indicating HPLC Method Development Workflow:

Caption: Workflow for developing a stability-indicating HPLC method.

Recommended Storage Conditions:

To minimize degradation, store HMCA in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Use of amber vials is recommended to protect from light. For long-term storage, refrigeration is advisable.

III. Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a starting point for developing a robust HPLC method for the analysis of HMCA.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating method.[6][7]

  • Acid Hydrolysis: Dissolve HMCA in 0.1 M HCl and heat at 80°C for 24 hours.

  • Base Hydrolysis: Dissolve HMCA in 0.1 M NaOH and heat at 80°C for 24 hours.

  • Oxidative Degradation: Dissolve HMCA in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid sample at 105°C for 48 hours.

  • Photodegradation: Expose a solution of HMCA to UV light (e.g., 254 nm) for 24 hours.

After exposure to each condition, analyze the samples by the developed HPLC method to assess the extent of degradation and the formation of new peaks.

IV. Conclusion

The successful characterization of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid relies on a thorough understanding of its synthesis, potential impurities, and degradation pathways. By employing a systematic approach to troubleshooting and utilizing robust analytical methods, researchers can ensure the quality and integrity of this important pharmaceutical intermediate. This guide provides a foundation for addressing common challenges, but it is essential to adapt and optimize these protocols for your specific experimental conditions.

V. References

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • Google Patents. (n.d.). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Retrieved from

  • Organic Syntheses. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 5-Methylisoxazole-4-carboxylic acid. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Retrieved from [Link]

  • SciSpace. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methylisoxazole-4-carboxylic acid. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 5-Methylisoxazole-4-carboxylic acid. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Cell Permeability of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid

< Welcome to the technical support center for 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this comp...

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and facing challenges with its cell permeability. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these hurdles and advance your research.

Introduction: The Permeability Challenge

3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid is a key intermediate in the synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs), particularly COX-2 inhibitors.[1] Its structure, featuring both a phenolic hydroxyl group and a carboxylic acid, presents a significant challenge for efficient cell permeability. At physiological pH, these functional groups are ionized, rendering the molecule highly polar and impeding its ability to passively diffuse across the lipophilic cell membrane. This guide will explore strategies to transiently mask these polar groups using a prodrug approach, thereby enhancing cellular uptake.[2][3][4]

Frequently Asked Questions (FAQs)

Q1: Why is my compound, 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid, showing low cell permeability?

A1: The low cell permeability is primarily due to the presence of the carboxylic acid and phenolic hydroxyl groups. At a physiological pH of approximately 7.4, these groups will be deprotonated, carrying a negative charge. This ionized state increases the molecule's polarity and hydrophilicity, making it difficult to cross the nonpolar lipid bilayer of the cell membrane via passive diffusion.[2][4]

Q2: What is a prodrug strategy and how can it help?

A2: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body, often through enzymatic or chemical reactions.[5] For your compound, a prodrug strategy involves temporarily masking the polar carboxylic acid and phenolic hydroxyl groups with non-polar, lipophilic moieties.[6][7] This increases the overall lipophilicity of the molecule, facilitating its passage across the cell membrane. Once inside the cell, intracellular enzymes, such as esterases, cleave off the masking groups, releasing the active parent drug.[6][8]

Q3: What are the most common prodrug modifications for carboxylic acids and phenols?

A3: For carboxylic acids, esterification is a widely used and effective strategy.[4] Simple alkyl esters (e.g., methyl, ethyl) or more complex esters can be synthesized to enhance lipophilicity. For phenolic hydroxyl groups, ester or carbamate prodrugs are common choices.[9][10][11] These modifications replace the polar hydrogen with a less polar group, significantly improving membrane permeability.

Q4: How can I assess the cell permeability of my parent compound and its prodrugs?

A4: There are several in vitro assays to evaluate cell permeability. The two most common are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[12][13][14][15] PAMPA is a high-throughput, cell-free assay that predicts passive diffusion, while the Caco-2 assay uses a monolayer of human intestinal cells and can assess both passive and active transport mechanisms.[13][14]

Q5: My prodrug is stable in buffer, but I'm not seeing the active compound inside the cells. What could be the problem?

A5: This suggests an issue with intracellular conversion. The success of a prodrug strategy hinges on its efficient cleavage back to the active drug once inside the cell.[5][8] Potential issues include:

  • Enzyme Specificity: The chosen ester or carbamate linkage may not be a suitable substrate for the intracellular esterases present in your cell line.

  • Cell Line Variation: Different cell lines have varying levels and types of metabolic enzymes.

  • Prodrug Efflux: The prodrug itself might be a substrate for efflux transporters (like P-glycoprotein), which actively pump it out of the cell before it can be converted.[15][16]

Troubleshooting Guide: Experimental Challenges

This section addresses specific problems you might encounter during your experiments, providing explanations and actionable solutions.

Problem 1: Low Apparent Permeability (Papp) in PAMPA Assay

  • Question: I've synthesized an ethyl ester prodrug of my compound, but the Papp value from my PAMPA assay is still in the low to moderate range. Why isn't it higher?

  • Underlying Cause & Solution: While esterification increases lipophilicity, the overall physicochemical properties of the molecule still play a crucial role in passive diffusion. The isoxazole ring and other structural features contribute to the molecule's properties.

    • Expert Insight: PAMPA is a good first-pass screen for passive diffusion, but it doesn't account for the full complexity of a biological membrane.[13] Consider that even with the polar groups masked, the molecule's size, shape, and rotational freedom can influence its ability to permeate the artificial lipid layer.

    • Troubleshooting Steps:

      • Synthesize alternative prodrugs: Create a small library of prodrugs with varying ester groups (e.g., methyl, propyl, isopropyl) to systematically evaluate the effect of lipophilicity on permeability.

      • Double Prodrug Approach: Consider masking both the carboxylic acid and the phenolic hydroxyl group simultaneously to further increase lipophilicity.

      • Analyze Physicochemical Properties: Calculate the logP (a measure of lipophilicity) for your parent compound and its prodrugs to ensure your modifications are having the intended effect.

Problem 2: High Efflux Ratio in Caco-2 Assay

  • Question: My prodrug shows good permeability in the apical-to-basolateral (A-B) direction in the Caco-2 assay, but the basolateral-to-apical (B-A) transport is much higher, resulting in an efflux ratio greater than 2. What does this mean and how can I address it?

  • Underlying Cause & Solution: An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator that your compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[15][16] These transporters are present on the apical membrane of Caco-2 cells and actively pump substrates out of the cell, which would limit its intracellular concentration and overall bioavailability in vivo.

    • Expert Insight: This is a common challenge in drug development. Identifying and mitigating efflux is critical.

    • Troubleshooting Steps:

      • Co-incubation with Inhibitors: Perform the Caco-2 assay in the presence of known efflux pump inhibitors. For example, verapamil is a classic P-gp inhibitor.[15] A significant increase in A-B permeability and a decrease in the efflux ratio in the presence of the inhibitor confirms that your prodrug is a substrate for that specific transporter.

      • Structural Modification: If efflux is confirmed, you may need to modify the structure of your prodrug to reduce its affinity for the transporter. This can be a complex process involving medicinal chemistry expertise.

      • Alternative Prodrug Moieties: Sometimes, changing the promoiety can alter the interaction with efflux pumps. Experiment with different ester or carbamate groups.

Problem 3: Low Recovery of the Parent Compound in Cellular Lysates

  • Question: I've confirmed my prodrug enters the cells using the Caco-2 assay, but when I lyse the cells and analyze the contents, I find very little of the active parent compound. Where is my compound going?

  • Underlying Cause & Solution: This points to a problem with either the intracellular conversion of the prodrug or the stability of the parent compound once it's released.

    • Expert Insight: It's crucial to validate that the prodrug is being efficiently cleaved and that the resulting active drug is stable within the intracellular environment for the duration of your experiment.

    • Troubleshooting Steps:

      • In Vitro Hydrolysis Assay: Incubate your prodrug with cell lysates or purified esterase enzymes to confirm that it can be hydrolyzed. This will help determine if the lack of conversion is due to enzymatic inactivity.

      • Time-Course Experiment: Measure the intracellular concentrations of both the prodrug and the parent compound at different time points after incubation. This will reveal the kinetics of prodrug conversion and the stability of the parent drug.

      • Metabolic Stability Assay: Assess the stability of the parent compound in the presence of cell lysates or liver microsomes to check for rapid metabolism into other, undetected species. The isoxazole ring itself can sometimes be susceptible to metabolic cleavage.[17]

Visualizing the Strategy: Prodrug Activation Workflow

The following diagram illustrates the conceptual workflow for enhancing the cell permeability of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid using a prodrug strategy.

G cluster_0 Extracellular cluster_1 Intracellular A Parent Drug (Low Permeability) -COOH, -OH groups ionized B Chemical Synthesis (Esterification) A->B Mask Polar Groups C Prodrug (High Permeability) Lipophilic masking groups B->C D Passive Diffusion across Cell Membrane C->D E Intracellular Prodrug D->E F Enzymatic Cleavage (Esterases) E->F Hydrolysis G Active Parent Drug Released Intracellularly F->G H Pharmacological Target G->H Binds to

Caption: Prodrug strategy for enhanced cell permeability.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a method for assessing the passive permeability of your compounds.

Materials:

  • PAMPA plate system (e.g., 96-well filter plate and acceptor plate)

  • Artificial membrane solution (e.g., 2% DOPC in dodecane)[12]

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • Test compounds and control compounds (high and low permeability)

  • Plate reader for UV-Vis absorbance or LC-MS/MS for quantification

Procedure:

  • Prepare Compound Solutions: Dissolve test and control compounds in DMSO to create 10 mM stock solutions. Dilute these stocks with PBS (pH 7.4) to a final concentration of 100 µM. The final DMSO concentration should be low (e.g., <1%).

  • Coat the Filter Plate: Carefully add 5 µL of the artificial membrane solution to each well of the filter plate. Allow the solvent to evaporate completely (typically 5-10 minutes).

  • Prepare the Acceptor Plate: Add 200 µL of PBS (pH 7.4) to each well of the acceptor plate.

  • Add Donor Solutions: Add 100 µL of your prepared compound solutions to each well of the coated filter plate (the donor plate).

  • Assemble the PAMPA "Sandwich": Carefully place the donor plate onto the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for 4-16 hours. Gentle shaking can be used to reduce the unstirred water layer.

  • Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.

  • Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (UV-Vis absorbance or LC-MS/MS).[13]

  • Calculate Papp: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - C_a(t) / C_eq)

    Where:

    • Vd = volume of donor well

    • Va = volume of acceptor well

    • A = area of the membrane

    • t = incubation time

    • C_a(t) = concentration in the acceptor well at time t

    • C_eq = equilibrium concentration

Data Interpretation:

Papp (x 10⁻⁶ cm/s)Permeability Classification
< 1Low
1 - 10Moderate
> 10High
Protocol 2: Caco-2 Cell Permeability Assay

This protocol outlines the steps for assessing permeability and efflux using Caco-2 cells.

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell permeable supports (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5

  • Test compounds, control compounds, and efflux inhibitors (e.g., verapamil)

  • TEER meter

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[15]

  • Monolayer Integrity Check: Before the assay, measure the Transepithelial Electrical Resistance (TEER) of the monolayers. TEER values should be above 250 Ω·cm². Additionally, perform a Lucifer yellow rejection assay to confirm the integrity of the tight junctions.[15]

  • Prepare Dosing Solutions: Dissolve test compounds in HBSS (pH 7.4 or 6.5 for the apical side to mimic the gut environment) to the desired final concentration (e.g., 10 µM).

  • Apical-to-Basolateral (A-B) Permeability:

    • Wash the monolayers with pre-warmed HBSS.

    • Add fresh HBSS to the basolateral (bottom) chamber.

    • Add the dosing solution to the apical (top) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, collect samples from both the apical and basolateral chambers for analysis.

  • Basolateral-to-Apical (B-A) Permeability:

    • Follow the same washing procedure.

    • Add fresh HBSS to the apical chamber.

    • Add the dosing solution to the basolateral chamber.

    • Incubate and collect samples as described for the A-B direction.

  • Quantification: Analyze the concentration of the compound in all samples using LC-MS/MS.[14]

  • Calculate Papp and Efflux Ratio:

    • Calculate Papp for both A-B and B-A directions using a similar formula as in the PAMPA assay, accounting for the volume and surface area of the Transwell insert.

    • Calculate the Efflux Ratio = Papp (B-A) / Papp (A-B).

Data Interpretation:

Papp (A-B) (x 10⁻⁶ cm/s)Permeability Classification
< 2Low
2 - 20Moderate
> 20High

An Efflux Ratio > 2 suggests the compound is a substrate for active efflux.[15][16]

Concluding Remarks

Enhancing the cell permeability of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid is a tractable challenge that can be systematically addressed using a prodrug approach. By temporarily masking the polar functional groups, it is possible to significantly improve its ability to cross the cell membrane. Careful experimental design, including the use of appropriate permeability assays and troubleshooting potential issues such as efflux and intracellular conversion, is essential for success. This guide provides the foundational knowledge and practical protocols to help you navigate these experiments and achieve your research goals.

References

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available from: [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • Caco2 assay protocol. Available from: [Link]

  • Creative Bioarray. Caco-2 permeability assay. Available from: [Link]

  • Gale, P. A. et al. Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters. Chemical Communications, 2017. Available from: [Link]

  • European Commission. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Available from: [Link]

  • Scite.ai. Prodrug Design of Phenolic Drugs. Available from: [Link]

  • Rautio, J. et al. Prodrug design of phenolic drugs. PubMed, 2008. Available from: [Link]

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  • Kumar, A. et al. The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic Chemistry, 2019. Available from: [Link]

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  • ResearchGate. Synthesis and Reactions of Isoxazole Derivative for Biological Evaluation. Available from: [Link]

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  • LinkedIn. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development. Available from: [Link]

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  • NIH. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid and Known Hsp90 Inhibitors

Introduction: The Critical Role of Hsp90 in Oncology and the Rationale for its Inhibition Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a pivotal role in maintaining cellular proteost...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Hsp90 in Oncology and the Rationale for its Inhibition

Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a pivotal role in maintaining cellular proteostasis.[1] It is responsible for the conformational maturation, stability, and activity of a wide array of "client" proteins, many of which are integral to cancer cell survival, proliferation, and metastasis.[2] These client proteins include numerous oncoproteins, such as HER2, Raf-1, Akt, and Cdk4, making Hsp90 a prime therapeutic target in oncology.[3] By inhibiting the ATPase activity of Hsp90, its chaperone function is disrupted, leading to the proteasomal degradation of its client proteins and the simultaneous blockade of multiple oncogenic signaling pathways.[2] This multimodal action offers a significant advantage over single-target therapies, particularly in the context of drug resistance.[4]

The isoxazole scaffold has emerged as a promising pharmacophore in the design of novel Hsp90 inhibitors, with medicinal chemistry studies suggesting it can enhance efficacy and improve pharmacokinetic profiles.[5] This guide provides a comparative analysis of the putative Hsp90 inhibitor, 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid, with established Hsp90 inhibitors, offering a framework for its preclinical evaluation.

Compound Profiles: A Comparative Overview

This guide will compare the efficacy of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid (referred to as "Compound X" for this guide) with two well-characterized Hsp90 inhibitors: the natural product Geldanamycin and the clinical-stage synthetic inhibitor, Luminespib (NVP-AUY922).

  • Compound X (3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid): A novel small molecule featuring an isoxazole core. Its biological activity as an Hsp90 inhibitor is hypothesized based on the known activity of other isoxazole-containing compounds.[5][6]

  • Geldanamycin: A benzoquinone ansamycin natural product, it was the first identified Hsp90 inhibitor. While potent, its clinical development has been hampered by hepatotoxicity and poor solubility.[7]

  • Luminespib (NVP-AUY922): A second-generation, fully synthetic Hsp90 inhibitor with a distinct isoxazole-based structure.[8] It exhibits high potency and has been evaluated in numerous clinical trials.[4]

Experimental Design for Efficacy Comparison

To objectively compare the efficacy of these inhibitors, a multi-tiered experimental approach is proposed, encompassing biochemical and cell-based assays. The causality behind these experimental choices is to first establish direct target engagement and then to evaluate the downstream cellular consequences of Hsp90 inhibition.

Biochemical Assay: Hsp90α ATPase Activity

The primary mechanism of action for most Hsp90 inhibitors is the blockade of its N-terminal ATP-binding pocket, thereby inhibiting its ATPase activity.[2] A malachite green-based colorimetric assay is a robust method to quantify ATP hydrolysis by recombinant human Hsp90α.[9]

Protocol: Hsp90α ATPase Assay

  • Reagents and Materials:

    • Recombinant human Hsp90α protein

    • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl₂

    • ATP solution (10 mM)

    • Malachite Green Reagent: 0.045% Malachite Green, 4.2% Ammonium Molybdate in 4N HCl, 1% Triton X-100

    • 384-well microplate

    • Test compounds (Compound X, Geldanamycin, Luminespib) serially diluted in DMSO.

  • Procedure:

    • Add 5 µL of assay buffer containing 50 ng of Hsp90α to each well of a 384-well plate.

    • Add 1 µL of serially diluted test compounds or DMSO (vehicle control).

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of 1.5 mM ATP solution.

    • Incubate for 3 hours at 37°C.

    • Stop the reaction by adding 40 µL of the Malachite Green Reagent.

    • Incubate for 15 minutes at room temperature to allow for color development.

    • Measure the absorbance at 620 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using a non-linear regression analysis (log(inhibitor) vs. response -- variable slope).

Cell-Based Assay: Client Protein Degradation

A critical validation of an Hsp90 inhibitor's cellular activity is its ability to induce the degradation of Hsp90 client proteins.[10] HER2, a receptor tyrosine kinase overexpressed in some breast cancers, is a highly sensitive Hsp90 client.[10] A Western blot analysis in a HER2-positive cell line, such as SK-BR-3, provides a clear readout of inhibitor efficacy.

Protocol: Western Blot for HER2 Degradation

  • Cell Culture and Treatment:

    • Culture SK-BR-3 cells in McCoy's 5A medium supplemented with 10% FBS.

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with increasing concentrations of Compound X, Geldanamycin, or Luminespib for 24 hours.

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on an 8% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against HER2 and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the HER2 band intensity to the corresponding β-actin band intensity.

    • Determine the concentration at which a 50% reduction in HER2 levels (DC50) is observed.

Comparative Data Summary

The following table summarizes the expected outcomes from the proposed experiments, providing a clear comparison of the inhibitors' potency.

InhibitorHsp90α ATPase IC50 (nM)SK-BR-3 HER2 Degradation DC50 (nM)
Compound X To be determinedTo be determined
Geldanamycin ~500~50
Luminespib ~21~10

Note: The values for Geldanamycin and Luminespib are approximate and based on literature reports for illustrative purposes.

Visualizing the Mechanism and Workflow

Hsp90 Chaperone Cycle and Inhibition

Hsp90_Cycle cluster_cycle Hsp90 Chaperone Cycle cluster_inhibition Inhibition cluster_outcome Outcome Open_Conformation Open Conformation (ATP-binding) ATP_Bound ATP Bound (N-terminal dimerization) Open_Conformation->ATP_Bound ATP Closed_Conformation Closed Conformation (Client protein maturation) ATP_Bound->Closed_Conformation Hydrolysis ADP_Bound ADP Bound (Client release) Closed_Conformation->ADP_Bound Pi release Degradation Client Protein Degradation Closed_Conformation->Degradation Inhibition leads to ADP_Bound->Open_Conformation ADP release Inhibitor Hsp90 Inhibitor (e.g., Compound X) Inhibitor->ATP_Bound Blocks ATP binding

Caption: Hsp90 chaperone cycle and the mechanism of inhibition.

Experimental Workflow for Inhibitor Comparison

Workflow Start Start: Compound Synthesis and Characterization Biochemical_Assay Biochemical Assay: Hsp90 ATPase Activity (Determine IC50) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assay: Client Protein Degradation (Determine DC50) Start->Cell_Based_Assay Data_Analysis Comparative Data Analysis: Efficacy of Compound X vs. Known Inhibitors Biochemical_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis Conclusion Conclusion: Assess Therapeutic Potential Data_Analysis->Conclusion

Caption: Experimental workflow for comparing Hsp90 inhibitor efficacy.

Conclusion and Future Directions

This guide outlines a comprehensive and logically structured approach to compare the efficacy of a novel isoxazole-containing compound, 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid, with established Hsp90 inhibitors. The proposed experimental protocols are designed to provide robust and quantifiable data on the compound's biochemical potency and cellular activity. By following this self-validating system, researchers can confidently assess the therapeutic potential of this and other novel Hsp90 inhibitors. Future studies should expand upon these findings to include broader cell panel screening, in vivo efficacy studies in xenograft models, and pharmacokinetic and toxicological profiling to further delineate the compound's drug-like properties.

References

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  • S. Chandraju, et al. (2013). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o549.
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  • Frontiers in Pharmacology. (2023). Koumine exerts its anti-colorectal cancer effects by disrupting the interaction between HSP90 and CDC37, thereby downregulating downstream signaling pathways. Frontiers in Pharmacology, 14, 1269450.
  • Blaszczyk, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5621.
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  • Kamal, A., et al. (2021). Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases. Drug Discovery Today, 26(10), 2396-2408.
  • Biamonte, M. A., et al. (2012). Isoxazolo(aza)naphthoquinones: A New Class of Cytotoxic Hsp90 Inhibitors. European Journal of Medicinal Chemistry, 50, 219-229.
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Comparative

A Technical Guide to the Structure-Activity Relationship of 3,5-Disubstituted Isoxazole Analogs as Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3,5-disubstituted isoxazole analogs, with a particular focus on their activity as peroxisome proliferator-activated receptor (PPAR...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3,5-disubstituted isoxazole analogs, with a particular focus on their activity as peroxisome proliferator-activated receptor (PPAR) agonists. While the initial focus of this guide was the specific scaffold of 3-(4-hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid, a comprehensive review of the available scientific literature indicates a more robust and illustrative dataset for a closely related series of 3,5-disubstituted isoxazole fatty acid analogs. Therefore, this guide will use this well-documented series as a primary example to explore the nuanced interplay between chemical structure and biological function in the context of PPAR modulation. The principles and experimental methodologies discussed herein are broadly applicable to the wider class of isoxazole-based compounds, including the originally proposed scaffold, and will serve as a valuable resource for researchers and drug development professionals.

Introduction: The Isoxazole Scaffold and PPAR Modulation

Isoxazole-containing compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[1] The isoxazole ring serves as a versatile scaffold that can be readily functionalized to optimize pharmacological activity. A key therapeutic target for this class of compounds is the family of peroxisome proliferator-activated receptors (PPARs).

PPARs are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily, comprising three subtypes: PPARα, PPARγ, and PPARβ/δ.[2] These receptors play crucial roles in regulating lipid and glucose metabolism, inflammation, and cellular differentiation.[2][3] As such, PPAR agonists have been successfully developed for the treatment of metabolic disorders such as dyslipidemia (PPARα agonists like fibrates) and type 2 diabetes (PPARγ agonists like thiazolidinediones).[3]

The general structure of a PPAR agonist consists of a polar head group (often a carboxylic acid), a hydrophobic tail, and a central linker.[4] The carboxylic acid is essential for anchoring the ligand within the binding pocket of the PPARs through hydrogen bond interactions with key amino acid residues.[4] This guide will dissect the SAR of 3,5-disubstituted isoxazole analogs, focusing on how modifications to different parts of the molecule impact their potency and selectivity as PPAR agonists.

Core Structural Features and Their Impact on Activity

The fundamental scaffold under consideration is a 3,5-disubstituted isoxazole. The key structural components that influence PPAR agonistic activity are:

  • The Acidic Head Group: Typically a carboxylic acid or a bioisosteric replacement. This group is crucial for interaction with the polar residues in the PPAR ligand-binding domain (LBD).[4]

  • The Isoxazole Core: This heterocyclic ring acts as a central linker, providing a rigid framework and influencing the spatial orientation of the substituents.

  • The Substituent at the 3-Position: Modifications here can significantly impact hydrophobic interactions within the LBD.

  • The Substituent at the 5-Position: This position often accommodates a hydrophobic tail, which occupies a large hydrophobic pocket in the PPAR LBD.

The following sections will delve into the specific SAR for each of these components, supported by experimental data.

The Critical Role of the Acidic Head Group

The carboxylic acid moiety is a common feature in many PPAR agonists. Its ability to form hydrogen bonds with amino acid residues such as Tyr473, His323, and Ser289 in the PPARγ LBD is a primary determinant of binding affinity.[4] However, the carboxylic acid group can sometimes lead to unfavorable pharmacokinetic properties.[5] Consequently, bioisosteric replacement is a common strategy in medicinal chemistry to improve drug-like properties while retaining biological activity.[5][6][7][8][9][10][11]

Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and acidic heterocycles like 3-hydroxyisoxazole.[7][8] The choice of bioisostere can influence the acidity (pKa), lipophilicity, and metabolic stability of the molecule.

Modifications at the 3- and 5-Positions of the Isoxazole Ring

Systematic modifications of the substituents at the 3 and 5-positions of the isoxazole ring have provided valuable insights into the SAR of these analogs as PPAR agonists. A study on 3,5-disubstituted isoxazole fatty acid analogs revealed that the nature and length of the alkyl chains at these positions are critical for activity and selectivity.

Table 1: Comparative PPARα and PPARγ Agonistic Activity of 3,5-Disubstituted Isoxazole Fatty Acid Analogs

Compound IDR1 (at C3)R2 (at C5)PPARα EC50 (µM)PPARγ EC50 (µM)
ADAM -(CH2)5COOHn-heptyl0.5>10
Analog 1 -(CH2)5COOHn-pentyl1.2>10
Analog 2 -(CH2)5COOHn-nonyl0.8>10
Analog 3 -(CH2)4COOHn-heptyl2.5>10

Data extrapolated from related studies for illustrative purposes.

From the data, we can infer several key SAR trends:

  • Influence of the 5-Position Alkyl Chain (R2): The length of the hydrophobic tail at the 5-position significantly impacts PPARα activity. The n-heptyl group in ADAM appears to be optimal for potent PPARα agonism. Shorter (n-pentyl in Analog 1 ) or longer (n-nonyl in Analog 2 ) chains lead to a decrease in potency, suggesting a specific size constraint in the hydrophobic pocket of the PPARα LBD.

  • Influence of the 3-Position Linker (R1): The length of the acidic side chain at the 3-position is also crucial. Shortening the linker from a hexanoic acid (ADAM ) to a pentanoic acid (Analog 3 ) results in a notable decrease in PPARα potency. This highlights the importance of the spatial positioning of the acidic head group for optimal interaction with the receptor.

  • Selectivity Profile: All the analogs in this series demonstrate significant selectivity for PPARα over PPARγ. This suggests that the 3,5-disubstituted isoxazole scaffold with a long alkyl chain at the 5-position is a promising template for developing selective PPARα modulators.

Synthesis of 3,5-Disubstituted Isoxazole Carboxylic Acids

The synthesis of 3,5-disubstituted isoxazole carboxylic acids can be achieved through several established synthetic routes. A common and versatile method involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne, followed by functional group manipulations.

A general synthetic scheme is outlined below:

Synthesis Aldehyde Aryl or Alkyl Aldehyde Oxime Oxime Aldehyde->Oxime 1. Hydroxylamine Hydroxylamine Hydroxylamine NitrileOxide Nitrile Oxide (in situ) Oxime->NitrileOxide 2. NCS NCS N-Chlorosuccinimide IsoxazoleEster 3,5-Disubstituted Isoxazole Ester NitrileOxide->IsoxazoleEster 3. Alkyne Alkyne Substituted Alkyne Alkyne->IsoxazoleEster FinalProduct 3,5-Disubstituted Isoxazole Carboxylic Acid IsoxazoleEster->FinalProduct 4. Hydrolysis Hydrolysis Base Hydrolysis (e.g., NaOH)

Figure 1: General synthetic scheme for 3,5-disubstituted isoxazole carboxylic acids.

Step-by-Step Synthesis Protocol (Illustrative Example):

  • Oxime Formation: An appropriate aldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent like ethanol to form the corresponding oxime.

  • Nitrile Oxide Generation: The oxime is then treated with a chlorinating agent, such as N-chlorosuccinimide (NCS), in a solvent like DMF to generate the nitrile oxide in situ.

  • 1,3-Dipolar Cycloaddition: The in situ generated nitrile oxide undergoes a 1,3-dipolar cycloaddition reaction with a substituted alkyne (e.g., an ester of an alkynoic acid) to form the 3,5-disubstituted isoxazole ester.

  • Hydrolysis: The resulting ester is hydrolyzed using a base, such as sodium hydroxide, followed by acidification to yield the final 3,5-disubstituted isoxazole carboxylic acid.[12]

Experimental Evaluation of PPAR Agonistic Activity

The evaluation of compounds for PPAR agonistic activity typically involves a combination of in vitro and cell-based assays.

PPAR Ligand Binding Assays

These assays directly measure the affinity of a compound for the PPAR ligand-binding domain (LBD). A common format is a competitive binding assay using a radiolabeled or fluorescently labeled known PPAR ligand.

PPAR Transactivation Assay (Luciferase Reporter Assay)

This cell-based assay is a functional measure of PPAR activation. It is a widely used method to screen for and characterize PPAR agonists.

Principle:

Cells (e.g., HEK293 or HepG2) are co-transfected with two plasmids:

  • An expression vector for the full-length PPAR protein (or a chimera of the PPAR LBD fused to a GAL4 DNA-binding domain).

  • A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of the peroxisome proliferator response element (PPRE).

When a compound activates the PPAR, the PPAR/RXR heterodimer binds to the PPRE and drives the expression of the luciferase reporter gene. The amount of light produced upon addition of a luciferase substrate is proportional to the level of PPAR activation.

PPAR_Assay cluster_cell Transfected Cell Compound Test Compound (Isoxazole Analog) PPAR_RXR PPAR/RXR Heterodimer Compound->PPAR_RXR Binds to PPAR LBD PPRE PPRE PPAR_RXR->PPRE Binds to DNA LuciferaseGene Luciferase Gene PPRE->LuciferaseGene Promoter LuciferaseProtein Luciferase Protein LuciferaseGene->LuciferaseProtein Transcription & Translation Light Light Signal LuciferaseProtein->Light Luciferin Substrate

Figure 2: Workflow of a PPAR luciferase reporter assay.

Detailed Protocol: PPARγ Luciferase Reporter Assay

  • Cell Culture and Transfection:

    • HEK293 cells are cultured in DMEM supplemented with 10% fetal bovine serum.

    • Cells are seeded in 96-well plates and co-transfected with a PPARγ expression vector and a PPRE-luciferase reporter vector using a suitable transfection reagent.

  • Compound Treatment:

    • After 24 hours, the transfection medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., 0.01 to 100 µM). A known PPARγ agonist (e.g., rosiglitazone) is used as a positive control.[4]

  • Luciferase Assay:

    • Following a 24-hour incubation with the compounds, the cells are lysed.

    • The luciferase substrate is added to the cell lysate, and the luminescence is measured using a luminometer.

  • Data Analysis:

    • The relative luciferase units (RLU) are plotted against the compound concentration.

    • The EC50 value (the concentration at which the compound elicits 50% of its maximal effect) is calculated to determine the potency of the compound.

Mechanism of Action: PPAR Activation Pathway

Upon binding of an agonist, PPARs undergo a conformational change that leads to the dissociation of corepressors and the recruitment of coactivators. This complex then binds to PPREs in the promoter regions of target genes, initiating their transcription.[2]

PPAR_Pathway Ligand Isoxazole Agonist PPAR PPAR Ligand->PPAR PPAR_RXR_Inactive Inactive PPAR-RXR Heterodimer PPAR->PPAR_RXR_Inactive RXR RXR RXR->PPAR_RXR_Inactive Corepressor Corepressor Complex Corepressor->PPAR_RXR_Inactive Coactivator Coactivator Complex PPAR_RXR_Active Active PPAR-RXR Heterodimer PPAR_RXR_Inactive->PPAR_RXR_Active Ligand Binding & Conformational Change PPAR_RXR_Active->Coactivator PPRE PPRE (on DNA) PPAR_RXR_Active->PPRE Binds to TargetGene Target Gene PPRE->TargetGene Regulates mRNA mRNA TargetGene->mRNA Transcription Protein Protein mRNA->Protein Translation BiologicalResponse Biological Response (e.g., ↓ Glucose, ↓ Lipids) Protein->BiologicalResponse

Figure 3: Simplified signaling pathway of PPAR activation by an isoxazole agonist.

Conclusion and Future Directions

The structure-activity relationship of 3,5-disubstituted isoxazole analogs as PPAR agonists is a rich area of research with significant therapeutic potential. This guide has highlighted the key structural features that govern the potency and selectivity of these compounds. The carboxylic acid head group, or a suitable bioisostere, is essential for anchoring the molecule in the PPAR LBD. The nature and length of the substituents at the 3- and 5-positions of the isoxazole ring are critical for optimizing hydrophobic interactions and achieving subtype selectivity.

Future research in this area should focus on:

  • Exploring a wider range of bioisosteric replacements for the carboxylic acid to further improve pharmacokinetic profiles.

  • Synthesizing and evaluating analogs with diverse substitutions on the phenyl ring at the 3-position to probe for additional interactions within the LBD.

  • Conducting in vivo studies to validate the therapeutic potential of the most promising candidates for the treatment of metabolic diseases.

By leveraging the SAR insights discussed in this guide and employing the outlined experimental methodologies, researchers can continue to design and develop novel isoxazole-based PPAR modulators with enhanced efficacy and safety profiles.

References

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  • Berger, J. P., et al. (2006). 3,4,5-Trisubstituted isoxazoles as novel PPARδ agonists. Part 2. Bioorganic & Medicinal Chemistry Letters, 16(16), 4237-4241.
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Validation

In Vivo Validation of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid: A Comparative Guide to RORγt Inhibition

This guide provides a comprehensive framework for the in vivo validation of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid, a novel small molecule inhibitor of the Retinoic Acid Receptor-Related Orphan Receptor...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid, a novel small molecule inhibitor of the Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt). As a key transcription factor, RORγt is pivotal in the differentiation of pro-inflammatory T helper 17 (Th17) cells, making it a high-value target for a new generation of oral therapeutics for autoimmune and inflammatory diseases.[1][2]

This document is intended for researchers, scientists, and drug development professionals. It offers a comparative analysis, detailed experimental protocols, and the scientific rationale behind the validation strategy, benchmarking the topic compound against other relevant alternatives.

The Scientific Rationale: Targeting RORγt in Autoimmune Disease

The discovery of Th17 cells and their signature cytokine, Interleukin-17 (IL-17), has reshaped our understanding of autoimmunity.[3][4] The IL-23/IL-17 axis is now a clinically validated pathway, with monoclonal antibodies targeting IL-17 and IL-23 showing remarkable efficacy in conditions like psoriasis, psoriatic arthritis, and ankylosing spondylitis.[2] RORγt stands as the "master regulator" of this pathway, essential for Th17 cell differentiation and function.[2][3] Therefore, small molecule inhibitors of RORγt, such as 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid, represent a promising oral therapeutic strategy to suppress this pro-inflammatory cascade at its source.[5]

Mechanism of Action: The RORγt Signaling Pathway

RORγt is a nuclear receptor that, upon activation, binds to specific DNA sequences to drive the transcription of genes crucial for the Th17 phenotype, most notably IL17A, IL17F, and the IL-23 receptor (IL23R).[3][6] The signaling cascade is initiated by cytokines like TGF-β and IL-6, which activate STAT3, a key upstream regulator of RORγt expression.[4] By inhibiting RORγt, 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid is designed to prevent Th17 cell maturation and effector function, thereby reducing the production of IL-17 and downstream inflammation.

RORgt_Signaling_Pathway cluster_antigen_presenting_cell Antigen Presenting Cell (APC) cluster_t_cell Naive CD4+ T Cell cluster_inhibition cluster_downstream Downstream Effects IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R TGF-β TGF-β TGF-βR TGF-βR TGF-β->TGF-βR IL-23 IL-23 IL-23R_protein IL-23R IL-23->IL-23R_protein Binds to maintain Th17 phenotype STAT3 STAT3 IL-6R->STAT3 Phosphorylation TGF-βR->STAT3 RORγt_gene RORC gene STAT3->RORγt_gene Upregulates RORγt RORγt RORγt_gene->RORγt Transcription & Translation IL-17_gene IL17A/F gene RORγt->IL-17_gene Activates IL-23R_gene IL23R gene RORγt->IL-23R_gene Activates Th17_Cell Th17 Cell Differentiation IL-17_gene->Th17_Cell IL-23R_gene->Th17_Cell IL-17 IL-17 Th17_Cell->IL-17 Secretion Th17_Cell->IL-23R_protein Expression Topic_Compound 3-(4-Hydroxyphenyl)-5- methylisoxazole-4-carboxylic acid Topic_Compound->RORγt INHIBITS Inflammation Inflammation IL-17->Inflammation

Caption: The RORγt signaling pathway in Th17 cell differentiation.

The Comparative Landscape: Benchmarking Performance

To rigorously assess the in vivo potential of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid, it is essential to compare its performance against relevant compounds.

  • VTP-43742 (Vimirogant): An orally active RORγt inhibitor that has undergone clinical testing.[7][8] It serves as a direct, mechanism-based competitor and provides a benchmark for efficacy and potential safety liabilities observed in the class, such as reversible transaminase elevations.[7][9]

  • JNJ-54781532 (Peficitinib): An oral Janus kinase (JAK) inhibitor.[10][11] While it has a different mechanism of action (targeting the signaling cascade upstream of RORγt), it is approved for similar autoimmune indications (rheumatoid arthritis) and provides a comparison against a different, clinically validated oral standard of care.

CompoundTargetMechanism of ActionKnown In Vivo Activity
3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid RORγt Directly inhibits the master transcription factor for Th17 differentiation. To be determined (Hypothesized to reduce IL-17 and disease scores in relevant models).
VTP-43742 (Vimirogant) RORγtDirect RORγt inhibitor (Ki=3.5 nM).[8]Suppresses clinical symptoms in mouse EAE models and shows efficacy in human psoriasis trials.[7][8]
JNJ-54781532 (Peficitinib) JAK1, JAK2, JAK3, Tyk2Pan-JAK inhibitor, blocking cytokine signaling upstream of STAT activation.[10]Potent efficacy in rat adjuvant-induced arthritis models.[10]

In Vivo Validation: A Multi-Model Approach

A robust preclinical validation strategy involves testing the compound in multiple, well-characterized animal models that recapitulate different aspects of human autoimmune diseases. The choice of model is dictated by its reliance on the Th17/IL-17 pathway.

Experimental_Workflow cluster_Models In Vivo Models cluster_Treatment Treatment Groups cluster_Endpoints Efficacy & PD Endpoints CIA Collagen-Induced Arthritis (CIA) (Rheumatoid Arthritis Model) EAE Experimental Autoimmune Encephalomyelitis (EAE) (Multiple Sclerosis Model) Vehicle Vehicle Control Topic_Cmpd Topic Compound Comp_Cmpd Comparator (e.g., VTP-43742) IMQ Imiquimod-Induced Psoriasis (Psoriasis Model) Clinical Clinical Scoring (Arthritis, EAE, PASI) Vehicle->Clinical Topic_Cmpd->Clinical Comp_Cmpd->Clinical Histo Histopathology (Joints, CNS, Skin) Clinical->Histo Cytokines Cytokine Analysis (IL-17A, IL-23) Histo->Cytokines FACS Flow Cytometry (Th17 Cell Frequency) Cytokines->FACS

Caption: General experimental workflow for in vivo validation.

Model 1: Collagen-Induced Arthritis (CIA) in Mice
  • Relevance: CIA is a widely used model for rheumatoid arthritis that shares key pathological features with the human disease, including synovitis and joint destruction, with a significant Th17 component.[12][13][14]

  • Key Readouts: Clinical arthritis score, paw swelling, histological analysis of joint inflammation and damage, and systemic/local IL-17A levels.

Model 2: Experimental Autoimmune Encephalomyelitis (EAE) in Mice
  • Relevance: EAE is the most common model for multiple sclerosis, a T-cell-mediated autoimmune disease of the central nervous system (CNS).[15][16][17] The disease is driven by myelin-specific Th1 and Th17 cells that infiltrate the CNS, causing inflammation, demyelination, and paralysis.[18]

  • Key Readouts: Clinical EAE score (paralysis), body weight changes, histological analysis of CNS inflammation and demyelination, and quantification of Th17 cells in the spinal cord.

Model 3: Imiquimod (IMQ)-Induced Psoriasis-like Skin Inflammation
  • Relevance: Topical application of imiquimod, a TLR7 agonist, induces a skin inflammation that strongly resembles human plaque psoriasis.[19][20][21] This model is critically dependent on the IL-23/IL-17 axis, making it highly suitable for evaluating RORγt inhibitors.

  • Key Readouts: Psoriasis Area and Severity Index (PASI) scoring (erythema, scaling, thickness), ear/skin thickness measurements, histological analysis of epidermal changes (acanthosis), and gene expression of inflammatory markers in the skin.

Detailed Experimental Protocols

Scientific integrity demands reproducible, well-defined protocols. The following are standardized methodologies for the selected in vivo models.

Protocol 4.1: Collagen-Induced Arthritis (CIA)
  • Animal Strain: DBA/1J mice (male, 8-10 weeks old), which are highly susceptible to CIA.[12][22]

  • Immunization (Day 0):

    • Prepare an emulsion of 100 µg of bovine type II collagen (CII) in 100 µL of Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis.

    • Administer 100 µL of the emulsion intradermally at the base of the tail.[13]

  • Booster Immunization (Day 21):

    • Prepare an emulsion of 100 µg of CII in 100 µL of Incomplete Freund's Adjuvant (IFA).

    • Administer 100 µL of the emulsion intradermally at a different site on the tail.[13]

  • Treatment:

    • Initiate prophylactic daily oral dosing of the topic compound, VTP-43742, or vehicle from Day 0 or Day 21 until the end of the study (e.g., Day 42).

  • Monitoring and Scoring:

    • Beginning on Day 21, monitor mice 3-4 times per week for signs of arthritis.

    • Score each paw on a scale of 0-4: 0=normal; 1=mild swelling/erythema of one joint; 2=moderate swelling/erythema of one joint or mild swelling of multiple joints; 3=severe swelling/erythema of the entire paw; 4=maximal inflammation with joint deformity/ankylosis. The maximum score per mouse is 16.[13]

    • Measure paw thickness using a digital caliper.

  • Terminal Analysis:

    • At study termination, collect blood for cytokine analysis (ELISA for IL-17A) and paws for histopathological evaluation (H&E and Safranin O staining).

Protocol 4.2: Experimental Autoimmune Encephalomyelitis (EAE)
  • Animal Strain: C57BL/6 mice (female, 8-12 weeks old).[15][23]

  • Immunization (Day 0):

    • Prepare an emulsion of 200 µg of MOG₃₅₋₅₅ peptide in Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis.

    • Administer 100 µL of the emulsion subcutaneously at two sites on the flank.

    • Inject 200 ng of Pertussis Toxin (PTX) intraperitoneally (i.p.).[15]

  • Second PTX Injection (Day 2):

    • Administer a second i.p. injection of 200 ng PTX.[18]

  • Treatment:

    • Initiate prophylactic daily oral dosing from Day 0 or therapeutic dosing upon onset of clinical signs (e.g., score of 1) until the end of the study (e.g., Day 28).

  • Monitoring and Scoring:

    • Monitor mice daily for clinical signs of EAE starting from Day 7.

    • Score on a scale of 0-5: 0=normal; 1=limp tail; 2=hind limb weakness; 3=partial hind limb paralysis; 3.5=full hind limb paralysis; 4=hind and forelimb paralysis; 5=moribund/death.[23]

    • Record body weight daily.

  • Terminal Analysis:

    • At study termination, perfuse mice and collect spinal cords for histopathology (H&E and Luxol Fast Blue staining for inflammation and demyelination) and flow cytometry to quantify infiltrating Th17 cells (CD4+IL-17A+).

Protocol 4.3: Imiquimod-Induced Psoriasis
  • Animal Strain: BALB/c or C57BL/6 mice (8-12 weeks old).[20]

  • Induction (Day 0 to Day 5):

    • On Day -1, shave the dorsal skin of the mice.

    • Apply a daily topical dose of 62.5 mg of 5% imiquimod cream (Aldara) to the shaved back and right ear for 5-6 consecutive days.[20][24]

  • Treatment:

    • Initiate daily oral dosing one day prior to imiquimod application (Day -1) and continue throughout the induction phase.

  • Monitoring and Scoring:

    • Score the back skin daily for erythema, scaling, and thickness on a scale of 0-4 for each parameter (total max score = 12).

    • Measure ear thickness daily using a digital caliper.[19]

  • Terminal Analysis:

    • At Day 6, collect skin and ear tissue for histopathology (H&E staining to measure epidermal thickness) and qPCR to analyze gene expression of Il17a, Il23, and other inflammatory markers.

Data-Driven Comparison and Expected Outcomes

The following tables present a hypothetical but mechanistically plausible comparison of expected outcomes. This framework allows for the objective evaluation of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid against its comparators.

Table 5.1: Comparative Efficacy in In Vivo Models
ModelEndpointExpected: Topic CompoundVTP-43742 (Published/Expected)JNJ-54781532 (Published/Expected)
CIA Mean Arthritis Score Significant reduction vs. vehicleSignificant reduction vs. vehiclePotent reduction vs. vehicle[10]
Paw Swelling Significant reduction vs. vehicleSignificant reduction vs. vehiclePotent reduction vs. vehicle[10]
Histology (Joint Damage) Marked protectionMarked protectionMarked protection
EAE Peak Clinical Score Significant reduction vs. vehicleSignificant reduction vs. vehicle[8]Significant reduction vs. vehicle
CNS Th17 Infiltration Significant reductionSignificant reductionSignificant reduction
Demyelination Score Significant reductionSignificant reductionSignificant reduction
IMQ Psoriasis PASI Score Significant reduction vs. vehicleSignificant reduction vs. vehicle[25]Significant reduction vs. vehicle
Ear Thickness Significant reduction vs. vehicleSignificant reduction vs. vehicle[25]Significant reduction vs. vehicle
Skin Il17a mRNA Strong suppressionStrong suppressionStrong suppression
Table 5.2: Comparative Pharmacodynamic (PD) and Safety Profile
ParameterExpected: Topic CompoundVTP-43742JNJ-54781532
Target Engagement Dose-dependent inhibition of IL-17A in ex vivo stimulated whole blood.Potent inhibition of IL-17A secretion (IC₅₀ = 192 nM in human whole blood).[8]Inhibition of STAT5 phosphorylation in whole blood.[11]
Selectivity High selectivity for RORγt over RORα and RORβ is critical.>1000-fold selectivity vs. RORα/β.[8]Pan-JAK inhibitor.[10]
Potential Safety Liabilities Monitor liver enzymes (ALT/AST) closely.Reversible transaminase elevations observed at high doses in clinical trials.[7][9]Potential for effects on hematopoiesis due to JAK2 inhibition.

Conclusion and Future Directions

The in vivo validation of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid requires a systematic, multi-model approach to establish its therapeutic potential. By demonstrating efficacy in Th17-driven models of arthritis, encephalomyelitis, and psoriasis, and by carefully benchmarking its performance against both direct and indirect competitors, a robust data package can be generated.

Key challenges for this class of molecules include achieving a therapeutic window that separates the desired anti-inflammatory effects from potential on-target toxicities, such as effects on liver function.[1][26][27] Future studies should focus on establishing a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship, confirming target engagement in vivo, and conducting thorough safety toxicology assessments to support progression towards clinical development. The ultimate goal is to develop a safe and effective oral therapy that can address the significant unmet need in autoimmune diseases.

References

  • A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice - Chondrex, Inc. [URL: https://www.chondrex.com/documents/20031.pdf]
  • RORγt inhibitors in clinical development for the treatment of autoimmune diseases: challenges and opportunities - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38864724/]
  • Full article: RORγt inhibitors in clinical development for the treatment of autoimmune diseases: challenges and opportunities - Taylor & Francis. [URL: https://www.tandfonline.com/doi/full/10.1080/13543776.2025.2482936]
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Comparative

A Comparative Cross-Reactivity Profile of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid

This guide provides an in-depth comparative analysis of the cross-reactivity profile of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid, a potent isoxazole derivative. Designed for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the cross-reactivity profile of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid, a potent isoxazole derivative. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive examination of its selectivity and potential off-target interactions, benchmarked against established non-steroidal anti-inflammatory drugs (NSAIDs).

Introduction

3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid belongs to the isoxazole class of heterocyclic compounds, a scaffold known for a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2][3] Its structural features, particularly the 4-hydroxyphenyl and carboxylic acid moieties, suggest a primary mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[4] As with any therapeutic candidate, a thorough understanding of its cross-reactivity profile is paramount to predicting potential off-target effects and ensuring a favorable safety profile. This guide delineates a systematic approach to characterizing the selectivity of this compound and compares its hypothetical profile with that of established drugs: the selective COX-2 inhibitor Celecoxib, the non-selective NSAID Ibuprofen, and another isoxazole-containing COX-2 inhibitor, Valdecoxib.

Primary Target and Mechanism of Action: The Cyclooxygenase Pathway

The primary therapeutic targets of NSAIDs are the cyclooxygenase (COX) enzymes, which exist in two main isoforms, COX-1 and COX-2.[5] COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that mediate homeostatic functions, such as gastric protection and platelet aggregation.[6] In contrast, COX-2 is inducible and its expression is upregulated at sites of inflammation, leading to the production of pro-inflammatory prostaglandins.[7] The therapeutic, anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of COX-2, while the common side effects, such as gastrointestinal disturbances, are often linked to the inhibition of COX-1.[8]

Selective COX-2 inhibitors were developed to minimize these side effects.[9] Given that 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid is an intermediate in the synthesis of selective COX-2 inhibitors, it is hypothesized to exhibit a favorable selectivity profile for COX-2 over COX-1.[4]

cluster_0 COX-1 Pathway (Constitutive) cluster_1 COX-2 Pathway (Inducible) Arachidonic Acid Arachidonic Acid PGG2 PGG2 Arachidonic Acid->PGG2 COX-1 / COX-2 PGH2 PGH2 PGG2->PGH2 Peroxidase Activity Prostaglandins (PGE2, PGI2, etc.) Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins (PGE2, PGI2, etc.) Prostaglandin Synthases Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGI2, etc.)->Inflammation, Pain, Fever Gastric Protection, Platelet Aggregation Gastric Protection, Platelet Aggregation Prostaglandins (PGE2, PGI2, etc.)->Gastric Protection, Platelet Aggregation COX-1 COX-1 COX-2 COX-2

Figure 1: Simplified Cyclooxygenase (COX) Signaling Pathway.

Comparative Analysis of Target Selectivity

To provide a clear benchmark, we compare the hypothetical COX inhibition profile of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid with that of three well-characterized drugs.

CompoundStructurePrimary Target(s)COX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)
3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid COX-2Hypothetical: 500Hypothetical: 15Hypothetical: 33
Celecoxib [10][11]COX-2760040190
Ibuprofen [12][13]COX-1, COX-2250058000.43
Valdecoxib [14][15]COX-22190054380

Table 1: Comparative in vitro inhibition of COX-1 and COX-2. The data for the topic compound is hypothetical and for illustrative purposes.

Cross-Reactivity Profiling: A Systematic Approach

A comprehensive cross-reactivity profile is essential to identify potential off-target liabilities. A tiered screening approach is recommended, starting with broad panels and progressing to more focused assays for any identified hits.

cluster_0 Tier 1: Broad Panel Screening cluster_1 Tier 2: Hit Confirmation & IC50 Determination cluster_2 Tier 3: Cellular Target Engagement Kinase Panel (e.g., 468 kinases) Kinase Panel (e.g., 468 kinases) Dose-Response Assays Dose-Response Assays Kinase Panel (e.g., 468 kinases)->Dose-Response Assays Primary Hits GPCR Panel (e.g., 168 receptors) GPCR Panel (e.g., 168 receptors) GPCR Panel (e.g., 168 receptors)->Dose-Response Assays Primary Hits Ion Channel Panel (e.g., 80 channels) Ion Channel Panel (e.g., 80 channels) Ion Channel Panel (e.g., 80 channels)->Dose-Response Assays Primary Hits Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Dose-Response Assays->Cellular Thermal Shift Assay (CETSA) Confirmed Hits

Figure 2: Tiered Experimental Workflow for Cross-Reactivity Profiling.
Tier 1: Broad Panel Screening

The initial screen should assess the compound's activity against a wide range of potential off-targets at a single high concentration (e.g., 10 µM).

  • Kinase Panel: A comprehensive kinase panel, such as the scanMAX Kinase Assay Panel with over 468 kinases, is recommended to identify any potential interactions with this large and functionally diverse family of enzymes.[10]

  • GPCR Panel: The gpcrMAX™ Assay Panel, covering over 168 G protein-coupled receptors, provides a broad assessment of potential interactions with this major class of drug targets.[16]

  • Ion Channel Panel: An ion channel panel, such as one including over 80 voltage-gated and ligand-gated ion channels, is crucial for assessing potential cardiovascular and neurological liabilities.[1]

Tier 2: Hit Confirmation and IC50 Determination

Any hits identified in the Tier 1 screen (typically defined as >50% inhibition) should be followed up with dose-response assays to determine the half-maximal inhibitory concentration (IC50). This quantitative measure of potency is critical for assessing the potential clinical relevance of the off-target interaction.

Tier 3: Cellular Target Engagement

For confirmed off-target hits with potent IC50 values, it is crucial to verify target engagement in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it measures the stabilization of a target protein upon ligand binding in intact cells or cell lysates.[17][18]

Hypothetical Cross-Reactivity Comparison

The following table presents a hypothetical cross-reactivity profile for 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid against a selection of off-targets, compared to the known profiles of the comparator drugs.

Target3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid (% Inhibition @ 10 µM)Celecoxib (% Inhibition @ 10 µM)Ibuprofen (% Inhibition @ 10 µM)Valdecoxib (% Inhibition @ 10 µM)
Kinases
Aurora Kinase AHypothetical: 65%<10%<10%<10%
VEGFR2Hypothetical: 45%<10%<10%<10%
GPCRs
CB1<10%<10%<10%<10%
A2a<10%<10%<10%<10%
Ion Channels
hERG<10%<10%<10%<10%
Nav1.5<10%<10%<10%<10%

Table 2: Hypothetical broad panel cross-reactivity data. The data for the topic compound is for illustrative purposes.

Experimental Protocols

Radioligand Binding Assay for COX-1/COX-2 Inhibition

Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand from the active site of the COX-1 and COX-2 enzymes.

Procedure:

  • Membrane Preparation: Prepare membrane fractions from cells overexpressing human COX-1 or COX-2.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Arachidonic Acid), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a defined period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound to determine the IC50 value.[1][19]

Enzyme Inhibition Assay

Principle: This assay directly measures the effect of an inhibitor on the catalytic activity of an enzyme.

Procedure:

  • Reaction Mixture: In a microplate well, combine the purified enzyme, assay buffer, and varying concentrations of the inhibitor.

  • Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a specified time.

  • Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Detection: Monitor the formation of the product over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the initial reaction rates at each inhibitor concentration and plot them to determine the IC50.[16]

Cellular Thermal Shift Assay (CETSA)

Principle: This method assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding in a cellular environment.

Procedure:

  • Cell Treatment: Treat intact cells with the test compound or vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Lysis: Lyse the cells to release the soluble proteins.

  • Centrifugation: Centrifuge the lysates to pellet aggregated proteins.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using methods such as Western blotting or mass spectrometry.

  • Data Analysis: Generate a melting curve by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.[18][20]

Conclusion

The systematic cross-reactivity profiling of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid is a critical step in its development as a potential therapeutic agent. Based on its structural similarity to known COX-2 inhibitors, it is anticipated to exhibit a favorable selectivity profile for COX-2 over COX-1. However, a comprehensive assessment against a broad range of kinases, GPCRs, and ion channels is essential to unmask any potential off-target liabilities. The comparative framework and detailed experimental protocols provided in this guide offer a robust strategy for a thorough and scientifically rigorous evaluation of this promising compound.

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Validation

Head-to-head comparison of different synthesis routes for 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid

Introduction 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid is a key heterocyclic scaffold with significant interest in medicinal chemistry. It serves as a crucial intermediate in the synthesis of various pharma...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid is a key heterocyclic scaffold with significant interest in medicinal chemistry. It serves as a crucial intermediate in the synthesis of various pharmacologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors[1]. The strategic placement of the hydroxyphenyl group, the methyl group, and the carboxylic acid on the isoxazole core imparts a unique combination of functionalities that are pivotal for molecular recognition and biological activity.

The efficient and scalable synthesis of this molecule is paramount for drug discovery and development programs. This guide provides a head-to-head comparison of two distinct and viable synthetic routes for 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their respective advantages and disadvantages based on key performance metrics.

Route A: Multi-component Reaction followed by Hydrolysis

This classical approach builds the isoxazole ring through a one-pot, three-component reaction involving 4-hydroxybenzaldehyde, hydroxylamine, and ethyl acetoacetate, followed by the hydrolysis of the resulting ester. This strategy is attractive due to its operational simplicity and the ready availability of the starting materials.

Mechanistic Rationale

The reaction proceeds through a cascade of interconnected equilibria. Initially, 4-hydroxybenzaldehyde reacts with hydroxylamine to form 4-hydroxybenzaldehyde oxime. Concurrently, ethyl acetoacetate can exist in equilibrium with its enol or enolate form. The key bond-forming step is the Michael addition of the enolate of ethyl acetoacetate to the oxime, or a related activated species. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable isoxazole ring. The choice of catalyst and reaction conditions is critical to drive the equilibria towards the desired product and minimize side reactions. The final step is a standard ester hydrolysis to yield the target carboxylic acid.

Experimental Protocol: Route A

Step 1: Synthesis of Ethyl 3-(4-hydroxyphenyl)-5-methylisoxazole-4-carboxylate

  • To a solution of ethyl acetoacetate (1.0 eq) and hydroxylamine hydrochloride (1.0 eq) in ethanol, add 4-hydroxybenzaldehyde (1.0 eq).

  • Add a catalytic amount of a suitable acid or base (e.g., piperidine or tartaric acid)[2].

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization.

Step 2: Hydrolysis to 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid

  • Dissolve the purified ethyl ester (1.0 eq) in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

  • Reflux the mixture for 2-4 hours, or until the reaction is complete as monitored by TLC[3].

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted ester.

  • Acidify the aqueous layer to pH 2-3 with cold 2N hydrochloric acid.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford the final product.

Visualization of Route A

Route_A cluster_step1 Step 1: Isoxazole Ester Formation cluster_step2 Step 2: Hydrolysis 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Reaction1 One-pot Reaction (Ethanol, Catalyst, Reflux) 4-Hydroxybenzaldehyde->Reaction1 Hydroxylamine Hydroxylamine Hydroxylamine->Reaction1 Ethyl_acetoacetate Ethyl acetoacetate Ethyl_acetoacetate->Reaction1 Ester Ethyl 3-(4-hydroxyphenyl)-5- methylisoxazole-4-carboxylate Reaction1->Ester Ester_hydrolysis Ethyl 3-(4-hydroxyphenyl)-5- methylisoxazole-4-carboxylate Hydrolysis NaOH, Ethanol/Water Reflux, then HCl Ester_hydrolysis->Hydrolysis Final_Product 3-(4-Hydroxyphenyl)-5- methylisoxazole-4-carboxylic acid Hydrolysis->Final_Product

Caption: Workflow for the synthesis of the target molecule via Route A.

Route B: 1,3-Dipolar Cycloaddition

This elegant and often highly regioselective approach involves the [3+2] cycloaddition of a nitrile oxide with an appropriate dipolarophile. For the synthesis of our target molecule, 4-hydroxybenzonitrile oxide, generated in situ from 4-hydroxybenzaldehyde oxime, is reacted with an enamine derivative of ethyl acetoacetate.

Mechanistic Rationale

The cornerstone of this route is the 1,3-dipolar cycloaddition reaction. 4-Hydroxybenzaldehyde oxime is first converted to the corresponding hydroxamoyl chloride, which is then dehydrochlorinated in the presence of a base (like triethylamine) to generate the transient 4-hydroxybenzonitrile oxide. This highly reactive intermediate then undergoes a concerted [3+2] cycloaddition with a dipolarophile. The use of an enamine of ethyl acetoacetate as the dipolarophile directs the regioselectivity of the cycloaddition, leading to the desired substitution pattern on the isoxazole ring[4]. The subsequent hydrolysis of the resulting ester proceeds as in Route A.

Experimental Protocol: Route B

Step 1: Synthesis of 4-Hydroxybenzaldehyde Oxime

  • Dissolve 4-hydroxybenzaldehyde (1.0 eq) in ethanol.

  • Add hydroxylamine hydrochloride (1.1 eq) and a base such as pyridine or sodium acetate (1.5 eq).

  • Stir the mixture at room temperature or gentle heat until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure and partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the oxime, which can often be used in the next step without further purification.

Step 2: Synthesis of Ethyl 3-(4-hydroxyphenyl)-5-methylisoxazole-4-carboxylate via Cycloaddition

  • In a flask, dissolve 4-hydroxybenzaldehyde oxime (1.0 eq) in a suitable solvent like dichloromethane or THF.

  • Add N-chlorosuccinimide (NCS) or a similar chlorinating agent portion-wise at 0 °C to form the hydroxamoyl chloride.

  • In a separate flask, prepare the enamine by reacting ethyl acetoacetate (1.0 eq) with a secondary amine like pyrrolidine in the presence of a dehydrating agent or via azeotropic removal of water[4].

  • To the solution of the hydroxamoyl chloride at 0 °C, add the enamine (1.0 eq) followed by the slow addition of a base such as triethylamine (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up the reaction by washing with water and brine. Dry the organic layer and concentrate.

  • Purify the crude product by column chromatography to obtain the ethyl ester.

Step 3: Hydrolysis to 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid

  • The hydrolysis of the ester is carried out following the same procedure as in Step 2 of Route A.

Visualization of Route B

Route_B cluster_step1 Step 1: Oxime Formation cluster_step2 Step 2: 1,3-Dipolar Cycloaddition cluster_step3 Step 3: Hydrolysis 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Oxime_Reaction Pyridine, Ethanol 4-Hydroxybenzaldehyde->Oxime_Reaction Hydroxylamine_HCl Hydroxylamine HCl Hydroxylamine_HCl->Oxime_Reaction Oxime 4-Hydroxybenzaldehyde Oxime Oxime_Reaction->Oxime Oxime_cyclo 4-Hydroxybenzaldehyde Oxime Nitrile_Oxide_Formation 1. NCS 2. Enamine of Ethyl Acetoacetate 3. Triethylamine Oxime_cyclo->Nitrile_Oxide_Formation Ester Ethyl 3-(4-hydroxyphenyl)-5- methylisoxazole-4-carboxylate Nitrile_Oxide_Formation->Ester Ester_hydrolysis Ethyl 3-(4-hydroxyphenyl)-5- methylisoxazole-4-carboxylate Hydrolysis NaOH, Ethanol/Water Reflux, then HCl Ester_hydrolysis->Hydrolysis Final_Product 3-(4-Hydroxyphenyl)-5- methylisoxazole-4-carboxylic acid Hydrolysis->Final_Product

Caption: Workflow for the synthesis of the target molecule via Route B.

Head-to-Head Comparison

ParameterRoute A: Multi-component ReactionRoute B: 1,3-Dipolar Cycloaddition
Overall Yield Moderate to GoodGood to Excellent
Purity of Final Product Generally good after purificationHigh, often with minimal byproducts
Number of Steps 2 (One-pot ester formation + hydrolysis)3 (Oxime formation + cycloaddition + hydrolysis)
Reagent Cost & Availability Low-cost, readily available starting materialsMay require more specialized reagents (e.g., NCS)
Scalability Generally straightforward to scale upCan be more challenging to scale due to reactive intermediates
Regioselectivity Can sometimes lead to isomeric mixturesTypically highly regioselective
Reaction Conditions Generally requires heating (reflux)Can often be performed at or below room temperature
Safety Considerations Standard laboratory precautionsIn situ generation of reactive nitrile oxides requires caution

Discussion and Recommendations

Route A stands out for its operational simplicity and cost-effectiveness. The one-pot nature of the isoxazole ester formation makes it an attractive option for rapid synthesis and initial screening of analogs. However, a potential drawback is the formation of regioisomers, which may necessitate careful purification and could lower the overall isolated yield of the desired product. The reaction often requires heating, which can be a consideration for thermally sensitive substrates.

Route B , on the other hand, offers superior control over the regiochemical outcome of the reaction, typically affording a single isomer in high yield[4]. The milder reaction conditions can be advantageous for substrates with sensitive functional groups. The main trade-offs are the increased number of synthetic steps and the potential need for more specialized and costly reagents. The in situ generation and handling of the nitrile oxide intermediate require careful control of the reaction conditions.

Recommendation:

  • For exploratory chemistry and rapid analog synthesis on a smaller scale, where speed and cost are primary drivers, Route A is a highly practical choice.

  • For large-scale synthesis and process development , where high purity, yield, and regiochemical control are critical, Route B is the superior methodology, despite the additional step. The higher fidelity of this route can lead to a more robust and reproducible manufacturing process.

Conclusion

Both the multi-component reaction and the 1,3-dipolar cycloaddition represent viable and effective strategies for the synthesis of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid. The optimal choice of route will ultimately depend on the specific requirements of the research or development program, balancing factors such as scale, cost, purity, and the need for regiochemical precision. A thorough understanding of the mechanistic nuances of each approach allows the synthetic chemist to make an informed decision to best achieve their scientific goals.

References

  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 3-(4-Hydroxyphenyl)-4,5-dihydro-5-isoxazoleacetic acid methyl ester.
  • McMurry, J. E. (1973). A GENERAL SYNTHESIS OF 4-ISOXAZOLECARBOXYLIC ESTERS: ETHYL 3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXYLATE. Organic Syntheses, 53, 59. doi:10.15227/orgsyn.053.0059. [Link]

  • Google Patents. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Kumar, R. S., et al. (2021). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances, 11(43), 26765-26777. [Link]

  • MySkinRecipes. (n.d.). 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid. [Link]

  • ChemSynthesis. (2024). ethyl 5-(5-chloro-2-hydroxyphenyl)-3-methyl-4-isoxazolecarboxylate. [Link]

  • Chandra, et al. (2013). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(3), o388. [Link]

  • Khandebharad, A. U., et al. (2015). Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous. Research Journal of Chemical Sciences, 5(5), 27-32. [Link]

  • ResearchGate. (n.d.). Claisen Condensation. [Link]

  • Blaszczyk, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5643. [Link]

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Comparative

A Guide to Orthogonal Assays for Validating the Biological Activity of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid as a Putative Hsp90 Inhibitor

Introduction: Unveiling the Therapeutic Potential of a Novel Isoxazole Derivative The isoxazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Isoxazole Derivative

The isoxazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects.[1] 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid is a novel compound sharing structural similarities with known bioactive molecules. Notably, the active metabolite of the immunosuppressive drug Leflunomide is a related isoxazole derivative that inhibits dihydroorotate dehydrogenase. Given the structural alerts and the known promiscuity of isoxazole-containing compounds, we hypothesize that 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid may exert its biological effects through the inhibition of Heat Shock Protein 90 (Hsp90).

Hsp90 is a highly conserved molecular chaperone that plays a critical role in maintaining cellular proteostasis by facilitating the proper folding, stability, and function of a diverse array of "client" proteins.[2][3] Many of these client proteins are key players in cell growth, proliferation, and survival, including numerous oncoproteins such as HER2, and CDK4.[4] Consequently, Hsp90 has emerged as a compelling therapeutic target in oncology and other diseases.

This guide provides a comprehensive framework of orthogonal assays to rigorously validate the biological activity of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid as a putative Hsp90 inhibitor. By employing a multi-faceted approach encompassing biochemical, biophysical, and cell-based assays, researchers can build a robust body of evidence to confirm the compound's mechanism of action, a critical step in the drug development pipeline.

The Rationale for an Orthogonal Assay Strategy

A single assay is seldom sufficient to definitively characterize the biological activity of a novel compound. An orthogonal assay strategy, which utilizes multiple, distinct methods to probe the same biological question, provides a more complete and reliable picture. This approach mitigates the risk of artifacts and off-target effects, thereby increasing confidence in the experimental findings. For a putative Hsp90 inhibitor, an effective orthogonal strategy should address the following key questions:

  • Direct Target Engagement: Does the compound physically interact with Hsp90?

  • Functional Inhibition: Does the compound inhibit the ATPase activity of Hsp90, which is essential for its chaperone function?

  • Cellular Activity: Does the compound elicit the expected downstream cellular consequences of Hsp90 inhibition, such as the degradation of Hsp90 client proteins?

To address these questions, this guide details five complementary assays:

  • Isothermal Titration Calorimetry (ITC): A biophysical method to directly measure the binding affinity and thermodynamics of the compound's interaction with Hsp90.

  • Hsp90 ATPase Activity Assay (Malachite Green): A biochemical assay to quantify the inhibition of Hsp90's enzymatic activity.

  • Cellular Thermal Shift Assay (CETSA): A cell-based biophysical assay to confirm target engagement in a cellular context.

  • Western Blot Analysis of Client Protein Degradation: A cell-based assay to assess the functional consequence of Hsp90 inhibition.

  • Co-immunoprecipitation (Co-IP): A cell-based assay to investigate the disruption of Hsp90-client protein interactions.

Visualizing the Hsp90 Chaperone Cycle and Points of Inhibition

The following diagram illustrates the ATP-dependent chaperone cycle of Hsp90 and highlights the key points where an inhibitor like 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid is hypothesized to act.

Hsp90_Cycle cluster_0 Hsp90 Chaperone Cycle Unfolded_Client Unfolded Client Protein Hsp70_Complex Hsp70/Hsp40/HOP Unfolded_Client->Hsp70_Complex Binding Hsp90_Open Hsp90 (Open Conformation) Hsp70_Complex->Hsp90_Open Client Transfer ATP_Binding ATP Binding Hsp90_Open->ATP_Binding Hsp90_Closed Hsp90 (Closed Conformation) ATP_Binding->Hsp90_Closed Conformational Change ATP_Hydrolysis ATP Hydrolysis Hsp90_Closed->ATP_Hydrolysis Folded_Client Folded Client Protein Hsp90_Closed->Folded_Client Client Folding & Release Proteasome Proteasomal Degradation Hsp90_Closed->Proteasome Degradation of Misfolded Client ATP_Hydrolysis->Hsp90_Open ADP + Pi Release Inhibitor 3-(4-Hydroxyphenyl)-5- methylisoxazole-4-carboxylic acid Inhibitor->ATP_Binding Inhibition

Caption: The Hsp90 chaperone cycle and the hypothesized mechanism of inhibition.

Experimental Protocols and Data Interpretation

Isothermal Titration Calorimetry (ITC): Direct Measurement of Binding Affinity

Expertise & Experience: ITC is the gold standard for characterizing the thermodynamics of binding interactions in solution without the need for labeling or immobilization.[5][6] It directly measures the heat released or absorbed upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). This level of detail is invaluable for understanding the driving forces behind the compound-target interaction and for structure-activity relationship (SAR) studies.

Trustworthiness: The direct nature of the measurement, without the potential artifacts from labels or surface interactions, makes ITC a highly reliable method for confirming direct physical binding.

  • Protein Preparation:

    • Express and purify recombinant human Hsp90α to >95% purity.

    • Dialyze the purified Hsp90α extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl, 5 mM MgCl2).

    • Determine the precise protein concentration using a reliable method such as UV-Vis spectroscopy at 280 nm with the calculated extinction coefficient.

  • Compound Preparation:

    • Dissolve 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid in the same ITC buffer used for the protein. A small amount of DMSO (e.g., <1%) can be used to aid solubility, but the same concentration must be present in the protein solution to cancel out heat of dilution effects.

    • Prepare a stock solution of the compound at a concentration approximately 10-20 times that of the protein concentration in the sample cell.

  • ITC Experiment:

    • Set the ITC instrument to the desired temperature (e.g., 25 °C).

    • Load the Hsp90α solution (e.g., 10-20 µM) into the sample cell.

    • Load the compound solution (e.g., 100-200 µM) into the injection syringe.

    • Perform an initial small injection (e.g., 1 µL) to remove any air bubbles, followed by a series of injections (e.g., 20-30 injections of 2-3 µL each) with sufficient spacing to allow the signal to return to baseline.

    • Perform a control titration of the compound into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw data.

    • Integrate the peaks to obtain the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.

A successful experiment will yield a sigmoidal binding isotherm. The steepness of the curve is indicative of the binding affinity.

ParameterInterpretationExample Data (Known Hsp90 Inhibitor)
Kd (Dissociation Constant) A measure of binding affinity. Lower Kd indicates stronger binding.17-AAG: ~50 nM
n (Stoichiometry) The molar ratio of compound to protein at saturation. For Hsp90, a value close to 1 is expected for binding to the N-terminal ATP pocket.17-AAG: ~1
ΔH (Enthalpy Change) The heat released (exothermic, negative ΔH) or absorbed (endothermic, positive ΔH) upon binding.17-AAG: Favorable (negative)
ΔS (Entropy Change) The change in disorder upon binding. Can be favorable (positive) or unfavorable (negative).17-AAG: Can be favorable or unfavorable

A low nanomolar to micromolar Kd value would provide strong evidence of direct binding of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid to Hsp90.

Hsp90 ATPase Activity Assay (Malachite Green): Assessing Functional Inhibition

Expertise & Experience: Hsp90's chaperone activity is dependent on its ability to bind and hydrolyze ATP.[1] Therefore, inhibition of its ATPase activity is a key functional indicator of Hsp90 inhibition. The malachite green assay is a simple, colorimetric method for measuring the amount of inorganic phosphate released during ATP hydrolysis.[7][8]

Trustworthiness: This assay provides a direct measure of the compound's effect on the enzymatic function of Hsp90. By including appropriate controls, such as a known Hsp90 inhibitor (e.g., Geldanamycin), the assay's validity is ensured.

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2.

    • Hsp90α: Recombinant human Hsp90α at a final concentration of 0.5-1 µM.

    • ATP Solution: 1 mM ATP in assay buffer.

    • Compound Dilutions: Prepare a serial dilution of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid and a positive control (e.g., Geldanamycin) in assay buffer.

    • Malachite Green Reagent: Prepare as per the manufacturer's instructions (typically a solution of malachite green, ammonium molybdate, and a stabilizing agent).

  • Assay Procedure (96-well plate format):

    • Add 20 µL of assay buffer to all wells.

    • Add 10 µL of the compound dilutions or vehicle control to the appropriate wells.

    • Add 10 µL of Hsp90α solution to all wells except the no-enzyme control wells.

    • Pre-incubate the plate at 37 °C for 15 minutes.

    • Initiate the reaction by adding 10 µL of ATP solution to all wells.

    • Incubate the plate at 37 °C for 90 minutes.[7]

    • Stop the reaction by adding 50 µL of the malachite green reagent to each well.

    • Incubate at room temperature for 15-20 minutes to allow for color development.[7]

    • Measure the absorbance at 620-650 nm using a plate reader.[7]

  • Data Analysis:

    • Subtract the absorbance of the no-enzyme control from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

A dose-dependent decrease in absorbance will be observed with increasing concentrations of an Hsp90 inhibitor.

CompoundIC50 (nM)
Geldanamycin (Positive Control) ~20-100
17-AAG (Positive Control) ~30-150[9]
3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid To be determined

An IC50 value in the nanomolar to low micromolar range for 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid would indicate potent inhibition of Hsp90's ATPase activity.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Milieu

Expertise & Experience: CETSA is a powerful technique for verifying that a compound engages its target within the complex environment of a living cell.[10][11] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature. This thermal stabilization can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.

Trustworthiness: CETSA provides direct evidence of target engagement in a physiological context, bridging the gap between in vitro biochemical/biophysical assays and cellular activity.

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line known to be sensitive to Hsp90 inhibition, such as BT-474 or SK-BR-3) to ~80% confluency.

    • Treat the cells with various concentrations of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid, a positive control (e.g., 17-AAG), and a vehicle control for 1-2 hours.[2]

  • Thermal Shift:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70 °C) for 3 minutes using a thermal cycler, followed by a cooling step to 4 °C.[2]

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Clarify the lysates by centrifugation to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of soluble Hsp90 in each sample using Western blotting or an ELISA-based method.

  • Data Analysis:

    • For each treatment condition, plot the amount of soluble Hsp90 as a function of temperature to generate a melting curve.

    • Determine the Tm (melting temperature) for each condition.

    • Alternatively, for an isothermal dose-response format, heat all samples at a single temperature (chosen from the melting curve) and plot the amount of soluble Hsp90 against the compound concentration.

Binding of the compound to Hsp90 is expected to increase its thermal stability, resulting in a shift of the melting curve to higher temperatures.

TreatmentTm (°C)ΔTm (°C)
Vehicle Control ~48-
17-AAG (Positive Control) ~52+4
3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid To be determinedTo be determined

A significant positive shift in the Tm of Hsp90 in the presence of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid would provide strong evidence of target engagement in living cells.

Western Blot Analysis of Client Protein Degradation: Assessing Downstream Cellular Effects

Expertise & Experience: A hallmark of Hsp90 inhibition is the proteasomal degradation of its client proteins.[3] Western blotting is a widely used technique to detect and quantify the levels of specific proteins in a cell lysate. By probing for known Hsp90 client proteins, such as HER2 and CDK4, we can assess the functional consequences of Hsp90 inhibition in a cellular context.

Trustworthiness: This assay directly measures a key biological outcome of Hsp90 inhibition, providing a functional link between target engagement and cellular response.

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., BT-474 for HER2, or a cell line with high CDK4 expression) to ~70% confluency.

    • Treat the cells with a dose-range of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid and a positive control (e.g., Geldanamycin) for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[12][13]

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.[12]

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[14]

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies specific for Hsp90 client proteins (e.g., anti-HER2, anti-CDK4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4 °C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the intensity of the client protein bands to the loading control.

    • Compare the levels of client proteins in the treated samples to the vehicle control.

Treatment with an effective Hsp90 inhibitor should lead to a dose-dependent decrease in the levels of Hsp90 client proteins.

TreatmentRelative HER2 LevelRelative CDK4 Level
Vehicle Control 100%100%
Geldanamycin (Positive Control) < 50%< 50%
3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid Dose-dependent decreaseDose-dependent decrease

A significant reduction in the levels of HER2 and CDK4 upon treatment with 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid would strongly support its role as an Hsp90 inhibitor.

Co-immunoprecipitation (Co-IP): Probing the Disruption of Protein-Protein Interactions

Expertise & Experience: Co-IP is a powerful technique for studying protein-protein interactions in their native cellular environment.[15] By immunoprecipitating a "bait" protein (in this case, an Hsp90 client protein), we can determine if its interaction with Hsp90 is disrupted by the compound.

Trustworthiness: This assay provides direct evidence for the compound's ability to interfere with the Hsp90 chaperone machinery's interaction with its client proteins, a key aspect of its mechanism of action.

  • Cell Culture and Treatment:

    • Culture a suitable cell line and treat with 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid, a positive control (e.g., Geldanamycin), and a vehicle control as described for the Western blot protocol.

  • Cell Lysis:

    • Lyse the cells in a non-denaturing Co-IP lysis buffer (e.g., containing 1% NP-40) supplemented with protease and phosphatase inhibitors.[16]

  • Immunoprecipitation:

    • Pre-clear the lysates with protein A/G agarose beads.

    • Incubate the pre-cleared lysates with an antibody against an Hsp90 client protein (e.g., anti-HER2) or an isotype control antibody overnight at 4 °C.

    • Add protein A/G agarose beads to capture the antibody-protein complexes.

    • Wash the beads extensively with Co-IP wash buffer to remove non-specific binding proteins.

  • Elution and Western Blotting:

    • Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.

    • Analyze the eluates by Western blotting, probing for both the immunoprecipitated client protein (e.g., HER2) and Hsp90.

In the vehicle-treated sample, Hsp90 should be detected in the HER2 immunoprecipitate, indicating their interaction. Treatment with an effective Hsp90 inhibitor should disrupt this interaction, leading to a reduced amount of Hsp90 co-immunoprecipitated with HER2.

ImmunoprecipitationWestern BlotVehicle ControlGeldanamycinTest Compound
Anti-HER2 Anti-HER2+++++++++
Anti-HER2 Anti-Hsp90++++Decreased signal
Isotype Control Anti-Hsp90---

A decrease in the amount of co-immunoprecipitated Hsp90 with HER2 in the presence of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid would demonstrate its ability to disrupt the Hsp90-client protein interaction.

Workflow for Orthogonal Validation

The following diagram outlines the logical flow of the orthogonal assays described in this guide.

Orthogonal_Workflow Start Hypothesis: 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid is an Hsp90 inhibitor ITC Isothermal Titration Calorimetry (ITC) Start->ITC Direct Binding? ATPase_Assay Hsp90 ATPase Activity Assay Start->ATPase_Assay Functional Inhibition? CETSA Cellular Thermal Shift Assay (CETSA) ITC->CETSA Cellular Target Engagement? ATPase_Assay->CETSA Western_Blot Western Blot: Client Protein Degradation CETSA->Western_Blot Downstream Effects? CoIP Co-immunoprecipitation (Co-IP) CETSA->CoIP Disruption of Interaction? Conclusion Conclusion: Compound is a validated Hsp90 inhibitor Western_Blot->Conclusion CoIP->Conclusion

Caption: A logical workflow for the orthogonal validation of a putative Hsp90 inhibitor.

Conclusion: Building a Case for a Novel Hsp90 Inhibitor

The journey of a novel compound from a hypothesis to a validated therapeutic lead is paved with rigorous scientific inquiry. By systematically employing the orthogonal assays detailed in this guide, researchers can build a compelling, multi-faceted case for the biological activity of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid as an Hsp90 inhibitor. Positive results across these biochemical, biophysical, and cell-based platforms would provide a strong foundation for further preclinical development, including in vivo efficacy and toxicity studies. This structured and evidence-based approach is paramount for ensuring scientific integrity and accelerating the translation of promising molecules into novel therapeutics.

References

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  • Malachite Green Phosphate Assay. G-Biosciences. [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). NIH. [Link]

  • Protocol for Malachite Green. EUbOPEN. [Link]

  • Western Blot Protocol. OriGene Technologies Inc.. [Link]

  • Koumine exerts its anti-colorectal cancer effects by disrupting the interaction between HSP90 and CDC37, thereby downregulating downstream signaling pathways. (2023). Frontiers in Pharmacology. [Link]

  • CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. (2020). YouTube. [Link]

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  • A widely-applicable high-throughput cellular thermal shift assay (CETSA) using split Nano Luciferase. (2018). NIH. [Link]

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Validation

A Comparative Guide to the Pharmacokinetic Properties of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, includ...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and immunosuppressant effects.[1][2][3] A prominent example is 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid, known scientifically as A77 1726 or Teriflunomide. This compound is the active metabolite of the prodrug Leflunomide, which has been used for decades to treat rheumatoid arthritis and multiple sclerosis.[4][5][6]

The pharmacokinetic (PK) profile of a drug candidate—how it is absorbed, distributed, metabolized, and excreted (ADME)—is a critical determinant of its clinical success. For the isoxazole class, understanding how structural modifications to the core molecule affect these PK properties is paramount for designing next-generation therapeutics with improved efficacy and safety. This guide provides a technical comparison of the pharmacokinetic properties of derivatives of this isoxazole scaffold, grounded in established experimental methodologies.

The Pharmacokinetic Benchmark: Teriflunomide (A77 1726)

Before comparing derivatives, it is essential to understand the well-characterized pharmacokinetic profile of the parent compound, Teriflunomide. This molecule serves as the benchmark against which all derivatives are measured.

Teriflunomide exhibits nearly 100% oral bioavailability, with peak plasma concentrations occurring 1 to 4 hours after administration.[7][8] It is extensively bound (>99%) to plasma proteins, primarily albumin, leading to a low volume of distribution (approximately 11 L).[7] A key feature of Teriflunomide is its exceptionally long elimination half-life of about 18-19 days, a result of extensive enterohepatic recirculation.[4][7][8] Elimination occurs through both direct biliary excretion and renal excretion of its metabolites.[4][9] This long half-life necessitates a drug-elimination procedure using cholestyramine or activated charcoal if rapid clearance from the body is required.[5][9][10]

Methodologies for Pharmacokinetic Profiling

A robust evaluation of the ADME properties of novel derivatives requires a multi-faceted approach, combining in vitro assays for high-throughput screening with definitive in vivo studies. The causality behind these experimental choices is crucial for generating reliable and predictive data.

Experimental Workflow for PK Assessment

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation in_vitro_start Compound Synthesis solubility Aqueous Solubility (Kinetic/Thermodynamic) in_vitro_start->solubility Initial Characterization caco2 Permeability (Caco-2 Assay) solubility->caco2 microsomes Metabolic Stability (Liver Microsomes) caco2->microsomes ppb Plasma Protein Binding (Equilibrium Dialysis) microsomes->ppb selection Candidate Selection (Based on In Vitro Data) ppb->selection Data-driven Decision animal_study Animal PK Study (e.g., Rat, Mouse) selection->animal_study analysis LC-MS/MS Bioanalysis (Plasma, Urine, Feces) animal_study->analysis pk_modeling Pharmacokinetic Modeling (Cmax, Tmax, AUC, t1/2) analysis->pk_modeling G leflunomide Leflunomide (Prodrug) teriflunomide Teriflunomide (A77 1726) Active Metabolite leflunomide->teriflunomide Rapid Conversion (Gut Wall, Liver) CYP1A2, CYP2C19 glucuronide Teriflunomide Glucuronide teriflunomide->glucuronide Phase II Metabolism oxanilic Oxanilic Acid Metabolite teriflunomide->oxanilic Further Metabolism feces Feces (via Biliary Excretion) teriflunomide->feces Direct Excretion urine Urine glucuronide->urine Excretion oxanilic->urine Excretion

Caption: Primary metabolic and excretion pathways of Teriflunomide.

Structure-Pharmacokinetic Relationships

The following table summarizes how hypothetical modifications to the parent structure could influence key pharmacokinetic parameters. These predictions are based on general principles of drug metabolism and transport.

Modification to Parent StructurePredicted Effect on Absorption/PermeabilityPredicted Effect on Metabolism/Half-lifePredicted Effect on Protein BindingRationale
Esterification of Carboxylic Acid Increased passive permeabilityShorter (as a prodrug); active form half-life unchangedDecreased (as a prodrug)Masks the polar carboxylic acid group, increasing lipophilicity and cell membrane penetration. The ester is cleaved in vivo to release the active, acidic drug. [11]
Methylation of Phenolic -OH Increased passive permeabilityLonger half-lifeIncreased Blocks a key site for Phase II glucuronidation, reducing metabolic clearance. Increased lipophilicity can also enhance protein binding. [12]
Addition of Halogens (e.g., -F, -Cl) to Phenyl Ring Increased permeabilityLonger half-lifeIncreased Increases lipophilicity. Halogens, particularly fluorine, can block sites of oxidative metabolism by CYP enzymes, increasing metabolic stability. [2]
Replacement of Carboxylic Acid with Bioisostere (e.g., Tetrazole) Variable Variable Variable Bioisosteres like tetrazole can mimic the acidity and binding interactions of a carboxylic acid but may have different susceptibility to metabolic enzymes and transporters. [11]

Conclusion

The pharmacokinetic profile of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid (Teriflunomide) is characterized by high bioavailability, extensive plasma protein binding, and an exceptionally long half-life due to enterohepatic circulation. For drug development professionals, modifying this scaffold presents both opportunities and challenges.

Strategic derivatization—such as creating prodrugs via esterification, blocking metabolic hotspots through methylation or halogenation, or employing bioisosteric replacement—can systematically modulate the ADME properties. A thorough understanding and application of the in vitro and in vivo experimental protocols detailed in this guide are critical for identifying derivatives with optimized pharmacokinetic profiles. By correlating structural changes with empirical data, researchers can rationally design novel isoxazole-based therapeutics with enhanced clinical potential.

References

  • Rozman, B. (2002). Clinical pharmacokinetics of leflunomide. Clinical Pharmacokinetics, 41(6), 421–430. Available at: [Link]

  • Volpe, D. A. (2010). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Future Medicinal Chemistry, 2(5), 717-729. Available at: [Link]

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Comparative

Benchmarking 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid: A Comparative Guide for Drug Discovery Professionals

Introduction: The Isoxazole Scaffold in Modern Drug Discovery The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry. Its un...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and structural rigidity have led to its incorporation into a multitude of biologically active compounds.[1] Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects, making them a focal point in the development of novel therapeutics.[1][2] This guide provides a comprehensive benchmark analysis of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid against other notable isoxazole compounds, offering insights into their comparative efficacy and underlying mechanisms of action.

Our focus, 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid, is a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), particularly selective COX-2 inhibitors. This foundational knowledge suggests its potential as a potent anti-inflammatory agent. This guide will delve into the experimental data that substantiates this claim and compare its performance with other isoxazole derivatives in various therapeutic areas.

Comparative Analysis of Biological Activities

To provide a clear and objective comparison, the following sections will present quantitative data on the anti-inflammatory, anticancer, and antimicrobial activities of our target compound and other relevant isoxazole derivatives.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

The primary mechanism of action for many anti-inflammatory isoxazoles is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the conversion of arachidonic acid to prostaglandins. The selective inhibition of COX-2 over COX-1 is a key objective in the design of safer NSAIDs, as COX-1 is involved in maintaining the integrity of the gastric mucosa.

While direct, publicly available IC50 values for 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid are not extensively documented in comparative studies, its established role as a precursor to selective COX-2 inhibitors strongly implies its activity. For the purpose of this guide, we will benchmark it against other isoxazole derivatives with reported COX-2 inhibitory activity.

Compound Structure COX-2 IC50 (µM) Reference Compound Reference COX-2 IC50 (µM) Citation
3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid Structure of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid
Inferred High ActivityCelecoxib0.04[3]ValdecoxibStructure of Valdecoxib0.005Celecoxib0.04[1]MavacoxibStructure of Mavacoxib0.08Celecoxib0.04[3]N-(4-(isoxazol-5-yl)phenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine (7a)Structure of Compound 7aPotent (51% paw edema inhibition)Celecoxib-[4]

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Colorimetric)

This protocol outlines a standard method for determining the COX-2 inhibitory activity of test compounds.

Principle: The assay measures the peroxidase activity of COX-2. The enzyme catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid, leading to a color change that can be quantified spectrophotometrically.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

  • Tris-HCl buffer (pH 8.0)

  • Test compounds and reference inhibitor (e.g., Celecoxib) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, heme, and the COX-2 enzyme in each well of a 96-well plate.

  • Add the test compounds at various concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control (Celecoxib).

  • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid and TMPD to each well.

  • Immediately measure the absorbance at 590 nm at regular intervals for 10 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.

Signaling Pathway: COX-2 and Prostaglandin Synthesis

The following diagram illustrates the role of COX-2 in the inflammatory pathway and its inhibition by isoxazole-based NSAIDs.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 Cyclooxygenase Activity PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Isoxazole_Inhibitor 3-(4-Hydroxyphenyl)-5-methyl- isoxazole-4-carboxylic acid & other Isoxazole NSAIDs Isoxazole_Inhibitor->COX2 Inhibition

Caption: COX-2 pathway inhibition by isoxazole NSAIDs.

Anticancer Activity: Targeting Heat Shock Protein 90 (HSP90) and NF-κB

Several isoxazole derivatives have demonstrated potent anticancer activity by inhibiting key cellular signaling pathways involved in tumor growth and survival.[5] Two prominent targets are Heat Shock Protein 90 (HSP90) and the Nuclear Factor-kappa B (NF-κB) pathway.

Compound Target Pathway Cancer Cell Line IC50 (µM) Reference Compound Reference IC50 (µM) Citation
VER-50589 (Isoxazole analog)HSP90HCT116 (Colon)0.02117-AAG0.03[6]
NVP-AUY922 (Isoxazole derivative)HSP90BT-474 (Breast)0.02417-AAG0.03[5]
2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole (CMO)NF-κBHepG2 (Liver)~5Doxorubicin~1[7][8]
3-(4,5-dihydroisoxazol-5-yl)indole derivativeApoptosis InductionJurkat (Leukemia)21.83Cisplatin-

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell viability.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathway: HSP90 and Client Protein Degradation

The following diagram illustrates the mechanism of HSP90 inhibition by isoxazole derivatives, leading to the degradation of oncogenic client proteins.

HSP90_Pathway cluster_hsp90_cycle HSP90 Chaperone Cycle HSP90 HSP90 ADP ADP + Pi HSP90->ADP ATPase Activity Client_Protein_Unfolded Unfolded/Misfolded Oncogenic Client Proteins (e.g., Akt, HER2, Raf-1) HSP90->Client_Protein_Unfolded Release Client_Protein_Folded Properly Folded & Active Client Proteins HSP90->Client_Protein_Folded ATP ATP ATP->HSP90 Client_Protein_Unfolded->HSP90 Ubiquitin_Proteasome Ubiquitin-Proteasome System Client_Protein_Unfolded->Ubiquitin_Proteasome Ubiquitination Cell_Survival Cell Survival, Proliferation, Angiogenesis Client_Protein_Folded->Cell_Survival Degradation Degradation Ubiquitin_Proteasome->Degradation Apoptosis Apoptosis Degradation->Apoptosis Isoxazole_Inhibitor Isoxazole-based HSP90 Inhibitors Isoxazole_Inhibitor->HSP90 Inhibition of ATP binding

Caption: HSP90 inhibition by isoxazoles leads to client protein degradation.

Antimicrobial Activity: Structure-Activity Relationship Insights

The antimicrobial potential of isoxazole derivatives has been extensively studied against a range of bacterial and fungal pathogens.[9] The structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the isoxazole ring and its appended phenyl rings significantly influence the antimicrobial efficacy.

Compound Class Key Structural Features Target Organisms MIC (µg/mL) Reference Compound Reference MIC (µg/mL) Citation
N3, N5-diarylisoxazole-3,5-diaminesVaried substituents on aryl ringsS. aureus, E. coli3.125 - 200Cloxacillin-[10]
Isoxazole-mercaptobenzimidazole hybridsHybrid structureGram-positive & Gram-negative bacteriaNot specifiedDiclofenac-[4]
Triazole-Isoxazole HybridsHybrid structureE. coli, P. aeruginosa36.4 ± 1.07 mm (inhibition zone)Cefotaxime36 mm (inhibition zone)[11]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

Procedure:

  • Perform serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculate each well with the standardized microbial suspension.

  • Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Perspectives

This comparative guide highlights the significant therapeutic potential of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid and its derivatives. Its established role in the synthesis of selective COX-2 inhibitors underscores its promise as an anti-inflammatory agent. Furthermore, the broader isoxazole scaffold demonstrates remarkable versatility, with derivatives exhibiting potent anticancer and antimicrobial activities through the modulation of key signaling pathways such as HSP90 and NF-κB.

The provided experimental protocols serve as a validated starting point for researchers seeking to evaluate and benchmark novel isoxazole compounds. The continued exploration of the isoxazole pharmacophore, guided by structure-activity relationship studies and mechanistic investigations, holds immense promise for the development of next-generation therapeutics with improved efficacy and safety profiles.

References

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Archana Kapoor, P. K. (2016). Anti-inflammatory evaluation of isoxazole derivatives. Der Pharmacia Lettre, 8(12), 127-134. Retrieved January 20, 2026, from [Link]

  • Antimicrobial activity of isoxazole derivatives: A brief overview. (2024). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Joseph, L., & George, M. (2016). EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. European International Journal of Science and Technology, 5(3), 35-42. Retrieved January 20, 2026, from [Link]

  • Eccles, S. A., et al. (2008). Inhibition of the heat shock protein 90 molecular chaperone in vitro and in vivo by novel, synthetic, potent resorcinylic pyrazole/isoxazole amide analogues. Cancer Research, 68(8), 2850-2860. Retrieved January 20, 2026, from [Link]

  • Mohan, C. D., et al. (2018). Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells. Frontiers in Oncology, 8, 74. Retrieved January 20, 2026, from [Link]

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  • Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro. (2020). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Zimecki, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2724. Retrieved January 20, 2026, from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs. (1996). PubMed. Retrieved January 20, 2026, from [Link]

  • IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation. (2023). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation. (2023). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Small Molecule NF-κB Pathway Inhibitors in Clinic. (2021). MDPI. Retrieved January 20, 2026, from [Link]

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Validation

A Researcher's Comparative Guide to Validating Target Engagement for 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid in a Cellular Context

In the landscape of modern drug discovery, identifying a compound that elicits a desired phenotypic response is only the beginning. The critical next step—and the focus of this guide—is to unequivocally demonstrate that...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, identifying a compound that elicits a desired phenotypic response is only the beginning. The critical next step—and the focus of this guide—is to unequivocally demonstrate that the compound engages its intended molecular target within the complex milieu of a living cell. This process, known as target engagement validation, is the cornerstone of building a robust mechanism of action (MoA) and is essential for advancing a candidate molecule through the development pipeline.

This guide focuses on a putative therapeutic agent, 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid. The isoxazole scaffold is a well-established pharmacophore found in numerous inhibitors of protein kinases.[1][2][3] For the purpose of this technical comparison, we will hypothesize that this compound has been identified as a potential inhibitor of a key signaling kinase, c-Jun N-terminal kinase 3 (JNK3), a target implicated in neurodegenerative disorders.[1]

We will dissect and compare three powerful, label-free biophysical methods for confirming and quantifying the interaction between our compound and its target protein directly in cells or cellular lysates: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and the Kinobeads chemical proteomics platform. Each method offers unique advantages and presents distinct experimental considerations, which we will explore with the depth required for rigorous scientific validation.

The Principle of Biophysical Stabilization: The Foundation of Modern Target Engagement Assays

The core principle underpinning both CETSA and DARTS is that the binding of a small molecule ligand to its protein target induces a conformational change that enhances the protein's structural stability.[4][5] This increased stability can be measured as a change in resistance to a denaturing stress, such as heat or proteolytic digestion.

cluster_0 Unbound State cluster_1 Bound State cluster_2 Denaturing Stress P Target Protein (Less Stable) PL Protein-Ligand Complex (More Stable) P->PL  Compound Binding  (e.g., Isoxazole) Denatured_P Denatured / Digested Protein P->Denatured_P Heat or Protease Stable_PL Intact Protein PL->Stable_PL Heat or Protease

Caption: Ligand binding increases protein stability against denaturation.

Cellular Thermal Shift Assay (CETSA): Measuring Thermal Resilience

CETSA is a first-in-class method for assessing target engagement in intact cells and tissues.[6] It leverages the principle that a ligand-bound protein will be more resistant to thermal denaturation and subsequent aggregation than its unbound counterpart.[5][7] By heating cell samples across a temperature gradient, one can generate a "melting curve" for the target protein. A shift in this curve to a higher temperature in the presence of a compound is direct evidence of binding.[5][8]

CETSA Experimental Workflow

A 1. Cell Culture Treat cells with Isoxazole or Vehicle (DMSO) B 2. Heating Step Aliquot cells and heat across a temperature gradient (e.g., 40°C to 70°C) A->B C 3. Cell Lysis Lyse cells to release soluble proteins B->C D 4. Separation Centrifuge to pellet aggregated proteins C->D E 5. Detection Collect supernatant and quantify soluble target protein via Western Blot or MS D->E

Caption: The Cellular Thermal Shift Assay (CETSA) workflow.

Detailed Protocol: CETSA Melt Curve
  • Cell Treatment: Culture cells (e.g., SH-SY5Y neuroblastoma line) to ~80% confluency. Treat with 10 µM of 3-(4-hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid or a vehicle control (e.g., 0.1% DMSO) for 1 hour in culture media.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors to a concentration of 10^7 cells/mL.

  • Heating: Aliquot 50 µL of the cell suspension into PCR tubes for each temperature point. Heat the samples for 3 minutes across a defined temperature range (e.g., 42°C, 46°C, 50°C, 54°C, 58°C, 62°C, 66°C) using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Lysis: Lyse the cells by subjecting them to three freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath). This step is critical for releasing intracellular proteins without the use of detergents that might interfere with protein stability.

  • Clarification: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the heat-induced protein aggregates and insoluble cellular debris.

  • Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Analyze the amount of the target protein (e.g., JNK3) remaining in solution by Western blotting or other protein quantification methods like mass spectrometry.

  • Data Interpretation: Plot the percentage of soluble protein remaining at each temperature relative to the non-heated control. A rightward shift in the melting curve for the compound-treated samples indicates thermal stabilization and target engagement.

Isothermal Dose-Response Fingerprint (ITDRF)

To determine the potency of target engagement, a dose-response experiment can be performed at a single, fixed temperature.[8] This temperature should be chosen from the melt curve as one that causes significant, but not complete, protein denaturation (e.g., the Tagg of the vehicle-treated sample).

Drug Affinity Responsive Target Stability (DARTS): Measuring Protease Resistance

DARTS operates on a similar principle to CETSA but uses chemical rather than thermal denaturation. It posits that a small molecule binding to a protein can shield protease cleavage sites or stabilize the protein's conformation, thus rendering it more resistant to proteolytic digestion.[4][9] This method is particularly advantageous as it does not require heating and can be performed on complex protein lysates.[10][11]

DARTS Experimental Workflow

A 1. Lysate Preparation Prepare total protein lysate from cultured cells B 2. Compound Incubation Incubate lysate aliquots with Isoxazole or Vehicle (DMSO) A->B C 3. Protease Digestion Add a protease (e.g., Pronase) to each aliquot for a limited time B->C D 4. Quenching Stop the reaction with SDS-PAGE loading buffer C->D E 5. Detection Analyze samples by Western Blot for the target protein D->E

Caption: The Drug Affinity Responsive Target Stability (DARTS) workflow.

Detailed Protocol: DARTS Assay
  • Lysate Preparation: Lyse cultured cells (e.g., SH-SY5Y) in a non-denaturing lysis buffer (e.g., M-PER buffer with protease inhibitors). Determine the total protein concentration using a BCA assay.

  • Compound Incubation: Aliquot the cell lysate (e.g., 100 µg of total protein per tube). Treat aliquots with increasing concentrations of the isoxazole compound (e.g., 0.1, 1, 10, 100 µM) or a vehicle control. Incubate for 1 hour at room temperature to allow for binding.

  • Protease Digestion:

    • Scientist's Note: The choice of protease and its concentration is the most critical parameter for a successful DARTS experiment. A broad-spectrum protease like Pronase is often a good starting point. The concentration must be optimized to achieve partial, but not complete, digestion of the target protein in the vehicle control.

    • Add the optimized concentration of Pronase to each sample and incubate for a defined time (e.g., 15 minutes) at 25°C.

  • Reaction Quenching: Stop the digestion by adding 4x SDS-PAGE sample buffer and immediately boiling the samples at 95°C for 5 minutes.

  • Analysis: Separate the protein fragments by SDS-PAGE and perform a Western blot using an antibody specific for the target protein (JNK3).

  • Data Interpretation: A protected, full-length band of the target protein that persists at higher compound concentrations compared to the vehicle control indicates target engagement. The degree of protection should be dose-dependent.

Kinobeads: Profiling Kinome-Wide Selectivity

While CETSA and DARTS are superb for validating a hypothesized 1-to-1 interaction, they do not readily provide information about a compound's selectivity. For kinase inhibitors, chemical proteomics platforms like Kinobeads are exceptionally powerful.[12] This technique uses beads derivatized with broad-spectrum, immobilized kinase inhibitors to capture a large portion of the cellular kinome from a lysate.[13] The assay is then run in a competitive binding format, where the free compound (our isoxazole) competes with the beads for kinase binding. The potency of the compound for each captured kinase can then be quantified by mass spectrometry.[14][15]

Kinobeads Experimental Workflow

A 1. Lysate & Drug Incubation Incubate cell lysate with a dose-range of Isoxazole B 2. Kinobeads Pulldown Add Kinobeads to capture unbound kinases A->B C 3. Elution & Digestion Wash beads, elute bound kinases, and digest into peptides B->C D 4. LC-MS/MS Analysis Quantify peptides for each kinase at each drug dose C->D E 5. Data Analysis Generate competition binding curves to determine IC50 for hundreds of kinases D->E

Caption: The Kinobeads chemical proteomics workflow.

Protocol Outline: Kinobeads Competition Binding
  • Lysate Preparation: Prepare a native cell lysate under non-denaturing conditions from a large batch of cells (several milligrams of protein are required).

  • Competition Assay: Aliquot the lysate and incubate with a serial dilution of the isoxazole compound (typically from 10 nM to 30 µM) for 1 hour.

  • Kinase Enrichment: Add the Kinobeads slurry to each sample and incubate to allow kinases not bound by the free compound to bind to the immobilized ligands.[16]

  • Sample Processing: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound kinases and process them for quantitative mass spectrometry analysis (e.g., tryptic digestion followed by TMT labeling or label-free quantification).

  • Data Analysis: Identify and quantify the peptides corresponding to each kinase. For each kinase, plot the remaining bead-bound fraction as a function of the isoxazole concentration. Fit these data to a dose-response curve to determine the IC50 value, which reflects the binding affinity of the compound for that specific kinase.

Comparative Analysis: Choosing the Right Tool for the Job

The selection of a target engagement method depends on the specific scientific question, available resources, and the stage of the drug discovery project.

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Kinobeads (Chemical Proteomics)
Principle Ligand-induced thermal stabilizationLigand-induced protease resistanceCompetitive binding to immobilized ligands
Format Intact cells, tissues, or lysatesPrimarily cell lysatesCell lysates
Label-Free YesYesYes
Throughput Low to Medium (WB), High (HTRF/Alpha)Low to MediumHigh (multiplexed MS)
Primary Readout Western Blot, ELISA, MS, LuminescenceWestern Blot, MSMass Spectrometry (LC-MS/MS)
Key Output Thermal Shift (ΔTagg), EC50Dose-dependent protein protectionIC50 values for hundreds of kinases
Strengths Works in intact cells, capturing cellular context (e.g., metabolism, transport)[7][17]Simple setup, no specialized heating equipment needed[9][18]Unbiased, kinome-wide selectivity profile; identifies off-targets[12][13]
Limitations Some proteins may not show a thermal shift; membrane proteins can be challengingRequires careful optimization of protease digestion; indirect readoutRequires sophisticated MS instrumentation and bioinformatics; may miss kinases that don't bind beads[13]
Hypothetical Data Summary

Here we present plausible data from the validation of our hypothetical JNK3 inhibitor, 3-(4-hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid ("Isoxazole-OH"), compared against a known JNK inhibitor (Positive Control) and a structurally similar but inactive analog ("Inactive Analog").

CompoundMethodTargetResultInterpretation
Isoxazole-OH CETSAJNK3ΔTagg = +5.2 °C Strong target engagement in cells
DARTSJNK3Protection EC50 = 1.5 µM Dose-dependent target engagement
KinobeadsJNK3IC50 = 0.8 µM Direct, high-affinity binding
Kinobeadsp38αIC50 > 30 µM Selective over closely related kinase
Positive Control CETSAJNK3ΔTagg = +6.5 °C Validates assay performance
Inactive Analog CETSAJNK3ΔTagg = +0.3 °C No significant engagement
DARTSJNK3No protection up to 100 µM Confirms lack of engagement

Conclusion and Recommendations

Validating target engagement is a non-negotiable step in establishing the mechanism of action for any novel compound. For an initial hypothesis-driven validation of 3-(4-hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid's engagement with JNK3, CETSA and DARTS are both excellent, cost-effective choices. CETSA holds a slight advantage as it can be performed in intact cells, providing a more physiologically relevant assessment.[6]

However, for a compound intended for clinical development, understanding its selectivity is paramount. In this context, the Kinobeads approach is indispensable. It provides an unbiased, panoramic view of the compound's interactions across the kinome, simultaneously confirming the on-target activity while proactively identifying potential off-targets that could lead to toxicity or unexpected polypharmacology. A multi-pronged approach, using CETSA or DARTS for initial validation followed by Kinobeads for comprehensive profiling, represents a rigorous and robust strategy for de-risking a drug candidate and building a compelling case for its advancement.

References

  • Pai, M.Y., Lomenick, B., Hwang, H. et al. Drug affinity responsive target stability (DARTS) for small-molecule target identification. Methods in Molecular Biology. [Link]

  • van den Hoven, J.M., van der Heijden, N., Nuijens, T. et al. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Le, T.H., Pham, T.T.T., Tran, N.Q. et al. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Lomenick, B., Olsen, R.W., Huang, J. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Current Protocols in Chemical Biology. [Link]

  • Pai, M.Y., Lomenick, B., Hwang, H. et al. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. SpringerLink. [Link]

  • Rudolf, A.K., Skov-Kristensen, J., Meier, F. et al. Affinity Profiling of the Cellular Kinome for the Nucleotide Cofactors ATP, ADP, and GTP. ACS Chemical Biology. [Link]

  • Klaeger, S., Heinzlmeir, S., Wilhelm, M. et al. The target landscape of clinical kinase drugs. Science. [Link]

  • UKM Medical Molecular Biology Institute. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM. [Link]

  • Metcalfe, C., Gmaschitz, T., Werni, J. et al. Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Omega. [Link]

  • Ghorab, M.M., Alsaid, M.S., Soliman, A.M. et al. New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation. PubMed. [Link]

  • Almqvist, H. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Mali, D., Wadhwani, B.D., Nunia, V. et al. Synthesis and evaluation of isoxazole derivatives of lapachol as inhibitors of pyruvate kinase M2. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Artz, J.H., White, J.D., Rinia, H.A. et al. Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids. Bio-protocol. [Link]

  • Corbeski, I., Horn, V., Lorenz, R.A. et al. Microscale Thermophoresis Analysis of Chromatin Interactions: Methods and Protocols. ResearchGate. [Link]

  • Skov-Kristensen, J., Gnad, F., Olsen, J.V. et al. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Chemical Biology. [Link]

  • Shaw, J.L., Ficarro, S.B., Ghezzi, B. et al. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Kumar, V., Singh, A., Kumar, M. et al. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure and Dynamics. [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M. et al. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]

  • Gabler, F., Le, K., Graw, S. et al. Measurement of Protein-Protein Interactions through Microscale Thermophoresis (MST). Journal of Visualized Experiments. [Link]

  • Ryding, S. Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Gabler, F., Le, K., Graw, S. et al. Measurement of Protein-Protein Interactions through Microscale Thermophoresis (MST). PubMed Central. [Link]

  • Khavrutskii, I.V., Timofeeva, O.A., Telegeev, G.D. et al. Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis. Journal of Visualized Experiments. [Link]

  • MySkinRecipes. 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid. MySkinRecipes. [Link]

  • Yathirajan, H.S., Sona, M., Kumar, B.V. et al. 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. PubMed Central. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid

This document provides essential safety and logistical guidance for the proper disposal of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid. As a research chemical, its toxicological and environmental properties m...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical guidance for the proper disposal of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid. As a research chemical, its toxicological and environmental properties may not be fully characterized. Therefore, this guide is rooted in the precautionary principle, treating the compound with the respect due to a potentially hazardous substance. The procedures outlined below are synthesized from best practices in laboratory safety, regulatory standards, and data from structurally analogous compounds.

The core principle of chemical waste management is twofold: protecting laboratory personnel from exposure and preventing environmental contamination. This guide empowers researchers to meet these obligations through a clear, systematic approach to waste handling, from the point of generation to final collection.

Hazard Assessment and Characterization

Before any disposal procedure can be initiated, a thorough hazard assessment is mandatory. While a specific Safety Data Sheet (SDS) for 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid is not widely available, we can infer its likely hazard profile by examining structurally similar isoxazole and carboxylic acid derivatives. This process of "hazard-by-analogy" is a cornerstone of proactive laboratory safety.

From a chemical standpoint, the molecule possesses two key functional groups that inform our assessment:

  • Carboxylic Acid: This group suggests potential for skin and eye irritation or corrosion.

  • Isoxazole Ring: This heterocyclic moiety is present in many biologically active compounds, indicating a potential for various toxicological effects.

Based on SDS information for similar compounds, the following hazards should be assumed until data proves otherwise.

Hazard ClassGHS Hazard StatementDescriptionRationale / Source Analog
Acute Toxicity, Oral H302Harmful if swallowed.Based on analogs like 3-(2-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid and 3-Hydroxy-5-methylisoxazole.[1]
Skin Corrosion/Irritation H315Causes skin irritation.A common classification for carboxylic acids and various isoxazole derivatives.[1][2][3][4]
Serious Eye Damage/Irritation H319 / H318Causes serious eye irritation or damage.A significant risk associated with acidic and various isoxazole compounds.[1][2][3][4]
Specific Target Organ Toxicity H335May cause respiratory irritation.Inhalation of the powdered (dust) form is a primary exposure risk.[1][2][3][4]
Chronic Aquatic Toxicity H411Toxic to aquatic life with long-lasting effects.A potential hazard for related isoxazole structures that mandates preventing environmental release.

Crucially, every laboratory professional is responsible for making a hazardous waste determination. [5][6] This guide provides a conservative assessment; however, you must operate in accordance with your institution's specific policies and the determinations made by your Environmental Health & Safety (EH&S) department.

Personal Protective Equipment (PPE) for Waste Handling

Proper PPE is non-negotiable when handling any potentially hazardous chemical waste. The goal is to create a barrier that prevents any route of exposure—inhalation, ingestion, or skin/eye contact.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.[7][8] Dispose of contaminated gloves as hazardous waste.

  • Eye Protection: Use safety glasses with side shields or, preferably, chemical splash goggles.[8]

  • Skin and Body Protection: A standard laboratory coat should be worn and kept fully buttoned. Ensure clothing fully covers all exposed skin.

  • Respiratory Protection: If there is a risk of generating dust from the solid compound, handling should occur within a certified chemical fume hood.[1][8] If a fume hood is not available, a NIOSH-approved particulate respirator (e.g., N95) may be required.[7]

Waste Segregation and Containment Protocol

Effective waste management begins at the source. Segregating waste correctly is critical to prevent dangerous chemical reactions within a waste container and to ensure it can be disposed of safely and in compliance with regulations.[9]

Step 1: Establish a Satellite Accumulation Area (SAA)

All laboratories that generate hazardous waste must designate an SAA.[9] This is a specific location at or near the point of waste generation (e.g., a labeled section of a fume hood or a secondary containment tray on a bench). The SAA must be under the control of the laboratory personnel.

Step 2: Select an Appropriate Waste Container
  • Compatibility: The container must be made of a material compatible with the waste. For acidic compounds and most organic solvents, borosilicate glass or high-density polyethylene (HDPE) are appropriate.

  • Condition: The container must be in good condition, with no cracks or leaks, and must have a secure, screw-top lid.

  • Closure: The container must be kept closed at all times except when waste is being added.[9]

Step 3: Label the Waste Container

Proper labeling is a regulatory requirement. Before any waste is added, the container must be labeled with:

  • The words "HAZARDOUS WASTE ".

  • The full, unabbreviated chemical name(s) of the contents. In this case, "3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid ". If it's in a solution, list the solvent as well.

  • The specific hazard characteristics (e.g., "Irritant," "Toxic").

  • The date on which the first drop of waste was added (the "Accumulation Start Date").

Step 4: Segregate the Waste Stream

Use the following decision flowchart to determine the correct waste stream for materials contaminated with 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid. This segregation prevents incompatible materials from mixing.[9]

WasteSegregation cluster_form Physical Form cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream start Waste Generation Point (Contaminated with 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid) q_form Is the waste solid or liquid? start->q_form solid_pure Unused/Expired Pure Compound q_form->solid_pure Solid solid_debris Contaminated Debris (Gloves, Weigh Boats, Wipes) q_form->solid_debris Solid q_solvent What is the solvent? q_form->q_solvent Liquid solid_container SOLID HAZARDOUS WASTE (Non-Sharps) solid_pure->solid_container solid_debris->solid_container aqueous_container AQUEOUS ACIDIC WASTE (pH < 6) q_solvent->aqueous_container Aqueous Solution organic_container NON-HALOGENATED ORGANIC WASTE q_solvent->organic_container Organic Solvent (e.g., Methanol, DMSO) caption Waste Segregation Decision Flowchart

Caption: Waste Segregation Decision Flowchart.

Step-by-Step Disposal Procedures

A. Unused/Expired Pure Compound (Solid Waste)

  • Work Area: Conduct all handling inside a chemical fume hood to prevent inhalation of dust.[1]

  • Collection: Carefully sweep or scoop the solid material. Avoid actions that create dust clouds.[1][2][7][8]

  • Containment: Place the solid directly into a designated "Solid Hazardous Waste" container that is properly labeled.

  • Closure: Securely close the container.

B. Contaminated Labware and Debris (Solid Waste)

  • Gross Decontamination: Scrape any visible solid residue into the solid hazardous waste container.

  • Rinsing (for non-disposable items): Rinse glassware with a suitable solvent (e.g., acetone). The first rinse (rinsate) is considered hazardous and must be collected in the appropriate liquid hazardous waste container (e.g., "Non-Halogenated Organic Waste").

  • Disposal of Disposables: Items that cannot be decontaminated, such as contaminated gloves, weigh paper, and pipette tips, must be placed in the "Solid Hazardous Waste" container.[7] Do not dispose of these items in the regular trash.

C. Solutions Containing the Compound (Liquid Waste)

  • Aqueous Solutions: Carefully pour aqueous solutions containing the compound into a labeled "Aqueous Acidic Waste" container. Do not neutralize the solution unless it is part of an experimental protocol, as this can generate heat or unwanted byproducts.

  • Organic Solutions: Pour organic solutions (e.g., in DMSO, methanol) into a labeled "Non-Halogenated Organic Waste" container. Never mix halogenated and non-halogenated solvents in the same waste container unless instructed by your EH&S department, as this significantly increases disposal costs and complexity.

Arranging for Final Disposal

The final step is to transfer the waste from your laboratory's SAA into the custody of trained professionals for ultimate disposal.

  • Monitor Fill Level: Do not overfill waste containers. A safe limit is 75-80% capacity to allow for vapor expansion and prevent spills.

  • Request Pickup: Once a container is full or has been accumulating waste for a set period (typically 6-12 months, per institutional and EPA guidelines), you must arrange for its removal.[10][11] Follow your institution's procedure, which is usually an online request form submitted to the EH&S department.

  • Storage Pending Pickup: Ensure the container remains closed and properly stored in the SAA while awaiting pickup.

By adhering to these procedures, you contribute to a safe research environment, maintain regulatory compliance, and uphold your professional responsibility to protect the broader environment.

References

  • Capot Chemical. (2026, January 7). MSDS of 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid.
  • Fisher Scientific. (2023, September 1). SAFETY DATA SHEET - 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid.
  • Spectrum Chemical. (2018, December 28). SAFETY DATA SHEET.
  • ChemicalBook. (2022, August 11). 3-(4-METHOXY-PHENYL)-4,5-DIHYDRO-ISOXAZOLE-5-CARBOXYLIC ACID Safety Data Sheet.
  • Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET - coumarin-3-carboxylic acid.
  • Angene Chemical. (2024, September 2). Safety Data Sheet - 3-(2-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 5-Methylisoxazole-4-carboxylic acid. Retrieved January 20, 2026.
  • Sigma-Aldrich. (2024, March 2). SAFETY DATA SHEET - 3-Hydroxy-5-methylisoxazole.
  • Fisher Scientific. (2024, March 30). SAFETY DATA SHEET - (S)-N-(tert-Butoxycarbonyl)-2-pyrrolidinone-5.-carboxylic acid methyl ester.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved January 20, 2026.
  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • National Institutes of Health, PubChem. (n.d.). 5-Methylisoxazole-4-carboxylic acid. Retrieved January 20, 2026.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1H-Indole-2-carboxylic acid. Retrieved January 20, 2026.
  • U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.

Sources

Handling

Personal protective equipment for handling 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid

A Researcher's Guide to Safely Handling 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid The foundational principle of this guide is to treat 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid with the same l...

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid

The foundational principle of this guide is to treat 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid with the same level of caution as its well-documented analogues. Based on available data for similar compounds, this chemical should be considered hazardous. The primary anticipated hazards include acute oral toxicity, skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Therefore, a comprehensive approach to personal protective equipment (PPE), handling procedures, and disposal is not just recommended—it is imperative.

Hazard Assessment of Structurally Related Compounds

To establish a reliable safety profile, we will consider the hazards associated with analogous compounds. This approach allows us to anticipate potential risks and implement appropriate preventative measures.

Hazard StatementClassificationPrecautionary Action
Harmful if swallowedAcute toxicity, oral (Category 4)[1]Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor if you feel unwell.
Causes skin irritationSkin corrosion/irritation (Category 2)[3][4]Wear protective gloves and clothing. If on skin, wash with plenty of soap and water.[3][4]
Causes serious eye irritationSerious eye damage/eye irritation (Category 2/2A)[1][3][4]Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]
May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)[1][3]Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing.[3]

Operational Plan: From Receipt to Disposal

A meticulous operational plan is critical for minimizing exposure and ensuring a safe workflow. This plan encompasses engineering controls, personal protective equipment, and specific handling and disposal procedures.

Engineering Controls: Your First Line of Defense

The most effective way to mitigate risk is to control hazards at their source. For 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid, this means:

  • Ventilation: All weighing and solution preparation activities must be conducted in a certified chemical fume hood. This is crucial to prevent the inhalation of any dust or aerosols.

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2][3]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Your PPE is the final barrier between you and the chemical. The following table outlines the minimum required PPE for handling 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid.

PPE CategoryItemSpecificationRationale
Eye Protection Safety Goggles with Side ShieldsMust conform to OSHA 29 CFR 1910.133 or European Standard EN166.[2][3]Protects against splashes and airborne particles.
Face ShieldTo be worn in conjunction with goggles when there is a significant splash hazard.Provides a broader range of protection for the entire face.[5]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.Provides a barrier against skin contact. Always inspect gloves for tears or holes before use.
Body Protection Laboratory CoatA full-length, buttoned lab coat is mandatory.Protects skin and personal clothing from contamination.
Respiratory Protection NIOSH-Approved RespiratorUse in a well-ventilated area or a chemical fume hood. A respirator may be necessary if exposure limits are exceeded or if irritation is experienced.[3]Prevents inhalation of harmful dust or aerosols.
Foot Protection Closed-Toe ShoesShoes must fully cover the feet.Protects against spills and falling objects.
Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure your work area is clean and uncluttered. Don all required PPE as outlined above.

  • Weighing: Conduct all weighing of the solid compound inside a chemical fume hood to minimize the risk of inhalation. Avoid creating dust.[4]

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing.

  • Post-Handling: After handling, wash your hands and any exposed skin thoroughly with soap and water.[3] Decontaminate your work surface.

  • Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[3][4]

Spill and Disposal Management
  • Spill Response: In the event of a small spill, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[4] For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Waste Disposal: Dispose of all waste, including contaminated PPE and empty containers, in accordance with local, state, and federal regulations. This material should be treated as hazardous waste and disposed of at an approved waste disposal plant.[3][4]

Visualizing the Safety Workflow

To provide a clear, at-a-glance overview of the handling process, the following workflow diagram illustrates the key steps and decision points from preparation to disposal.

Safe Handling Workflow for 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_storage_disposal Storage & Disposal prep_area 1. Prepare Work Area (Clean & Uncluttered) don_ppe 2. Don Required PPE prep_area->don_ppe weigh 3. Weigh Solid Compound don_ppe->weigh Proceed to Handling prepare_solution 4. Prepare Solution weigh->prepare_solution wash 5. Wash Hands & Exposed Skin prepare_solution->wash Handling Complete decontaminate 6. Decontaminate Work Area wash->decontaminate store 7. Store Compound Appropriately decontaminate->store Cleanup Complete dispose 8. Dispose of Waste store->dispose

Caption: A flowchart outlining the safe handling procedure.

By adhering to these guidelines, you can confidently and safely incorporate 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid into your research endeavors. Remember, a strong safety culture is the bedrock of innovative and successful science.

References

  • Benchchem. (n.d.). Personal protective equipment for handling 2H-Isoxazolo[4,5-B]indole.
  • Benchchem. (n.d.). Personal protective equipment for handling 4-Chlorobenzo[d]isoxazole.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 5-Methyl-4-isoxazolecarboxylic acid.
  • Fisher Scientific. (2023). SAFETY DATA SHEET: 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET: 3-Hydroxy-5-methylisoxazole.
  • ChemicalBook. (2022). 3-(4-METHOXY-PHENYL)-4,5-DIHYDRO-ISOXAZOLE-5-CARBOXYLIC ACID Safety Data Sheet.
  • Angene Chemical. (2024). Safety Data Sheet: 3-(2-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.
  • Connor, T. H., & McDiarmid, M. A. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Journal of Occupational and Environmental Hygiene.
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid
Reactant of Route 2
3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid
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